4-methylbenzenesulfonyl fluoride
Description
Properties
IUPAC Name |
4-methylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZYABADQVQHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060014 | |
| Record name | Benzenesulfonyl fluoride, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-16-3 | |
| Record name | 4-Methylbenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Toluenesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosyl fluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl fluoride, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl fluoride, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-toluenesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 4-Methylbenzenesulfonyl Fluoride
Foreword: In the landscape of modern chemical synthesis and drug discovery, precision, stability, and predictable reactivity are paramount. 4-Methylbenzenesulfonyl fluoride, commonly known as tosyl fluoride (TsF), has emerged as a reagent of significant interest, often stepping in where its more traditional counterpart, tosyl chloride (TsCl), falls short. This guide offers an in-depth exploration of TsF, moving beyond a simple recitation of facts to provide a functional understanding of its properties, reactivity, and application. We will delve into the causality behind its utility, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile molecule.
Core Physicochemical & Spectroscopic Identity
A thorough understanding of a reagent begins with its fundamental properties. These characteristics dictate its behavior in different solvent systems, its stability under various conditions, and the analytical methods best suited for its identification and for monitoring reactions in which it participates.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[1] Its limited solubility in aqueous environments necessitates the use of organic solvents for most synthetic applications, a critical consideration for reaction design involving polar nucleophiles.[1]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | p-Toluenesulfonyl fluoride, Tosyl fluoride, TsF | [1][2][3][4] |
| CAS Number | 455-16-3 | [2][5] |
| Molecular Formula | C₇H₇FO₂S | [2][5] |
| Molecular Weight | 174.19 g/mol | [1][2] |
| Appearance | White to pale yellow powder or crystals | [1] |
| Melting Point | 40-44 °C | |
| Density | ~1.25 g/cm³ | [1] |
| Solubility | Low in water; Soluble in DMSO, methanol, acetonitrile | [1] |
Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The following spectroscopic data are vital for confirming the identity of TsF and for tracking its consumption in a reaction mixture.
| Technique | Characteristic Signature | Source(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 7.89 (d, 2H), 7.42 (d, 2H), 2.49 (s, 3H) | [6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 147.2, 130.4, 129.8, 128.0 (Aromatic C), 21.7 (Methyl C) | [6][7] |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm) ≈ +66 to +67 (relative to CFCl₃) | [6][7] |
| IR Spectroscopy (Melt) | Key peaks for S=O stretch (asymmetric and symmetric), S-F stretch | [2] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z = 174 | [2] |
Reactivity, Stability, and Mechanistic Considerations
The utility of TsF is rooted in the unique nature of the sulfonyl fluoride moiety. Understanding its electronic properties in comparison to other sulfonyl halides is key to deploying it effectively.
The Sulfonyl Fluoride Moiety: A Tale of Stability
The sulfur atom in TsF is highly electrophilic, making it susceptible to attack by nucleophiles. However, the sulfur-fluorine (S-F) bond is significantly more stable and less prone to hydrolysis than the sulfur-chlorine (S-Cl) bond found in tosyl chloride.[8][9] This enhanced stability is a direct consequence of the high electronegativity of fluorine and the strength of the S-F bond.
Causality: This superior stability is not merely a trivial fact; it is a strategic advantage. It allows for reactions to be conducted under conditions that would readily decompose TsCl, including in the presence of water or other protic nucleophiles, thereby expanding the synthetic window.
Nucleophilic Substitution: The Workhorse Reaction
The primary mode of reactivity for TsF is nucleophilic substitution at the sulfur center. Nucleophiles (e.g., amines, alcohols, thiols) attack the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a new bond. This mechanism is the foundation for its use in creating sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1]
digraph "Nucleophilic_Attack_on_TsF" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];
// Nodes
TsF [label="Ts-F", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
Nu [label="Nu:", shape=none, fontcolor="#EA4335"];
TransitionState [label="[Nu---S(O)₂Ar---F]⁻", shape=box, style="rounded,dashed", fillcolor="#F1F3F4", fontcolor="#202124"];
Product [label="Ts-Nu", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
Fluoride [label="F⁻", shape=none, fontcolor="#4285F4"];
// Edges
Nu -> TsF [label="Attack on S", color="#EA4335"];
TsF -> TransitionState [style=invis];
TransitionState -> Product [label="Fluoride leaves", color="#4285F4"];
Product -> Fluoride [style=invis, weight=0];
{rank=same; Nu; TsF;}
{rank=same; Product; Fluoride;}
}
Caption: Key applications of Tosyl Fluoride in synthesis and drug discovery.
Validated Experimental Protocols
The following protocols are presented as self-validating systems, with clear steps for execution, monitoring, and characterization to ensure reliable outcomes.
Protocol: One-Pot Synthesis of TsF from Sulfonohydrazide
This method provides a direct and efficient route to TsF, avoiding the isolation of less stable intermediates. This protocol is adapted from a procedure utilizing Selectfluor® as the fluorine source.[6]
Objective: To synthesize this compound from 4-methylbenzenesulfonohydrazide.
Materials:
-
4-methylbenzenesulfonohydrazide (1.0 equiv)
-
Selectfluor® (1.3 equiv)
-
Water (as solvent)
-
Ethyl Acetate (for extraction)
-
Schlenk tube or similar reaction vessel
-
Stir plate and magnetic stir bar
Procedure:
-
To a Schlenk tube, add 4-methylbenzenesulfonohydrazide (e.g., 0.25 mmol, 46.5 mg).
-
Add Selectfluor® (e.g., 0.325 mmol, 115.1 mg).
-
Add deionized water (e.g., 1.0 mL).
-
Seal the vessel and stir the reaction mixture at 60 °C for 14 hours. The reaction progress can be monitored by TLC or LC-MS by sampling the reaction mixture.
-
After cooling to room temperature, add ethyl acetate (5x the volume of water, e.g., 5.0 mL) and stir vigorously to extract the product.
-
Separate the organic phase. The aqueous phase can be extracted again with ethyl acetate to maximize yield.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure product.[6]
Validation: The identity and purity of the resulting white solid should be confirmed using the spectroscopic methods outlined in Section 1.2 (¹H NMR, ¹⁹F NMR, etc.).
Protocol: General Procedure for Sulfonamide Synthesis
Objective: To synthesize a sulfonamide from TsF and a primary or secondary amine.
Materials:
-
This compound (TsF) (1.0 equiv)
-
Amine (1.1 equiv)
-
A non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.5 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard laboratory glassware under an inert atmosphere (e.g., N₂ or Ar)
Procedure:
-
Dissolve the amine (1.1 equiv) and the base (1.5 equiv) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
In a separate flask, dissolve TsF (1.0 equiv) in a minimal amount of the same anhydrous solvent.
-
Add the TsF solution dropwise to the stirring amine solution at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction for the consumption of TsF using TLC or LC-MS. The appearance of a new, less polar spot (the sulfonamide) and disappearance of the amine indicates progress.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash chromatography or recrystallization.
Validation: Confirm the structure of the purified sulfonamide by NMR and Mass Spectrometry. The absence of a signal in the +66 ppm region of the ¹⁹F NMR spectrum confirms the complete consumption of TsF.
Safety, Handling, and Storage
Due to its reactivity, proper handling of TsF is essential for laboratory safety.
Aspect Guideline Source(s) GHS Hazards Danger: Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. May be corrosive to metals. [2][10] Handling Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a face shield. Avoid breathing dust/fumes. [11][12][13][14] Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, strong bases, and oxidizing agents. The product is moisture-sensitive. [4][10][14] First Aid Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [10][15]
Conclusion
This compound is more than just a stable alternative to tosyl chloride; it is an enabling reagent with a distinct reactivity profile that unlocks new synthetic possibilities. Its stability to hydrolysis, coupled with the predictable reactivity of the sulfonyl fluoride moiety, makes it a superior choice for applications ranging from protecting group chemistry to the cutting edge of covalent inhibitor design and SuFEx click chemistry. By understanding the fundamental principles of its chemical properties and adhering to validated protocols for its use and handling, researchers can confidently and effectively integrate TsF into their synthetic and drug discovery programs.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C7H7FO2S | CID 9965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 455-16-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. p-Toluenesulfonyl fluoride, 98% | Fisher Scientific [fishersci.ca]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. echemi.com [echemi.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. nj.gov [nj.gov]
- 15. chemicalbook.com [chemicalbook.com]
Foreword: The Enduring Relevance of a Versatile Reagent
An In-depth Technical Guide to the Synthesis of 4-Methylbenzenesulfonyl Fluoride
This compound, commonly known in the scientific community as tosyl fluoride (TsF), stands as a cornerstone reagent in modern organic synthesis. Its unique balance of stability and reactivity has propelled it from a simple derivative of p-toluenesulfonic acid to a critical component in diverse fields.[1][2] Unlike its more reactive counterpart, tosyl chloride, tosyl fluoride exhibits remarkable stability towards hydrolysis, making it easier to handle and store.[3] This stability, however, belies a potent electrophilicity at the sulfur(VI) center, which has been masterfully exploited in applications ranging from traditional protecting group chemistry to its role as a pivotal electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[3][4] Its utility extends to the development of covalent protein inhibitors, biological probes, and as a precursor for 18F radiolabeling in positron emission tomography (PET).[3][5][6] This guide provides an in-depth exploration of the primary synthetic routes to tosyl fluoride, focusing on the underlying mechanisms and the rationale behind key experimental choices, to arm researchers and drug development professionals with a comprehensive understanding of its preparation.
Chapter 1: The Classical Pathway: Halogen Exchange from p-Toluenesulfonyl Chloride
The most established and straightforward synthesis of tosyl fluoride relies on a nucleophilic substitution reaction, specifically a halogen exchange (Halex) of the readily available and economical p-toluenesulfonyl chloride (TsCl).
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr-type) at Sulfur
The central transformation is the displacement of a chloride ion from the sulfonyl group by a fluoride ion. The sulfur atom in TsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This allows it to be readily attacked by a nucleophile like the fluoride ion.
Causality in Experimental Design
The success of this reaction hinges critically on the choice of the fluoride source and the solvent system. The primary challenge is to maximize the nucleophilicity of the fluoride ion while minimizing potential side reactions, such as hydrolysis of the starting material or the product.
-
Fluoride Source Selection :
-
Potassium Fluoride (KF) : While economical, KF's effectiveness is often hampered by its low solubility in organic solvents and the high lattice energy of the crystal, which reduces the availability of "free" fluoride ions. In aqueous solutions, the reaction is feasible but can be slow.[7]
-
Potassium Bifluoride (KHF₂) : Often the reagent of choice.[7] KHF₂ provides a less basic source of fluoride compared to KF, which helps to suppress hydrolysis of the sulfonyl halide. The bifluoride anion ([F-H-F]⁻) is thought to deliver the fluoride nucleophile effectively at the organic/aqueous interface.[7][8]
-
Phase-Transfer Catalysis : To overcome solubility issues in aprotic solvents like acetonitrile, a phase-transfer catalyst such as 18-crown-6 ether can be employed with KF.[3][7] The crown ether sequesters the potassium ion, liberating a highly reactive, "naked" fluoride anion that dramatically accelerates the reaction, often allowing it to proceed at room temperature.[3][7]
-
-
Solvent System :
-
Aqueous/Biphasic Systems : Using a mixture of water and an organic solvent is common. Water is necessary to dissolve the fluoride salt, while the organic phase dissolves the tosyl chloride.[9]
-
Aprotic Polar Solvents : Acetonitrile is a favored solvent, particularly when using phase-transfer catalysis, as it effectively solvates the cation-catalyst complex while leaving the fluoride anion highly reactive.[3]
-
Field-Proven Experimental Protocol: Halogen Exchange
The following protocol is adapted from a robust procedure for the synthesis of p-toluenesulfonyl fluoride.[9]
-
Reaction Setup : In a 250 mL round-bottom flask, dissolve 25.0 g (0.13 mol) of p-toluenesulfonyl chloride in 100 mL of acetonitrile.
-
Reagent Addition : To this solution, add a solution of 15.3 g (0.196 mol) of potassium fluoride in 25.0 mL of water.
-
Reaction : Stir the biphasic mixture vigorously and heat under reflux for 1 hour.
-
Workup & Isolation : After cooling, remove the acetonitrile under reduced pressure using a rotary evaporator. The product, p-toluenesulfonyl fluoride, will crystallize from the remaining aqueous solution.
-
Purification : Collect the solid product by filtration, wash twice with cold water to remove any remaining salts, and dry thoroughly. This typically yields a high-purity product.[9]
| Parameter | Value | Reference |
| Starting Material | p-Toluenesulfonyl Chloride | [9] |
| Fluoride Source | Potassium Fluoride (KF) | [9] |
| Solvent | Acetonitrile/Water | [9] |
| Reaction Time | 1 hour | [9] |
| Temperature | Reflux | [9] |
| Typical Yield | ~91% | [9] |
Chapter 2: Modern Approaches from p-Toluenesulfonic Acid and its Salts
While the Halex reaction is reliable, it requires the prior synthesis or purchase of tosyl chloride. Modern methods have focused on using the more fundamental and stable precursors: p-toluenesulfonic acid or its corresponding sulfonate salts. These routes often offer the advantage of being one-pot procedures.
Mechanism 1: In Situ Chlorination and Subsequent Fluorination
This elegant one-pot, two-step strategy avoids the isolation of the potentially moisture-sensitive tosyl chloride intermediate. The sulfonic acid or sulfonate salt is first converted to tosyl chloride in situ, which is then immediately subjected to a fluoride source in the same reaction vessel.
-
Causality and Mechanism :
-
Activation/Chlorination : A chlorinating agent, such as cyanuric chloride or trichloroacetonitrile , is used to convert the sulfonic acid/salt into the sulfonyl chloride.[10][11] This step is often catalyzed by a phase-transfer agent like tetrabutylammonium bromide (TBAB), which enhances the reactivity of the sulfonate salt.[10][12]
-
Fluorination : Once the formation of the sulfonyl chloride is complete, a fluoride source, typically KHF₂ , is added directly to the reaction mixture to perform the halogen exchange.[10]
-
Field-Proven Experimental Protocol: One-Pot Synthesis
This protocol is based on the work of Qin, Sun, and coworkers.[10][12]
-
Chlorination Step : To a solution of sodium p-toluenesulfonate (1.0 mmol) in acetonitrile (10 mL), add cyanuric chloride (1.1 mmol) and tetrabutylammonium bromide (TBAB, 5 mol%).
-
Reaction : Stir the mixture at 60°C for approximately 12 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Fluorination Step : Cool the reaction to room temperature. Add potassium bifluoride (KHF₂, 3.0 mmol) and acetone (10 mL) to the mixture.
-
Reaction & Workup : Stir at room temperature for an additional 12 hours. Upon completion, the reaction is worked up via standard extractive procedures to isolate the this compound.
| Parameter | Value | Reference |
| Starting Material | Sodium p-Toluenesulfonate | [10][12] |
| Chlorinating Agent | Cyanuric Chloride | [10][12] |
| Catalyst | TBAB (5 mol%) | [10][12] |
| Fluoride Source | KHF₂ | [10][12] |
| Typical Yield | 74-85% | [10] |
Mechanism 2: Direct Deoxyfluorination
A more direct and atom-economical approach involves the direct conversion of the S-OH bond of the sulfonic acid to an S-F bond, bypassing the sulfonyl chloride intermediate entirely. This is known as deoxyfluorination.
-
Causality and Mechanism : Reagents like Xtalfluor-E® or thionyl fluoride (SOF₂) are used for this transformation.[11][13] The mechanism involves the activation of the sulfonic acid. With thionyl fluoride, it is proposed that a fluorosulfinate intermediate is formed, which then collapses to the sulfonyl fluoride.[11][14] Xtalfluor-E®, a bench-stable solid, offers a milder and often more practical alternative to gaseous reagents.[11] This direct conversion is highly advantageous as it avoids the use of chlorinating agents and simplifies the reaction process.[11]
Chapter 3: Synthesis from Alternative Sulfur Precursors
Beyond sulfonyl chlorides and sulfonic acids, other sulfur-containing toluene derivatives can serve as effective starting points for synthesizing tosyl fluoride, often through oxidative pathways.
From p-Toluenesulfonamide
Primary sulfonamides are generally stable and unreactive. However, recent advances allow for their use as precursors to sulfonyl fluorides.
-
Causality and Mechanism : This transformation, developed by the Cornella group, involves a deaminative conversion.[3][15] The sulfonamide is activated with a pyrylium salt (Pyry-BF₄) in the presence of MgCl₂. This combination facilitates the formation of the sulfonyl chloride in situ. Subsequent addition of potassium fluoride (KF) effects the halogen exchange to yield the desired sulfonyl fluoride. The high chemoselectivity of the pyrylium reagent towards the amino group allows this method to be applied to complex molecules.[3]
From Thiols and Disulfides
Starting from a lower oxidation state of sulfur, such as in p-thiocresol or its corresponding disulfide, requires an oxidative fluorination.
-
Causality and Mechanism :
-
Chemical Oxidation : Reagents like Selectfluor can serve as both the oxidant and the fluorine source, though this often requires a large excess of the reagent.[3][7]
-
Electrochemical Synthesis : A more sustainable approach is electrochemical oxidation.[4][7] In this method, the thiol is oxidized at an anode in the presence of a simple fluoride source like KF. This avoids the need for stoichiometric chemical oxidants, making it a greener alternative. The reaction proceeds through the in-situ generation of a sulfonyl chloride-like intermediate which is then fluorinated.[4][16]
-
Conclusion and Future Outlook
The synthesis of this compound has evolved significantly from its classical origins. While the halogen exchange from tosyl chloride remains a robust and widely used method, modern advancements have provided more direct, efficient, and often milder routes from sulfonic acids, sulfonamides, and thiols. The development of one-pot procedures and the application of novel reagents like pyrylium salts and deoxyfluorinating agents have expanded the chemist's toolkit, allowing for greater flexibility and functional group tolerance. As the applications of tosyl fluoride, particularly in SuFEx chemistry and drug discovery, continue to grow, the demand for efficient and scalable synthetic methods will undoubtedly drive further innovation in this critical area of organic synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C7H7FO2S | CID 9965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 8. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theballlab.com [theballlab.com]
- 12. rsc.org [rsc.org]
- 13. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05781F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Methylbenzenesulfonyl Fluoride in Organic Solvents
Abstract: 4-Methylbenzenesulfonyl fluoride (tosyl fluoride, TsF) is a pivotal reagent in modern organic synthesis, valued for its role as a sulfonylating agent and its application in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. A thorough understanding of its solubility characteristics across a range of organic solvents is paramount for reaction design, optimization, and purification. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties. In the absence of extensive published quantitative data, this guide offers a framework for predicting solubility, a detailed experimental protocol for its determination, and a discussion of the underlying molecular interactions that govern its behavior in solution.
Introduction: The Practical Importance of Solubility
In the realm of chemical synthesis, the adage "like dissolves like" is a foundational principle, yet the nuances of solubility dictate the success or failure of a reaction. For researchers and drug development professionals, understanding the solubility of a reagent like this compound is not merely an academic exercise. It directly impacts reaction kinetics, catalyst efficiency, product yield, and the feasibility of downstream processing. This guide moves beyond simple qualitative statements to provide a deeper, more predictive understanding of TsF's solubility, empowering scientists to make informed decisions in their experimental design.
This compound: A Molecular Profile
This compound is a white to light yellow crystalline solid at room temperature.[1] Its molecular structure, featuring a relatively nonpolar toluene group and a highly polar sulfonyl fluoride moiety, results in a molecule with a significant dipole moment. This duality is key to understanding its solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇FO₂S | [2] |
| Molecular Weight | 174.19 g/mol | [2] |
| Melting Point | 40-44 °C | [1] |
| Boiling Point | 112 °C @ 16 mmHg | [3] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 3 (2 oxygens, 1 fluorine) | [4] |
| Topological Polar Surface Area | 42.5 Ų | [4] |
| logP (octanol-water) | 2.06 - 2.7 | [5][6] |
The presence of three hydrogen bond acceptors (the two oxygen atoms and the fluorine atom) suggests the potential for interaction with protic solvents, although the molecule itself lacks a hydrogen bond donor.[4] The topological polar surface area (TPSA) of 42.5 Ų indicates a moderate degree of polarity. The logP value, a measure of lipophilicity, suggests a preference for organic phases over water.
Theoretical Framework for Predicting Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy of solution (ΔGsol). This is influenced by the enthalpy of solution (ΔHsol), which involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions, and the entropy of solution (ΔSsol). A negative ΔGsol favors dissolution.
The principle of "like dissolves like" provides a useful heuristic. Solvents with similar polarity and hydrogen bonding characteristics to the solute are more likely to be effective.
Estimated Solubility of this compound in Common Organic Solvents
While precise quantitative data is scarce in the literature, we can estimate the solubility of this compound based on its physicochemical properties and by analogy to structurally similar compounds like tosyl chloride.[7][8] The following table provides a qualitative and estimated guide.
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, strong dipole-dipole interactions.[9] |
| Acetonitrile | High | Polar solvent, favorable dipole-dipole interactions.[9] | |
| N,N-Dimethylformamide (DMF) | High | Highly polar solvent, similar to DMSO. | |
| Acetone | Moderate to High | Polar aprotic solvent, capable of dipole-dipole interactions. | |
| Ethers | Tetrahydrofuran (THF) | Moderate | Moderately polar ether, good for many organic solids. |
| Diethyl Ether | Low to Moderate | Lower polarity than THF, less effective at solvating the polar sulfonyl fluoride group. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | Moderately polar, a common solvent for a wide range of organic compounds. |
| Chloroform | Moderate | Similar to DCM. | |
| Alcohols (Polar Protic) | Methanol | High | Polar protic solvent, can engage in hydrogen bonding with the sulfonyl oxygens and fluorine.[9] |
| Ethanol | High | Similar to methanol. | |
| Isopropanol | Moderate to High | Bulkier than methanol/ethanol, may slightly hinder solvation. | |
| Aromatic Hydrocarbons | Toluene | Low | Nonpolar solvent, poor match for the polar sulfonyl fluoride group. |
| Aliphatic Hydrocarbons | Hexane/Heptane | Insoluble | Very nonpolar, unable to overcome the crystal lattice energy of the polar solid. |
| Water | Low/Insoluble | Highly polar but TsF is hydrophobic and known to hydrolyze.[3][5] |
Experimental Protocol for Determining Solubility
Given the lack of published quantitative data, it is often necessary for researchers to determine the solubility of this compound in a specific solvent of interest. The following is a detailed protocol for the isothermal equilibrium solubility method.
Safety Precautions: this compound is corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled or swallowed.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.
Step-by-Step Methodology:
-
Preparation: To a series of glass vials with screw caps, add a known volume (e.g., 2.0 mL) of the desired organic solvent.
-
Addition of Solute: Add small, weighed portions of this compound to each vial until a significant amount of undissolved solid remains. This ensures the formation of a saturated solution.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., at 25 °C). Allow the mixtures to equilibrate for at least 24-48 hours. This extended time is crucial to ensure that the solution has reached its saturation point.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed for 10-15 minutes. Alternatively, filter the solution through a syringe filter (ensure the filter material is compatible with the solvent).
-
Sampling: Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant (the saturated solution) using a calibrated pipette. Transfer this aliquot to a pre-weighed vial.
-
Solvent Evaporation: Remove the solvent from the aliquot under a stream of inert gas (e.g., nitrogen) or by using a rotary evaporator. Ensure that the temperature is kept low to prevent any degradation of the compound.
-
Quantification: Once the solvent is completely removed, place the vial in a vacuum oven at a mild temperature (e.g., 30-35 °C) until a constant weight is achieved. This ensures the removal of any residual solvent.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
Conclusion: A Guide for the Practicing Scientist
While a comprehensive database of quantitative solubility for this compound remains to be compiled, a deep understanding of its physicochemical properties provides a robust framework for prediction and experimental design. This guide has synthesized the available information to offer a logical approach to estimating solubility across a range of common organic solvents. The high polarity of the sulfonyl fluoride group, combined with the nonpolar nature of the tolyl backbone, results in high solubility in polar aprotic and protic solvents, and poor solubility in nonpolar hydrocarbon solvents.
For applications requiring precise knowledge of solubility, the detailed experimental protocol provided herein offers a reliable method for in-house determination. By combining theoretical prediction with empirical verification, researchers and drug development professionals can confidently navigate the solution landscape of this versatile and important synthetic reagent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. p-Toluenesulfonyl fluoride, 98% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of ammonium metal fluorides in aqueous ethanol mixtures – implications for scandium recovery by antisolvent crystallization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
4-methylbenzenesulfonyl fluoride CAS 455-16-3 properties
An In-depth Technical Guide to 4-methylbenzenesulfonyl fluoride (CAS 455-16-3)
Introduction: Beyond a Simple Reagent
This compound, commonly known in the scientific community as tosyl fluoride (TsF), is a crystalline solid registered under CAS number 455-16-3.[1][2] While structurally similar to the workhorse reagent tosyl chloride (TsCl), tosyl fluoride possesses a unique reactivity profile that has carved out its own essential niche in modern organic synthesis, medicinal chemistry, and chemical biology. Its sulfonyl fluoride moiety, while more stable than the corresponding chloride, is a highly reactive functional group capable of participating in a range of crucial chemical transformations.[3]
This guide moves beyond a simple cataloging of properties to provide an in-depth, field-proven perspective on TsF. We will explore its fundamental characteristics, delve into its reactivity and mechanistic nuances, and present its applications not merely as procedures, but as strategic solutions to common challenges faced by researchers in drug discovery and development. The focus is on the causality behind its use—why a scientist would choose TsF over other reagents and how to leverage its properties for optimal outcomes.
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is the bedrock of its effective application. These characteristics dictate everything from solvent choice and reaction setup to purification and final characterization.
Physical Properties
Tosyl fluoride is typically a white to beige solid at room temperature, though its relatively low melting point means it can also be handled as a liquid.[4][5] Its solubility is a key practical consideration; it is readily soluble in common organic solvents like DMSO, methanol, and acetonitrile but has low solubility in water.[3] This hydrophobicity is critical when designing reaction conditions, particularly for transformations involving aqueous phases or hydrophilic biomolecules.
| Property | Value | Source(s) |
| CAS Number | 455-16-3 | [1][2] |
| Molecular Formula | C₇H₇FO₂S | [1][6][7] |
| Molecular Weight | 174.19 g/mol | [1][3][6] |
| Appearance | White to beige or pale yellow solid/crystals | [4][5] |
| Melting Point | 40 - 44 °C | [4][5][8] |
| Boiling Point | 112 °C @ 16 mmHg | [4][8] |
| Density | ~1.25 g/cm³ | [3] |
| Solubility | Soluble in DMSO, methanol, acetonitrile; low in water | [3] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; F [label="F", fontcolor="#34A853"]; C_Me [label="CH₃", fontcolor="#4285F4"];
// Benzene ring with double bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents C1 -- S; C4 -- C_Me; S -- O1 [label="", style=double]; S -- O2 [label="", style=double]; S -- F;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; S [pos="0,2.5!"]; O1 [pos="-1.2,3.2!"]; O2 [pos="1.2,3.2!"]; F [pos="0,3.8!"]; C_Me [pos="0,-2.2!"]; }
Caption: Structure of this compound.
Spectroscopic Signature
The spectral data for TsF are unambiguous and provide clear markers for its presence and purity.
| Spectrum Type | Characteristic Peaks / Shifts (in CDCl₃) | Interpretation |
| ¹H NMR | ~7.89 ppm (d, 2H), ~7.42 ppm (d, 2H), ~2.49 ppm (s, 3H) | Aromatic protons ortho and meta to the SO₂F group, and the methyl protons, respectively.[9] |
| ¹³C NMR | ~147.2, ~130.4, ~129.3, ~128.0, ~21.8 ppm | Quaternary aromatic carbon attached to sulfur, aromatic CH carbons, and the methyl carbon.[9] |
| ¹⁹F NMR | ~66.5 ppm (s) | A sharp singlet characteristic of the sulfonyl fluoride group.[9] |
| IR (Infrared) | ~1420 cm⁻¹ (S=O), ~1215 cm⁻¹ (S=O), ~815 cm⁻¹ (S-F) | Strong asymmetric and symmetric stretching vibrations of the SO₂ group, and the S-F bond stretch. |
Synthesis Pathways: From Bench to Scale
While commercially available, understanding the synthesis of TsF is valuable for specialized applications or when derivatized analogs are required. Modern methods have focused on efficiency and safety, moving away from hazardous intermediates. A prevalent one-pot strategy converts sulfonic acids or their salts directly to the sulfonyl fluoride.[10]
One-Pot Synthesis from Sodium Sulfonate
This procedure exemplifies a robust and high-yielding laboratory method.[10] The causality of this workflow lies in the sequential activation and substitution. First, cyanuric chloride activates the sulfonate, forming a reactive intermediate. This is followed by a halide exchange using a fluoride source.
Caption: One-pot synthesis of TsF from sodium sulfonate.
Experimental Protocol:
-
Setup: To an oven-dried reaction tube equipped with a stirrer bar, add sodium 4-methylbenzenesulfonate (1.0 eq.), cyanuric chloride (1.1 eq.), and tetrabutylammonium bromide (TBAB, 5 mol%).
-
Activation: Add acetonitrile (CH₃CN) and stir the mixture at 60°C for 12 hours. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.
-
Fluorination: Cool the mixture to room temperature. Add potassium bifluoride (KHF₂, 3.0-5.0 eq.) and acetone.
-
Reaction: Stir the resulting mixture at room temperature for an additional 12 hours.
-
Workup & Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water to remove inorganic salts, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[9]
Chemical Reactivity: The Sulfonyl Fluoride Advantage
The utility of TsF stems from the nuanced reactivity of the sulfur-fluorine bond. It is significantly more resistant to hydrolysis than the S-Cl bond in tosyl chloride, yet it remains an excellent electrophile for strong nucleophiles. This "tunable" reactivity is its key advantage.
Mechanism of Nucleophilic Substitution
The core reaction is a nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the fluoride ion. This mechanism is foundational to its role in forming sulfonamides and sulfonate esters.
Caption: General mechanism of nucleophilic attack on TsF.
Role as a Covalent Warhead in Drug Discovery
A critical application for drug development professionals is the use of the sulfonyl fluoride moiety as a "warhead" for targeted covalent inhibitors.[11] Unlike less specific electrophiles, the sulfonyl fluoride group is relatively inert in the cellular milieu but can be precisely directed by the parent molecule to react with a nucleophilic amino acid residue (e.g., serine, lysine, tyrosine) in a protein's binding pocket.[11]
-
Expertise in Action: The choice of a sulfonyl fluoride over a sulfonyl chloride or other reactive groups is a deliberate one. Its greater stability reduces off-target reactions, leading to a cleaner pharmacological profile. This is a prime example of "E-E-A-T" in medicinal chemistry design—selecting a functional group whose reactivity is "just right" for the biological context. It has been notably employed as a protease inhibitor, functioning similarly to Phenylmethylsulfonyl Fluoride (PMSF).[1][8][12]
Key Applications in the Modern Laboratory
TsF is a versatile tool with applications spanning routine synthesis to cutting-edge chemical biology.
-
Protecting Group Chemistry: It serves as an effective protecting group for amines and alcohols.[3] The resulting tosylamides and tosylates exhibit different stability and cleavage profiles compared to those derived from tosyl chloride, offering chemists orthogonal strategies.
-
Pharmaceutical and Agrochemical Synthesis: TsF is a key building block in the synthesis of numerous biologically active compounds, where the sulfonyl group is a common pharmacophore.[3][13]
-
SuFEx Click Chemistry: The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This set of click reactions, championed by Nobel laureate K. Barry Sharpless, leverages the reliable reactivity of the SO₂F group to build complex molecules with high efficiency and fidelity, a paradigm highly relevant to drug discovery and materials science.[11]
-
Fluorination Reagent: In certain contexts, TsF can act as a nucleophilic fluorinating agent, though this is a more specialized application.[5]
Safety, Handling, and Disposal: A Protocol-Driven Approach
The high reactivity of TsF necessitates stringent safety protocols. It is classified as corrosive and causes severe skin burns and eye damage.[1][4] It is also harmful if swallowed, inhaled, or in contact with skin.[1][4]
Mandatory Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][14]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[4][14] It is moisture-sensitive and should be stored away from incompatible materials such as strong bases and oxidizing agents.[4]
Decontamination and Disposal Protocol
The reactivity of TsF can be harnessed for its safe disposal. The sulfonyl fluoride moiety is susceptible to hydrolysis under basic conditions.
-
Quenching: Slowly and cautiously add the waste material to a stirred, cold solution of 1M sodium hydroxide (NaOH) in a suitable container within a fume hood.
-
Degradation: Allow the mixture to stir for several hours (or overnight) at room temperature to ensure complete hydrolysis of the sulfonyl fluoride to the much less hazardous sodium sulfonate salt. The stability of similar sulfonyl fluorides is known to decrease as pH increases.[12][16]
-
Neutralization & Disposal: Check the pH of the resulting solution. Neutralize with a suitable acid (e.g., HCl) if necessary. Dispose of the neutralized aqueous solution in accordance with local, state, and federal regulations.
This self-validating protocol transforms the reactive, hazardous compound into a stable, non-mutagenic salt, ensuring a safe disposal pathway.[12][16]
Conclusion
This compound is a powerful and versatile reagent whose value is unlocked through a deep understanding of its properties and reactivity. For the researcher, scientist, and drug developer, it offers a unique combination of stability and electrophilicity that solves key challenges in synthesis, covalent inhibitor design, and bioconjugation. By applying the expert-driven protocols and mechanistic insights detailed in this guide, professionals can safely and effectively harness the full potential of this indispensable chemical tool.
References
- 1. This compound | C7H7FO2S | CID 9965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. fishersci.com [fishersci.com]
- 5. ふっ化4-メチルベンゼンスルホニル | this compound | 455-16-3 | 東京化成工業株式会社 [tcichemicals.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. 对甲苯磺酰氟 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation and disposal of some enzyme inhibitors. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Toluensulfonyl fluoride | 455-16-3 | J-640211 [biosynth.com]
- 14. fishersci.fr [fishersci.fr]
- 15. aksci.com [aksci.com]
- 16. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to Tosyl Fluoride: Stability, Reactivity, and Applications
Foreword: The Resurgence of a Classic Reagent
Tosyl fluoride (TsF), or 4-methylbenzenesulfonyl fluoride, has transitioned from a standard laboratory reagent to a cornerstone in advanced chemical synthesis, particularly within drug discovery and radiochemistry. Its unique balance of stability and reactivity, governed by the properties of the sulfur-fluorine bond, offers distinct advantages over its more common chloride counterpart.[1][2] This guide provides an in-depth exploration of the core chemical principles of tosyl fluoride, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage its full potential. We will delve into its fundamental properties, synthesis, reactivity profile, and critical applications, with a focus on the causality behind experimental choices and safety protocols.
Core Physicochemical Properties and Stability Profile
Understanding the inherent properties of tosyl fluoride is fundamental to its effective use. Unlike many highly reactive reagents, TsF exhibits a manageable stability profile, though with specific sensitivities that must be respected.
1.1. Physical and Chemical Characteristics
Tosyl fluoride is typically a colorless to pale yellow liquid at room temperature with a distinct pungent odor.[3] Its solubility profile dictates its use in organic synthesis; it is readily soluble in common organic solvents like acetonitrile, dimethyl sulfoxide (DMSO), and methanol but has low solubility in water.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇FO₂S | [4] |
| Molecular Weight | 174.19 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | ~1.25 g/cm³ | [3] |
| Solubility | Soluble in DMSO, methanol, acetonitrile; Low solubility in water | [3] |
1.2. Stability and Handling Considerations
The stability of tosyl fluoride is a tale of two competing factors: the inherent strength of the S-F bond and its susceptibility to hydrolysis.
-
Moisture Sensitivity: Tosyl fluoride is sensitive to moisture and will slowly hydrolyze to form p-toluenesulfonic acid and hydrogen fluoride.[4][5] This necessitates storage under an inert atmosphere (e.g., argon or nitrogen) in a dry, cool, and well-ventilated area.[5][6] The causality is clear: atmospheric water acts as a nucleophile, attacking the electrophilic sulfur center.
-
Thermal Stability: The reagent is stable under normal storage conditions. However, it should be kept away from heat sources to prevent decomposition. Hazardous decomposition products upon heating include carbon oxides, sulfur oxides, and gaseous hydrogen fluoride.[5]
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and acids.[5][6] Strong bases can deprotonate the methyl group or promote undesired side reactions, while strong acids can catalyze hydrolysis.
Synthesis of Tosyl Fluoride
The most common and practical laboratory synthesis involves a nucleophilic substitution of tosyl chloride (TsCl), a readily available and inexpensive starting material.
2.1. Synthetic Workflow: From Chloride to Fluoride
The conversion relies on a halide exchange (Halex) reaction, where a fluoride salt displaces the chloride from the sulfonyl group. The choice of fluoride source and solvent is critical for achieving high yield and purity.
Caption: General workflow for the synthesis of tosyl fluoride from tosyl chloride.
2.2. Detailed Experimental Protocol: Synthesis from Tosyl Chloride
This protocol is a self-validating system, incorporating purification and verification steps.
Objective: To synthesize tosyl fluoride from tosyl chloride using potassium fluoride.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous potassium fluoride (KF), spray-dried for maximum surface area is preferred.
-
Anhydrous acetonitrile (MeCN)
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Drying: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium fluoride (1.5-2.0 equivalents). Heat under vacuum to ensure all residual moisture is removed, then allow to cool under a nitrogen atmosphere.
-
Reaction Setup: Add anhydrous acetonitrile to the flask, followed by p-toluenesulfonyl chloride (1.0 equivalent).
-
Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR by observing the disappearance of the starting material. The reaction typically requires several hours.
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the excess KF and formed KCl. Wash the filter cake with a small amount of acetonitrile.
-
Workup - Solvent Removal: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure tosyl fluoride as a clear liquid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy.
Causality Note: The use of an aprotic polar solvent like acetonitrile is crucial. Protic solvents would strongly solvate the fluoride ion through hydrogen bonding, drastically reducing its nucleophilicity and inhibiting the reaction.[7]
The Core Reactivity of Tosyl Fluoride
The reactivity of TsF is dominated by the highly electrophilic nature of the sulfur(VI) center, making it an excellent sulfonylating agent. It offers a unique reactivity profile compared to tosyl chloride, primarily due to the properties of the fluoride leaving group.
3.1. Reactivity with Nucleophiles
Tosyl fluoride readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.
Caption: Reactivity of tosyl fluoride with common nucleophiles.
3.2. Mechanistic Insight: TsF vs. TsCl
While both are effective tosylating agents, their reactivity differs. Fluoride is a poorer leaving group than chloride in Sₙ2 reactions.[8] However, the extreme electronegativity of fluorine makes the sulfur atom in TsF significantly more electron-deficient (more electrophilic) than in TsCl. This potent inductive effect lowers the activation energy of the initial nucleophilic attack.[8]
-
For hard nucleophiles (like oxygen or nitrogen): The reaction rate can be comparable to or even faster than with TsCl because the reaction is often driven by the electrophilicity of the sulfur atom.
-
Stability Advantage: TsF's lower susceptibility to hydrolysis makes it a more reliable reagent in reactions where trace moisture is unavoidable.
This balanced stability and reactivity make TsF a key player in the field of "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, where robust and selective bond formation is paramount.[2]
Applications in Drug Discovery and Development
The unique properties of tosyl fluoride have made it an invaluable tool in modern medicinal chemistry and pharmaceutical development.
4.1. Protecting Group Chemistry
Tosyl fluoride serves as an effective reagent for installing the tosyl protecting group on amines and alcohols.[3] The resulting tosylamides and tosylates are stable to a wide range of reaction conditions, making them ideal for multi-step syntheses of complex drug molecules.[3]
4.2. Synthesis of Fluorinated Compounds
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[9][10] While not a direct fluorinating agent for C-F bonds, tosyl fluoride is a critical precursor for other fluorinated building blocks, such as monofluorovinyl tosylate, which is used in Suzuki-Miyaura coupling reactions to create vinyl fluorides.[11]
4.3. A Revolution in Radiochemistry: [¹⁸F]Tosyl Fluoride for PET Imaging
Perhaps the most significant modern application of tosyl fluoride is in the synthesis of radiotracers for Positron Emission Tomography (PET). Fluorine-18 is the most widely used radionuclide for PET imaging.[12]
Traditionally, the preparation of ¹⁸F-labeled compounds requires a cumbersome azeotropic drying step to remove water from the cyclotron-produced [¹⁸F]fluoride, as water inhibits nucleophilic fluorination.[12][13] Recent breakthroughs have demonstrated that [¹⁸F]tosyl fluoride ([¹⁸F]TsF) can be synthesized from [¹⁸F]fluoride and subsequently used as a versatile [¹⁸F]fluoride source that bypasses this drying step.[12][13][14]
Workflow: [¹⁸F]TsF as a Fluoride Relay
Caption: Continuous flow, solid-phase synthesis and application of [¹⁸F]TsF.
This strategy offers several advantages:
-
High Reactivity: [¹⁸F]TsF shows excellent reactivity for radiofluorination.[12][14]
-
Efficiency: It eliminates the time-consuming and often variable azeotropic drying process.[13]
-
Automation-Friendly: The solid-phase synthesis is well-suited for automated radiochemistry modules, improving reproducibility and operator safety.
Safety, Handling, and Storage
As a highly reactive chemical, strict adherence to safety protocols is mandatory when handling tosyl fluoride.
5.1. Hazard Profile
-
Corrosive: Tosyl fluoride is corrosive and causes severe skin burns and eye damage.[5]
-
Inhalation Hazard: It is corrosive to the respiratory tract. All handling should be performed in a well-ventilated fume hood.
-
Toxicity: The toxicological properties have not been fully investigated, but it is known to be an inhibitor of cholinesterase.
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat.[5][6]
-
Engineering Controls: Use only in a chemical fume hood with adequate ventilation. Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep the container tightly closed when not in use.[5]
5.3. Storage and Disposal
-
Storage: Store locked up in a dry, cool, and well-ventilated place, away from incompatible materials.[5] The container should be kept tightly closed under an inert atmosphere (e.g., argon).[4][6]
-
Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
Tosyl fluoride has firmly established its place as a reagent of significant value in modern chemistry. Its well-balanced profile of stability and high electrophilicity makes it a superior choice for many sulfonyl-transfer reactions. The groundbreaking application of [¹⁸F]tosyl fluoride as a fluoride relay reagent is transforming the production of PET radiopharmaceuticals, simplifying workflows and enhancing efficiency. As research continues into SuFEx click chemistry and novel covalent inhibitors, the demand for reliable and selective reagents like tosyl fluoride is poised to grow, solidifying its role in advancing both fundamental synthesis and translational drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. p-Toluenesulfonyl fluoride, 98% | Fisher Scientific [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monofluorovinyl Tosylate: A Useful Building Block for the Synthesis of Terminal Vinyl Monofluorides via Suzuki-Miyaura Coupling [organic-chemistry.org]
- 12. [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals (Journal Article) | OSTI.GOV [osti.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Comprehensive Guide to the Safe Handling of p-Toluenesulfonyl Fluoride (TosF)
Introduction: Understanding the Utility and Inherent Risks of p-Toluenesulfonyl Fluoride
p-Toluenesulfonyl fluoride (TosF), a member of the tosyl compound family, is a valuable reagent in the modern research and drug development landscape.[1] Its utility stems from its role as a protease inhibitor and its application in the sulfonylation of organometallic reagents for the synthesis of sulfones.[2] It has been employed in studies related to Alzheimer's disease and in the isolation of bacterial membranes.[2] However, the very reactivity that makes TosF a potent biochemical tool also necessitates a profound understanding and strict adherence to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of p-toluenesulfonyl fluoride, ensuring the well-being of researchers and the integrity of their work.
Hazard Identification and Risk Assessment: A Multifaceted Threat Profile
p-Toluenesulfonyl fluoride is classified as a hazardous substance, presenting a combination of corrosive, toxic, and reactive dangers.[3][4] A thorough risk assessment is the cornerstone of its safe use.
1.1. Corrosive Nature:
TosF is categorized as a corrosive material that can cause severe skin burns and serious eye damage.[3][4][5] This corrosive action is immediate and can lead to permanent tissue damage. The primary concern is direct contact with the solid material or its dust.
1.2. Toxicity:
The compound is harmful if swallowed, inhaled, or in contact with skin.[3][4] Ingestion can lead to severe damage to the digestive tract, including potential perforation of the stomach or esophagus.[3][5] Inhalation of TosF dust can cause severe irritation and chemical burns to the respiratory tract.[5]
1.3. Reactivity and the Hidden Danger of Hydrogen Fluoride (HF):
A critical and often underestimated hazard of TosF is its moisture sensitivity.[2][3][4] Upon contact with water or moisture, it hydrolyzes to form p-toluenesulfonic acid and the extremely toxic and corrosive gas, hydrogen fluoride (HF).[3][6] HF is fatal if inhaled, swallowed, or in contact with skin and can cause severe burns that may have a delayed onset of symptoms.[6][7] This reactivity also means that TosF is incompatible with strong oxidizing agents and strong bases.[3]
Chemical and Physical Properties of p-Toluenesulfonyl Fluoride
| Property | Value | Source |
| CAS Number | 455-16-3 | [2][3][4] |
| Molecular Formula | C7H7FO2S | [4][8] |
| Molecular Weight | 174.19 g/mol | [8] |
| Appearance | White to beige solid | [2][3][4] |
| Melting Point | 40-43 °C (104-109.4 °F) | [3][4] |
| Boiling Point | 112 °C (233.6 °F) at 16 mmHg | [3] |
| Flash Point | 106 °C (222.8 °F) | [3] |
| Sensitivity | Moisture sensitive | [2][3][4] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides, Gaseous hydrogen fluoride (HF) | [3][4] |
The Hierarchy of Controls: A Proactive Approach to Safety
To mitigate the risks associated with p-toluenesulfonyl fluoride, a multi-layered safety approach, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective control measures.
Caption: The hierarchy of controls for safely handling p-toluenesulfonyl fluoride.
2.1. Elimination and Substitution:
The most effective control is to eliminate the use of TosF if possible. Consider alternative, less hazardous protease inhibitors like Pefabloc SC where scientifically appropriate.[6]
2.2. Engineering Controls:
When TosF is necessary, the primary line of defense is to use engineering controls to minimize exposure.
-
Chemical Fume Hood: Always handle solid p-toluenesulfonyl fluoride and prepare its solutions in a certified chemical fume hood to contain any dust or vapors, especially the potential release of HF gas.[6]
-
Closed Systems: For larger scale reactions, the use of a closed system is highly recommended to prevent any release into the laboratory environment.[3]
-
Ventilation: Ensure adequate general laboratory ventilation.[5]
2.3. Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed, lab-specific SOPs for all procedures involving TosF.[6]
-
Designated Work Areas: Designate and clearly label specific areas in the lab for working with TosF and other HF-releasing compounds.[6]
-
Training: All personnel handling TosF must receive comprehensive training on its hazards, safe handling procedures, and emergency response.[4][6]
2.4. Personal Protective Equipment (PPE):
PPE is the last line of defense and must be worn at all times when handling TosF.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of solutions and airborne dust. A face shield offers broader protection for the entire face.[3] |
| Hand Protection | Double nitrile gloves | Provides a barrier against skin contact. Changing gloves immediately if splashed is crucial.[6] |
| Body Protection | A buttoned lab coat and clothing that covers the legs | Protects the skin from accidental contact.[6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., P3) | Should be used if there is a risk of exceeding exposure limits or if irritation is experienced, especially when handling the powder outside of a fume hood.[7] |
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is non-negotiable.
3.1. Handling:
-
Wash hands thoroughly after handling.[3]
-
Use in a well-ventilated area, preferably a chemical fume hood.[3][6]
3.2. Storage:
-
Store in a tightly closed, compatible container (e.g., polyethylene).[6]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, acids, and moisture.[3][4][6]
Emergency Procedures: Preparedness is Paramount
Immediate and appropriate action is critical in the event of an emergency involving p-toluenesulfonyl fluoride.
4.1. In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][5]
-
Because of the potential for HF release, treatment should be directed toward binding the fluoride ion. After flushing with water, a 2.5% calcium gluconate gel should be applied to the affected area until burning ceases.[6][7]
4.2. In Case of Eye Contact:
-
Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][4]
4.3. In Case of Inhalation:
-
Remove the individual to fresh air and keep them comfortable for breathing.[3]
-
If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[5]
4.4. In Case of Ingestion:
4.5. Spill Response:
A spill of p-toluenesulfonyl fluoride must be handled with extreme caution due to its hazardous nature and its reaction with moisture.
Caption: A workflow for responding to a p-toluenesulfonyl fluoride spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[7]
-
Personal Protection: Before attempting cleanup, don the appropriate PPE, including respiratory protection.[10]
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[3][7]
-
Decontamination: Decontaminate the spill area by wiping it with a 10% sodium carbonate solution.[6] Do NOT use water to clean up the initial spill as this will generate HF gas.[6]
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]
Waste Disposal
All p-toluenesulfonyl fluoride waste, including empty containers and contaminated materials, must be disposed of as hazardous waste.[3] Do not combine TosF waste with aqueous or acidic waste streams due to the potential for HF generation.[6]
Conclusion: A Culture of Safety
p-Toluenesulfonyl fluoride is an indispensable tool for many researchers. However, its safe use is predicated on a deep respect for its hazards and a steadfast commitment to established safety protocols. By understanding the "why" behind each precaution—from its corrosive nature to its dangerous reactivity with moisture—scientists can create a self-validating system of safety that protects themselves, their colleagues, and the integrity of their research.
References
- 1. hmdb.ca [hmdb.ca]
- 2. P-TOLUENESULFONYL FLUORIDE | 455-16-3 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. westliberty.edu [westliberty.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 对甲苯磺酰氟 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. web04.hli.ubc.ca [web04.hli.ubc.ca]
The Resurgence of a Privileged Moiety: A Technical Guide to the Discovery and Enduring History of Sulfonyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long considered a chemical curiosity, the sulfonyl fluoride moiety has undergone a remarkable renaissance, transforming from a niche functional group into a powerhouse of modern chemical biology and drug discovery. This in-depth technical guide charts the fascinating journey of sulfonyl fluorides, from their initial synthesis in the early 20th century to their recent elevation as "privileged" warheads in covalent inhibitor design and their central role in the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. We will delve into the key historical milestones, the evolution of synthetic methodologies, and the intrinsic chemical properties that underpin their unique blend of stability and tunable reactivity. This guide aims to provide researchers with a comprehensive understanding of the foundational principles of sulfonyl fluoride chemistry, empowering them to leverage this versatile functional group in their own research endeavors.
The Dawn of a New Functional Group: Early Discoveries and a "Convenient" Synthesis
The story of sulfonyl fluorides begins in the 1920s, a period of burgeoning exploration in organic chemistry. While the unique reactivity and stability of organosulfur fluorides were first recognized in this era, it was the seminal work of German chemist Wilhelm Steinkopf in 1927 that brought them to the forefront.[1][2][3] In his extensive publication, "Über Aromatische Sulfofluoride" (On Aromatic Sulfonyl Fluorides), Steinkopf detailed the synthesis and properties of these novel compounds, laying the groundwork for future investigations.[1][2][3]
However, it was the work of W. Davies and J. H. Dick in the early 1930s that provided the first truly accessible and practical method for the preparation of both aromatic and aliphatic sulfonyl fluorides.[2][4] Their approach, a straightforward halide exchange reaction, represented a significant leap forward, making these compounds more readily available to the broader scientific community.
The Davies and Dick Method: A Foundational Protocol
The method developed by Davies and Dick capitalized on the greater thermodynamic stability of the S-F bond compared to the S-Cl bond. By treating readily available sulfonyl chlorides with a fluoride salt, they were able to efficiently displace the chloride, affording the corresponding sulfonyl fluoride.
Experimental Protocol: Synthesis of an Aromatic Sulfonyl Fluoride (A Generalized Davies and Dick Procedure)
Objective: To synthesize an aromatic sulfonyl fluoride from the corresponding sulfonyl chloride via halide exchange.
Materials:
-
Aromatic sulfonyl chloride (1.0 eq)
-
Potassium fluoride (excess, e.g., 2.0-3.0 eq)
-
Solvent (e.g., water, acetone, or a biphasic mixture)
Procedure:
-
The aromatic sulfonyl chloride is dissolved or suspended in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
An excess of potassium fluoride is added to the mixture. The use of a significant excess of the fluoride salt drives the equilibrium towards the product.
-
The reaction mixture is heated to reflux with vigorous stirring. The temperature and reaction time will vary depending on the substrate's reactivity.
-
Reaction progress is monitored by a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a biphasic system is used, the organic layer is separated. If an aqueous system is employed, the product may precipitate and can be collected by filtration, or it can be extracted with a suitable organic solvent.
-
The crude product is then purified, typically by recrystallization or distillation, to yield the pure aromatic sulfonyl fluoride.
Causality Behind Experimental Choices:
-
Excess Potassium Fluoride: The halide exchange is a reversible process. By Le Châtelier's principle, using a large excess of potassium fluoride shifts the equilibrium towards the formation of the more stable sulfonyl fluoride.
-
Heating/Reflux: The activation energy for the nucleophilic substitution at the sulfur center requires thermal energy to proceed at a reasonable rate.
-
Choice of Solvent: The solvent must be inert to the reactants and capable of at least partially solvating the potassium fluoride to facilitate the reaction. Biphasic systems were often employed to aid in product separation.
This seemingly simple protocol was revolutionary for its time, opening the door to the systematic study of sulfonyl fluorides and their properties.
A Period of Quiet Application: From Niche Reagents to Biological Probes
Following the initial flurry of synthetic development, sulfonyl fluorides entered a period of more specialized application. Their inherent stability made them attractive alternatives to the more reactive sulfonyl chlorides in certain synthetic transformations.[5] For instance, they were utilized as precursors for the synthesis of sulfonamides and sulfonate esters, where their moderated reactivity allowed for more controlled reactions.[5]
A significant, albeit initially niche, application emerged in the mid-20th century with the discovery of their biological activity. Researchers found that sulfonyl fluorides could act as inhibitors of serine proteases.[6] This inhibitory action stems from the ability of the sulfonyl fluoride group to covalently modify the active site serine residue of these enzymes. This discovery marked the first foray of sulfonyl fluorides into the realm of chemical biology, a field they would come to dominate decades later.
The SuFEx Revolution: A Renaissance in Sulfur(VI) Chemistry
For much of the 20th century, sulfonyl fluorides remained a relatively underutilized functional group. However, this all changed in 2014 with the groundbreaking work of K. Barry Sharpless and his colleagues, who introduced the concept of Sulfur(VI) Fluoride Exchange (SuFEx) as a new family of "click" reactions.[2] This seminal publication reignited interest in sulfonyl fluoride chemistry and ushered in a new era of their application.
SuFEx chemistry is predicated on the remarkable balance of stability and latent reactivity inherent to the sulfonyl fluoride group. While exceptionally stable under most conditions, the S-F bond can be selectively activated by appropriate nucleophiles, leading to a highly efficient and specific exchange reaction. This "click" reactivity has profound implications for drug discovery, materials science, and chemical biology.[7][8][9][10]
Modern Synthetic Strategies: Expanding the Sulfonyl Fluoride Toolkit
The resurgence of interest in sulfonyl fluorides, fueled by SuFEx chemistry, has led to an explosion in the development of novel and efficient synthetic methodologies. While the classic halide exchange remains a viable route, modern approaches offer greater functional group tolerance, milder reaction conditions, and access to a wider diversity of sulfonyl fluoride-containing molecules.
| Synthetic Strategy | Starting Material | Key Reagents/Catalysts | Advantages | Reference |
| Halide Exchange | Sulfonyl Chlorides | KF, CsF, TBAF | Simple, cost-effective | [6] |
| From Sulfonic Acids/Salts | Sulfonic Acids/Sulfonates | Thionyl fluoride, Xtalfluor-E® | Readily available starting materials | [6] |
| From Thiols/Disulfides | Thiols, Disulfides | Selectfluor™, Electrochemical Oxidation | Bypasses sulfonyl chloride intermediate | [5][6] |
| Palladium-Catalyzed Cross-Coupling | Aryl Halides/Triflates | Pd catalyst, SO2 source (DABSO), Fluorinating agent | High functional group tolerance | [2] |
| From Sulfonamides | Primary Sulfonamides | Pyrylium tetrafluoroborate, MgCl2, KF | Late-stage functionalization | [7] |
Table 1: Overview of Modern Synthetic Routes to Sulfonyl Fluorides
A Modern Workflow: Palladium-Catalyzed Synthesis from Aryl Bromides
One of the most significant recent advancements is the development of palladium-catalyzed methods for the synthesis of aryl sulfonyl fluorides from aryl halides. This approach allows for the late-stage introduction of the sulfonyl fluoride moiety into complex molecules, a crucial capability in drug discovery.
Experimental Workflow: One-Pot Palladium-Catalyzed Synthesis of an Aryl Sulfonyl Fluoride
This one-pot, two-step procedure involves the initial palladium-catalyzed coupling of an aryl bromide with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to generate an in situ aryl sulfinate intermediate. This intermediate is then treated with an electrophilic fluorinating agent, such as Selectfluor™, to afford the final aryl sulfonyl fluoride. The mild conditions and broad substrate scope of this method have made it a powerful tool for the synthesis of diverse libraries of sulfonyl fluoride-containing compounds.
The Future is Covalent: Sulfonyl Fluorides in Drug Discovery and Chemical Biology
The unique reactivity profile of sulfonyl fluorides has positioned them as "privileged" electrophilic warheads for the design of targeted covalent inhibitors.[11] Unlike more indiscriminate electrophiles, sulfonyl fluorides exhibit a remarkable ability to react with a range of nucleophilic amino acid residues—including serine, threonine, lysine, tyrosine, and histidine—in a context-dependent manner.[5][11] This allows for the development of highly selective covalent drugs that target specific amino acid residues within a protein's binding pocket, leading to enhanced potency and duration of action.
The applications of sulfonyl fluorides in chemical biology are equally profound. They are widely used as activity-based probes to identify and study enzyme function, as well as to map protein-protein interactions.[6][10][12] The ability to genetically encode unnatural amino acids bearing sulfonyl fluoride moieties further expands the possibilities for probing biological systems with unprecedented precision.[11]
Conclusion
From their humble beginnings as a synthetic curiosity, sulfonyl fluorides have undergone a remarkable journey to become indispensable tools in modern chemistry. Their unique combination of stability and tunable reactivity, first hinted at nearly a century ago, has been fully realized in the era of SuFEx chemistry and covalent drug design. As synthetic methodologies continue to evolve and our understanding of their biological interactions deepens, the influence of sulfonyl fluorides on the landscape of science is set to expand even further. This guide has provided a historical and technical foundation for understanding this remarkable functional group, with the hope of inspiring the next generation of discoveries in this exciting and rapidly evolving field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 57. Aliphatic sulphonyl fluorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 6. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 7. Applications of Sulfonyl Fluorides in Organic Transformations | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SuFEx Chemistry Enables Covalent Assembly of a 280-kDa 18-Subunit Pore-Forming Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Scrutiny of 4-methylbenzenesulfonyl Fluoride: A Guide for Researchers
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern drug development, 4-methylbenzenesulfonyl fluoride, a seemingly simple aromatic sulfonyl fluoride, has garnered significant attention. Its utility as a versatile reagent and a key structural motif in pharmacologically active compounds underscores the importance of a profound understanding of its intrinsic molecular properties.[1] This guide is crafted for researchers, computational chemists, and drug development professionals, providing a comprehensive walkthrough of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive characteristics of this pivotal molecule. We will not merely present data; we will delve into the causality behind the computational choices and the interpretation of the results, empowering you to apply these principles in your own research endeavors.
Foundational Concepts: The "Why" Behind the "How"
Before embarking on the computational journey, it is paramount to grasp the theoretical underpinnings that govern the behavior of this compound. At its core, our investigation will leverage Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] DFT allows us to predict a molecule's geometry, vibrational frequencies, and electronic properties with a high degree of accuracy, providing insights that are often challenging to obtain through experimental means alone.
Our exploration will be multifaceted, focusing on three key areas:
-
Molecular Geometry and Structural Parameters: Determining the most stable three-dimensional arrangement of atoms and the intricate network of bond lengths and angles that define the molecule's architecture.
-
Vibrational Analysis: Simulating the infrared (IR) and Raman spectra to understand the molecule's dynamic behavior and to provide a theoretical basis for experimental spectroscopic characterization.
-
Electronic Structure and Reactivity: Delving into the distribution of electrons within the molecule through Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) analyses to predict its chemical reactivity and potential interaction sites.[3][4]
The workflow for such a theoretical investigation is a self-validating system, where the computational results can be benchmarked against experimental data, creating a feedback loop that enhances the predictive power of our models.
The Computational Protocol: A Step-by-Step Guide
The following protocol outlines the standard operating procedure for a comprehensive theoretical study of this compound. The choice of the B3LYP functional with a 6-31G(d,p) basis set is based on its proven track record in providing a good balance between computational cost and accuracy for organic molecules of this nature.[2][3]
Geometry Optimization
-
Initial Structure Construction: The 3D structure of this compound is built using a molecular modeling software.
-
Computational Method Selection: The calculation is set up using the Gaussian suite of programs (or a similar quantum chemistry package).
-
Level of Theory: Density Functional Theory (DFT) is selected as the computational method.
-
Functional and Basis Set: The B3LYP functional and the 6-31G(d,p) basis set are specified.
-
Optimization and Frequency Calculation: A geometry optimization calculation is performed, followed by a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Vibrational Frequency Analysis
-
Frequency Calculation: This is typically performed concurrently with the geometry optimization.
-
Spectral Simulation: The calculated vibrational frequencies and their corresponding intensities are used to simulate the infrared (IR) and Raman spectra.
-
Mode Assignment: Each calculated vibrational frequency is assigned to a specific molecular motion (e.g., C-H stretch, S=O bend) by visualizing the atomic displacements for each mode.
Electronic Structure Analysis
-
Natural Bond Orbital (NBO) Analysis: This is performed on the optimized geometry to analyze the charge distribution and the interactions between filled and empty orbitals, which provides insights into hyperconjugative effects and bond strengths.[5][6]
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Below is a Graphviz diagram illustrating the typical workflow for a theoretical study of this nature.
Caption: A typical workflow for the theoretical study of a molecule.
Expected Insights and Data Interpretation
Molecular Geometry
The geometry optimization is expected to yield the most stable conformation of this compound. Key structural parameters of interest are the bond lengths and angles around the sulfonyl fluoride group and the planarity of the benzene ring.
| Parameter | Expected Value (Å or °) | Significance |
| S=O Bond Length | ~1.43 Å | Indicates a strong double bond character. |
| S-F Bond Length | ~1.58 Å | Reflects the covalent bond between sulfur and fluorine. |
| C-S Bond Length | ~1.77 Å | The linkage between the phenyl ring and the sulfonyl group. |
| O-S-O Bond Angle | ~120° | Influences the steric environment around the sulfur atom. |
| C-S-F Bond Angle | ~106° | Defines the orientation of the fluoride relative to the ring. |
Note: These are estimated values based on typical bond lengths and angles for similar functional groups.
Vibrational Spectroscopy
The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. The characteristic vibrational modes are crucial for the interpretation of experimental IR and Raman spectra.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| C-H (aromatic) stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H (methyl) stretch | 2850 - 3000 | Symmetric and asymmetric stretching of the methyl group C-H bonds. |
| C=C (aromatic) stretch | 1400 - 1600 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |
| S=O stretch | 1300 - 1400 (asymmetric) 1150 - 1200 (symmetric) | Strong, characteristic absorptions for the sulfonyl group. |
| S-F stretch | 750 - 850 | Stretching vibration of the sulfur-fluorine bond. |
Electronic Properties and Reactivity
The electronic structure analysis provides a deeper understanding of the molecule's reactivity.
-
Natural Bond Orbital (NBO) Analysis: This analysis will likely reveal significant delocalization of electron density from the oxygen lone pairs to the antibonding orbitals of the S-C and S-F bonds, contributing to the stability of the sulfonyl group. The calculated atomic charges will highlight the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack, a key aspect of its reactivity.[1]
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The HOMO is expected to be localized primarily on the benzene ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the sulfonyl fluoride group, specifically on the antibonding orbitals of the S=O and S-F bonds. This localization suggests that the sulfonyl fluoride moiety is the primary site for nucleophilic attack. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.
The following diagram illustrates the conceptual relationship between the electronic properties and the predicted reactivity of this compound.
Caption: Relationship between electronic properties and reactivity.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the theoretical and computational investigation of this compound. By employing DFT calculations, researchers can gain invaluable insights into the molecule's structural, vibrational, and electronic properties, which are directly relevant to its application in drug design and organic synthesis. The methodologies outlined herein are not only applicable to the title compound but can be readily adapted for the study of other sulfonyl fluorides and related pharmacophores. As computational resources continue to advance, the synergy between theoretical predictions and experimental validation will undoubtedly accelerate the pace of innovation in the pharmaceutical and chemical sciences.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
4-methylbenzenesulfonyl fluoride physical constants (melting point, boiling point)
Technical Guide to the Physical Constants of 4-Methylbenzenesulfonyl Fluoride
Abstract
This technical guide provides a comprehensive overview of the key physical constants—specifically the melting and boiling points—of this compound (commonly known as p-toluenesulfonyl fluoride or Tosyl Fluoride). Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple data listing to offer an in-depth exploration of the theoretical principles and practical methodologies for the accurate determination of these properties. By grounding the data in experimental context, this guide aims to enhance scientific integrity and reproducibility in the laboratory.
Introduction to this compound (TsF)
This compound, often abbreviated as TsF, is a pivotal reagent in modern organic synthesis.[1] Its chemical structure, featuring a sulfonyl fluoride group attached to a toluene backbone, imparts high reactivity, making it an effective agent for sulfonylation reactions.[1] It is widely utilized in the synthesis of pharmaceuticals and agrochemicals and serves as a crucial protecting group for amines and alcohols.[1] Given its role in precise chemical transformations, a thorough understanding of its physical properties is essential for its proper handling, reaction optimization, and purification.
The physical state of a compound at a given temperature and pressure is dictated by its melting and boiling points. These constants are not merely identification tags; they are indicators of purity and are critical for designing experimental conditions, such as solvent selection and reaction temperature.[2]
Synonyms: p-Toluenesulfonyl Fluoride, Tosyl Fluoride, 4-Methylphenylsulfonyl Fluoride.[3] CAS Number: 455-16-3.[3] Molecular Formula: C₇H₇FO₂S.[4][5] Molecular Weight: 174.19 g/mol .[1][6]
Core Physical Constants
The melting and boiling points of this compound are fundamental parameters for its application in a laboratory setting. These values are summarized below.
| Physical Constant | Value | Notes |
| Melting Point | 41-44 °C | The literature presents a narrow range, with values such as 41-42 °C often cited.[7] Some sources provide a slightly broader range of 40.0 to 44.0 °C.[8] At room temperature, the compound can exist as a solid or may be a liquid if the ambient temperature is near its melting point.[1] |
| Boiling Point | 112 °C @ 16 mmHg | The boiling point is typically reported under reduced pressure to prevent decomposition at higher temperatures.[7] |
Theoretical Foundations of Phase Transitions
Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[9] This phase change occurs when the kinetic energy of the molecules, supplied by heat, overcomes the intermolecular forces holding them in a fixed crystal lattice.[2] For a pure crystalline solid, this transition is sharp, occurring over a narrow temperature range (typically 0.5-1.5°C).[2]
The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces. Consequently, less energy is required to break the structure apart, resulting in a melting point depression and a broadening of the melting point range .[2][10] This principle is a cornerstone of purity assessment in organic chemistry.
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, allowing the liquid to transition into the vapor phase.[11] This property is highly dependent on external pressure; a lower atmospheric pressure (e.g., at high altitude or under vacuum) requires a lower vapor pressure to induce boiling, thus lowering the boiling point.[11][12] This relationship is why boiling points for high-molecular-weight or sensitive compounds like TsF are often measured under reduced pressure.
Experimental Determination Protocols
The following sections detail the standard, validated methodologies for determining the melting and boiling points of this compound in a research setting.
Protocol for Melting Point Determination
The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[9]
Methodology:
-
Sample Preparation:
-
Capillary Tube Packing:
-
Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the heating block of a modern melting point apparatus.[2][9]
-
If the approximate melting point is unknown, perform a rapid initial heating (10-20 °C/minute) to get a rough estimate.[2][13]
-
Allow the apparatus to cool to at least 10-15 °C below the estimated melting point.
-
Prepare a new sample and heat it slowly, with a ramp rate of 1-2 °C per minute, as it approaches the melting point.[13]
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[13] A pure sample will exhibit a sharp range.
-
Workflow for Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Protocol for Micro-Boiling Point Determination
For small sample quantities or to avoid decomposition, a micro-boiling point determination is preferred. This method relies on observing the equalization of vapor pressure and external pressure within a capillary tube.[12]
Methodology:
-
Apparatus Assembly:
-
Attach a small test tube to a thermometer using a rubber band or thread.
-
Add approximately 0.5 mL of liquid this compound to the test tube.
-
Take a melting point capillary tube and seal one end. Place this capillary, open-end down, into the test tube containing the sample.
-
-
Heating:
-
Observation and Measurement:
-
As the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous. This indicates that the vapor pressure of the sample is exceeding the atmospheric pressure.[12]
-
At this point, remove the heat source and allow the bath to cool slowly.
-
The bubbling will slow down and eventually stop. The exact moment the last bubble ceases and the liquid begins to be drawn up into the capillary tube is when the sample's vapor pressure equals the external pressure.[11][12]
-
Record the temperature at this precise moment. This is the boiling point of the liquid.
-
Workflow for Micro-Boiling Point Determination
Caption: Workflow for determining micro-boiling point.
Conclusion
The accurate determination of the melting and boiling points of this compound is fundamental to its effective use in research and development. While reference values provide a crucial baseline, experimental verification remains a critical step for confirming material identity and purity. The protocols outlined in this guide represent self-validating systems that, when executed with care, provide trustworthy and reproducible data, reinforcing the principles of sound scientific practice.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. p-Toluenesulfonyl fluoride, 98% | Fisher Scientific [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. This compound | C7H7FO2S | CID 9965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. P-TOLUENESULFONYL FLUORIDE | 455-16-3 [chemicalbook.com]
- 8. This compound | 455-16-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. westlab.com [westlab.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. southalabama.edu [southalabama.edu]
The Enigmatic Electrophilicity of Tosyl Fluoride: A Guide for Researchers and Drug Development Professionals
Abstract
p-Toluenesulfonyl fluoride (tosyl fluoride, TsF) has emerged from the shadow of its more reactive sibling, tosyl chloride (TsCl), to become a cornerstone reagent in modern organic synthesis, chemical biology, and drug discovery. Its unique balance of stability and tunable reactivity has unlocked new synthetic pathways and enabled the development of novel covalent inhibitors and chemical probes. This in-depth technical guide provides a comprehensive exploration of the electrophilicity of tosyl fluoride, offering field-proven insights into its chemical behavior, practical applications, and the causal factors that govern its reactivity. We will delve into the nuanced differences between tosyl fluoride and other sulfonyl halides, provide detailed experimental protocols for its use, and present a forward-looking perspective on its evolving role in the molecular sciences.
The Tosyl Fluoride Conundrum: Stability vs. Reactivity
For decades, the exceptional stability of the sulfur-fluorine (S-F) bond rendered sulfonyl fluorides, including tosyl fluoride, as relatively inert electrophiles in the eyes of many synthetic chemists.[1] This perception was largely shaped by the high bond dissociation energy of the S-F bond compared to the S-Cl bond in sulfonyl chlorides.[2] However, this very stability is the foundation of tosyl fluoride's modern utility. Unlike the often-unstable and highly reactive sulfonyl chlorides, tosyl fluoride exhibits remarkable resistance to hydrolysis and reduction, allowing it to be carried through multi-step syntheses and employed in complex chemical environments, including biological systems.[3][4][5]
The key to unlocking the synthetic potential of tosyl fluoride lies in understanding and controlling its "latent reactivity." While kinetically stable, the sulfur atom in tosyl fluoride is highly electrophilic and can be activated under specific conditions to participate in a range of nucleophilic substitution reactions. This controlled reactivity forms the basis of its applications in areas like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[2][6]
A Tale of Two Halides: Tosyl Fluoride vs. Tosyl Chloride
The choice between tosyl fluoride and tosyl chloride is a critical decision in synthetic design, dictated by the specific requirements of the transformation. The fundamental differences in their reactivity stem from the distinct properties of the fluorine and chlorine atoms.
| Property | Tosyl Fluoride (TsF) | Tosyl Chloride (TsCl) | Rationale |
| Electronegativity of Halogen | ~3.98 | ~3.16 | Fluorine's higher electronegativity polarizes the S-X bond to a greater extent, increasing the electrophilicity of the sulfur atom. |
| Bond Dissociation Energy (S-X) | ~343 kJ/mol[7] | Lower than S-F | The stronger S-F bond contributes to the higher kinetic stability and resistance to undesired side reactions of TsF.[8] |
| Leaving Group Ability | F⁻ is a poorer leaving group than Cl⁻ | Cl⁻ is a better leaving group than F⁻ | This contributes to the lower intrinsic reactivity of TsF compared to TsCl under standard conditions. |
| Hydrolytic Stability | High | Low | The robust S-F bond makes TsF much more stable in the presence of water and other protic nucleophiles.[4] |
| Reaction Selectivity | High | Lower | The milder reactivity of TsF often leads to higher selectivity in complex molecules with multiple nucleophilic sites. |
This interplay of electronic and steric factors dictates the reaction kinetics. While tosyl chloride reacts readily with a wide range of nucleophiles, often indiscriminately, tosyl fluoride's reactions are more controlled and often require specific activation methods to proceed at a practical rate. This "tunability" is a significant advantage in modern, complex molecule synthesis.
Activating the S-F Bond: Unleashing the Electrophilicity of Tosyl Fluoride
The judicious activation of the S-F bond is paramount to harnessing the synthetic power of tosyl fluoride. Several strategies have been developed to overcome the kinetic barrier of S-F bond cleavage, each with its own mechanistic nuances and substrate scope.
Base-Mediated Activation
The use of bases is a common strategy to enhance the nucleophilicity of the attacking species and to facilitate the departure of the fluoride leaving group.
Caption: Base-mediated activation of tosyl fluoride.
In this mechanism, the base deprotonates the nucleophile, increasing its reactivity towards the electrophilic sulfur center of tosyl fluoride. The fluoride ion is then expelled and can be sequestered by the protonated base.
Lewis Acid Catalysis
Lewis acids can activate tosyl fluoride by coordinating to the fluorine atom, thereby weakening the S-F bond and increasing the electrophilicity of the sulfur atom. This strategy has proven effective for promoting reactions with less reactive nucleophiles. For instance, calcium triflimide [Ca(NTf₂)₂] has been successfully employed to activate sulfonyl fluorides for the synthesis of sulfonamides.[8]
Caption: Lewis acid-catalyzed activation of tosyl fluoride.
Practical Applications and Experimental Protocols
The unique reactivity profile of tosyl fluoride has led to its widespread adoption in various synthetic applications. Below are detailed protocols for two common transformations involving tosyl fluoride, designed to be self-validating and reproducible.
Synthesis of Sulfonamides from Tosyl Fluoride
Experimental Protocol: Synthesis of N-benzyl-4-methylbenzenesulfonamide
Materials:
-
p-Toluenesulfonyl fluoride (TsF)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
Standard laboratory glassware, flame-dried
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl fluoride (1.0 eq.).
-
Dissolve the tosyl fluoride in anhydrous acetonitrile.
-
Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Slowly add benzylamine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-methylbenzenesulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the tosyl fluoride and the amine starting material.
-
Triethylamine: Acts as a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct.
-
Stoichiometry: A slight excess of the amine and a larger excess of the base are used to ensure complete consumption of the limiting tosyl fluoride.
Tosylation of Alcohols: A Comparative Perspective
While tosyl chloride is the more common reagent for the tosylation of alcohols, tosyl fluoride can be used, particularly when enhanced stability or selectivity is required.[10] The reaction conditions often need to be more forcing compared to those for tosyl chloride due to the lower reactivity of the fluoride.
Experimental Protocol: Tosylation of a Primary Alcohol with Tosyl Fluoride (Conceptual Adaptation)
Note: This is an adapted protocol, as direct tosylation of alcohols with tosyl fluoride is less common in the literature than with tosyl chloride. The principles are based on activating the alcohol and driving the reaction to completion.
Materials:
-
Primary alcohol (e.g., 1-butanol)
-
p-Toluenesulfonyl fluoride (TsF)
-
Strong, non-nucleophilic base (e.g., sodium hydride, NaH)
-
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran, THF, or N,N-dimethylformamide, DMF)
-
Standard laboratory glassware, flame-dried
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.).
-
Dissolve the alcohol in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise to the solution. Allow the hydrogen gas evolution to cease. This forms the more nucleophilic alkoxide.
-
Slowly add a solution of p-toluenesulfonyl fluoride (1.1 eq.) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. Gentle heating may be required for less reactive alcohols.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude tosylate by column chromatography.
Causality Behind Experimental Choices:
-
Strong Base: The use of a strong base like NaH is necessary to deprotonate the alcohol, forming the highly nucleophilic alkoxide, which is required to react with the less electrophilic tosyl fluoride.
-
Polar Aprotic Solvent: Solvents like THF or DMF are used to solvate the cation of the alkoxide and to provide a suitable medium for the Sₙ2 reaction.
The Future of Tosyl Fluoride: Expanding the Synthetic Toolbox
The journey of tosyl fluoride from a seemingly inert compound to a versatile synthetic tool is a testament to the continuous evolution of organic chemistry. Its role in SuFEx click chemistry is firmly established, enabling the rapid and efficient construction of complex molecular architectures.[11] Furthermore, its application as a covalent warhead in chemical biology is a rapidly expanding field, with sulfonyl fluorides being used to target specific amino acid residues in proteins with high selectivity.[12]
Future research will likely focus on the development of new catalytic methods for the activation of the S-F bond under even milder conditions, further expanding the substrate scope and functional group tolerance. The exploration of tosyl fluoride and other sulfonyl fluorides in materials science and polymer chemistry also holds significant promise.
Conclusion
The electrophilicity of tosyl fluoride is a nuanced and powerful tool in the arsenal of the modern chemist. Its inherent stability, coupled with its tunable reactivity, provides a unique advantage over more traditional sulfonylating agents. By understanding the fundamental principles that govern its behavior and by employing the appropriate activation strategies, researchers and drug development professionals can leverage the unique properties of tosyl fluoride to accelerate discovery and innovation in the molecular sciences.
References
- 1. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]
- 6. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. theballlab.com [theballlab.com]
- 9. thieme.de [thieme.de]
- 10. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: Situational Reactivity of 4-Methylbenzenesulfonyl Fluoride
An In-Depth Technical Guide to the Chemical Compatibility of 4-Methylbenzenesulfonyl Fluoride
To the researchers, scientists, and drug development professionals who will utilize this guide, it is crucial to approach the concept of "compatibility" not as a binary state of reactive or inert, but as a spectrum dictated by conditions. This compound (TsF), also known as tosyl fluoride, is a compound of profound utility precisely because of its finely balanced stability and reactivity.[1] It is remarkably stable in many chemical environments where its chloride counterpart, tosyl chloride (TsCl), would readily decompose.[2] Yet, under specific, often catalyzed conditions, the sulfur(VI)-fluoride bond can be activated to engage in highly selective transformations.[3] This guide is structured to elucidate this duality, providing not just data, but the underlying chemical principles that govern its behavior. Our objective is to empower you to make informed decisions in experimental design, ensuring both safety and success in your synthetic endeavors.
Core Physicochemical Profile and Intrinsic Stability
This compound is a crystalline solid at room temperature.[4] The cornerstone of its chemical personality is the sulfur(VI)-fluoride (S-F) bond. This bond is thermodynamically strong and kinetically stable, rendering the molecule resistant to a variety of harsh conditions that would degrade other sulfonyl halides.[3][5]
Key stability features include:
-
Resistance to Reduction: The S-F bond is heterolytically cleaved and is highly resistant to chemical reduction.
-
Thermodynamic Stability: TsF is stable to thermolysis and generally unreactive towards nucleophilic substitution without specific activation.[3] This is in stark contrast to tosyl chloride, which is more susceptible to degradation.
-
Oxidative Robustness: With the sulfur atom already at its highest oxidation state (+6), the molecule is inert to most oxidizing agents.
However, its stability is not absolute. The primary vulnerability of TsF is hydrolysis, a reaction that is typically slow but can be accelerated by strong bases or enzymatic activity.[4][6] Therefore, moisture is a critical parameter to control during storage and handling.
Caption: Duality of TsF: High intrinsic stability vs. conditional reactivity.
Compatibility with Common Laboratory Reagents
The interaction of TsF with other chemical entities is the most critical aspect of its application. The following sections detail its compatibility, which in the context of a reagent like TsF, often means a controlled and desired reaction.
Nucleophiles: The Heart of TsF Chemistry
TsF is an electrophile. Its primary role in synthesis is to react with nucleophiles. This is the foundation of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform. Therefore, TsF is incompatible for storage with nucleophiles but highly reactive in a controlled synthetic context.
-
Amines, Alcohols, and Thiols: TsF reacts chemoselectively with these nucleophiles, typically in the presence of a base catalyst (e.g., DBU, triethylamine), to form highly stable sulfonamides, sulfonate esters, and thioesters, respectively.[2][3] This reactivity is central to its use as a "connective" building block in drug discovery and materials science.
-
Water and Hydroxide: TsF has low solubility in water.[7] While stable for short periods, prolonged exposure, especially under basic conditions, will lead to hydrolysis to form p-toluenesulfonic acid and fluoride salts.[4][6] This is a critical incompatibility for storage and handling.
-
Amino Acid Residues: In chemical biology, sulfonyl fluorides are known to covalently modify nucleophilic amino acid residues like serine, tyrosine, and lysine.[2][5] This reactivity is harnessed for creating covalent inhibitors and chemical probes.[8]
Acids and Bases
-
Acids: TsF is generally stable in the presence of strong acids.[3]
-
Bases: The role of bases is nuanced. While organic bases are often used to catalyze SuFEx reactions by deprotonating the nucleophile, strong bases (e.g., NaOH, KOH) are listed as incompatible materials in safety data sheets.[9] This is because they can significantly accelerate hydrolysis and other decomposition pathways.
Oxidizing and Reducing Agents
-
Strong Oxidizing Agents: While the sulfur in TsF is at its highest oxidation state, safety protocols recommend avoiding strong oxidizing agents as a general precaution.[4][9]
-
Reducing Agents: A key advantage of the S-F bond is its exceptional resistance to reduction, making it compatible with a wide range of reductive chemical transformations where a sulfonyl chloride would not be.[3]
Table 1: Reagent Compatibility and Reactivity Summary
| Reagent Class | Compatibility | Causality and Key Considerations |
|---|---|---|
| Nucleophiles | ||
| Alcohols, Amines, Thiols | Reactive (Incompatible for Storage) | Forms sulfonate esters, sulfonamides, and thioesters. The basis of SuFEx chemistry.[2] |
| Water / Hydroxide | Incompatible | Slow hydrolysis in neutral water, accelerated by base.[4][6] Control of moisture is critical. |
| Acids | Compatible | The S-F bond is stable to strong acids.[3] |
| Bases | Conditional | Organic bases catalyze reactions with nucleophiles. Strong inorganic bases promote degradation.[9] |
| Oxidizing Agents | Generally Compatible | Sulfur is in the +6 oxidation state. Listed as incompatible as a general precaution.[9] |
| Reducing Agents | Compatible | S-F bond is highly resistant to reduction, a key advantage over S-Cl bonds. |
Solvent Compatibility Profile
Solvent selection is paramount for controlling the reactivity of TsF.
-
Recommended Solvents: Aprotic organic solvents are ideal for both reactions and storage of solutions. TsF is highly soluble and stable in dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and dimethylformamide (DMF).[7] Chlorinated solvents like dichloromethane (DCM) and ethereal solvents like tetrahydrofuran (THF) are also suitable.
-
Conditional Solvents: Protic solvents like methanol and ethanol can act as nucleophiles (solvolysis), especially with heat or catalysis, leading to the formation of the corresponding methyl or ethyl tosylate. They should be used with caution and intent.
-
Incompatible Solvents: Due to low solubility and the risk of hydrolysis, water is not a recommended solvent unless the reaction is intended to be performed in an aqueous environment, a specific feature of SuFEx chemistry.[7]
Table 2: Solvent Selection Guide
| Solvent Class | Examples | Compatibility Level | Notes |
|---|---|---|---|
| Aprotic Polar | Acetonitrile, DMSO, DMF | Excellent | High solubility and stability. Preferred for most applications.[7] |
| Ethereal | THF, Diethyl Ether | Good | Good stability, suitable for many reaction conditions. |
| Chlorinated | Dichloromethane, Chloroform | Good | Generally inert and effective for reactions at low to moderate temperatures. |
| Protic (Alcohols) | Methanol, Ethanol | Conditional | Can undergo solvolysis. Use as a reagent-solvent requires careful consideration. |
| Protic (Aqueous) | Water | Poor / Incompatible | Low solubility and risk of hydrolysis.[7] Avoid for storage. |
Materials Compatibility: Storage and Handling
Choosing appropriate labware and storage containers is essential to maintain the purity of TsF and the integrity of the equipment.
Table 3: Materials Compatibility for Handling and Storage
| Material | Compatibility Rating | Rationale |
|---|---|---|
| Borosilicate Glass | Excellent | The standard and most reliable material for both reactions and long-term storage. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and suitable for gaskets, stir bars, and liners. |
| Polypropylene (PP) / Polyethylene (HDPE) | Good | Suitable for short-term handling (e.g., weighing funnels) but not recommended for long-term storage of solutions. |
| Metals (e.g., Stainless Steel) | Not Recommended | May be corrosive, especially if trace moisture leads to the formation of hydrofluoric acid (HF).[10][11] |
| Polystyrene / Polycarbonate | Poor | Susceptible to attack by the aromatic compound and common organic solvents used to dissolve it. |
Experimental Protocols: Safe Handling and Storage
Adherence to validated protocols is non-negotiable for ensuring safety and experimental reproducibility.
Protocol 1: Standard Storage Procedure
-
Container Selection: Use only clean, dry borosilicate glass containers with PTFE-lined caps.
-
Inert Atmosphere: Before sealing, flush the container headspace with a dry, inert gas (e.g., argon or nitrogen) to displace air and moisture.[12]
-
Sealing: Seal the container tightly. For long-term storage, consider wrapping the cap threads with PTFE tape as an extra barrier against moisture ingress.
-
Environment: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and acids.[4][9] A desiccator cabinet is an ideal storage location.
Protocol 2: Handling and Dispensing Workflow
This workflow is designed to minimize exposure to atmospheric moisture and prevent contamination.
Caption: Safe handling workflow for dispensing this compound.
-
Preparation: Before opening the primary container, allow it to equilibrate to ambient temperature inside a desiccator to prevent condensation of atmospheric moisture on the cold solid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield), nitrile or neoprene gloves, and a lab coat.[12]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of the fine, dusty powder.[4]
-
Dispensing: Briefly open the container and quickly weigh the desired amount of TsF into a clean, dry vessel. For highly sensitive reactions, this operation should be performed in a glove box under an inert atmosphere.
-
Resealing: Immediately and securely reseal the primary container, flushing with inert gas if possible, and return it to the desiccator for storage.
-
Reaction Setup: Add the dispensed TsF to the reaction vessel containing anhydrous solvent under an inert atmosphere.
By understanding the nuanced chemical compatibility of this compound, researchers can fully exploit its synthetic potential while mitigating the risks associated with its reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. westliberty.edu [westliberty.edu]
An In-depth Technical Guide to Tosyl Fluoride and Its Chemical Synonyms
This guide provides an in-depth exploration of tosyl fluoride, a pivotal reagent in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the nomenclature, chemical properties, synthesis, and diverse applications of this versatile compound, grounded in established scientific principles and supported by authoritative references.
Unraveling the Nomenclature: Synonyms and Alternative Names
Tosyl fluoride is known by a variety of names in chemical literature and commercial catalogs, which can often be a source of confusion. A clear understanding of its nomenclature is fundamental for accurate literature searches and unambiguous communication in a research and development setting.
The systematic IUPAC name for tosyl fluoride is 4-methylbenzenesulfonyl fluoride .[1][2][3] This name precisely describes its chemical structure: a benzene ring substituted with a methyl group at the para (position 4) and a sulfonyl fluoride group.
The common name, tosyl fluoride , is derived from the "tosyl" group, which is a widely used abbreviation for the p-toluenesulfonyl group (CH₃C₆H₄SO₂–). This shorthand is prevalent in the field of organic chemistry for its convenience.
A comprehensive list of synonyms and alternative names is provided in the table below for easy reference.
| Synonym/Alternative Name | Source |
| p-Toluenesulfonyl fluoride | [1][2][4][5][6][7] |
| This compound | [2][8][9][10][11] |
| Tosyl fluoride | [1][2][4][6][9] |
| 4-Toluenesulfonyl fluoride | [1][2] |
| Benzenesulfonyl fluoride, 4-methyl- | [1][2][3] |
| p-Toluenesulphonyl fluoride | [1][2] |
| Toluene-4-sulfonyl fluoride | [1][2] |
| p-Methylbenzenesulfonyl fluoride | [1][2] |
| 4-Tolylsulfonyl fluoride | [1][2] |
| Toluene-p-sulphonyl fluoride | [1][2][4] |
| p-Methylphenylsulfonyl fluoride | [1][2] |
| 4-methylbenzene-1-sulfonyl fluoride | [2][3] |
| alpha-tolylsulfonyl fluoride | [2][6] |
| para-toluenesulfonyl fluoride | [2][6] |
| phenylmethane sulfonyl fluoride | [2][6] |
| 4-PMSF | [2] |
| TSF | [2] |
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any laboratory setting.
Key Physicochemical Data
Tosyl fluoride is typically a white to off-white solid at room temperature.[4][5] Key physical and chemical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₇H₇FO₂S | [1][4] |
| Molecular Weight | 174.19 g/mol | [1][4] |
| CAS Number | 455-16-3 | [1][4][8] |
| Melting Point | 41-42 °C (lit.) | [4][5] |
| Boiling Point | 112 °C / 16 mmHg (lit.) | [4][5] |
| Appearance | White to off-white solid | [4][5] |
| Solubility | Soluble in organic solvents like DMSO, methanol, and acetonitrile. Hydrolyzes in water. | [1][4][9] |
Safety and Handling
Tosyl fluoride is a corrosive and moisture-sensitive compound that requires careful handling.[8][12]
Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.[8][13]
-
It is moisture-sensitive and will hydrolyze in the presence of water.[1][4][8]
Recommended Handling Practices:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[1][4][8]
Synthesis of Tosyl Fluoride
A common and straightforward method for the synthesis of tosyl fluoride involves the nucleophilic substitution of the chloride in p-toluenesulfonyl chloride with a fluoride ion.
Laboratory-Scale Synthesis Protocol
This protocol is adapted from established literature procedures.[6]
Materials:
-
p-Toluenesulfonyl chloride
-
Potassium fluoride
-
Acetonitrile
-
Water
Procedure:
-
Dissolve p-toluenesulfonyl chloride in acetonitrile in a round-bottom flask.
-
In a separate container, dissolve potassium fluoride in water.
-
Add the aqueous potassium fluoride solution to the acetonitrile solution of p-toluenesulfonyl chloride.
-
Heat the mixture under reflux with stirring for approximately one hour.
-
After the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The resulting crystallization of p-toluenesulfonyl fluoride is then collected by filtration.
-
Wash the collected solid with water and dry to obtain the final product.
This method typically yields a high purity product with a yield of around 91%.[6]
Applications in Modern Organic Synthesis
Tosyl fluoride's utility in organic chemistry stems from the unique reactivity of the sulfonyl fluoride group. This functional group is relatively stable yet can be activated to participate in a variety of chemical transformations.[9][14]
Sulfonylation Reactions
Tosyl fluoride is an effective reagent for the sulfonylation of various nucleophiles, including organometallic reagents, to form sulfones in a single step.[1]
Protecting Group Chemistry
The tosyl group can be introduced to protect amines and alcohols from undesired reactions during a multi-step synthesis.[9] Tosyl fluoride offers an alternative to the more common tosyl chloride for this purpose.
"Click Chemistry" and SuFEx Reactions
A significant recent application of sulfonyl fluorides is in the realm of "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[15][16][17] This area of chemistry, pioneered by Nobel laureate K. Barry Sharpless, focuses on reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The S-F bond in compounds like tosyl fluoride is exceptionally stable yet can react under specific conditions, making it an ideal "click" handle.[14][17] This has profound implications for drug discovery, materials science, and bioconjugation.[14][18]
Radiochemistry Applications
The radioisotope fluorine-18 is a crucial component in Positron Emission Tomography (PET) imaging. The synthesis of [¹⁸F]tosyl fluoride allows for the introduction of ¹⁸F into various molecules for the development of novel PET radiotracers.[15][19][20]
Conclusion
Tosyl fluoride, with its numerous synonyms, is a cornerstone reagent in the modern organic chemistry laboratory. Its unique combination of stability and reactivity makes it an invaluable tool for a wide range of applications, from traditional sulfonylation and protection group strategies to the cutting-edge field of SuFEx click chemistry. A comprehensive understanding of its properties, handling requirements, and synthetic utility, as presented in this guide, is essential for any researcher aiming to leverage its full potential in their scientific endeavors.
References
- 1. p-Toluenesulfonyl fluoride, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound | C7H7FO2S | CID 9965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. P-TOLUENESULFONYL FLUORIDE | 455-16-3 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. Tosyl compounds | Fisher Scientific [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | 455-16-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. ふっ化4-メチルベンゼンスルホニル | this compound | 455-16-3 | 東京化成工業株式会社 [tcichemicals.com]
- 12. westliberty.edu [westliberty.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.monash.edu [research.monash.edu]
- 17. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
protocol for tosylation of primary alcohols with tosyl fluoride
Application Note & Protocol
Topic: Protocol for the Reactivity of Tosyl Fluoride with Primary Alcohols: A Pathway to Deoxyfluorination via In Situ Tosylate Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Re-examining the Role of Sulfonylating Agents
The conversion of alcohols into sulfonates, such as tosylates or mesylates, is a cornerstone of modern organic synthesis. This transformation converts a poor leaving group (hydroxyl, -OH) into an excellent one (-OTs or -OMs), facilitating a wide range of nucleophilic substitution and elimination reactions.[1][2][3][4] Traditionally, this is achieved using sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base.[4][5][6]
While tosyl chloride is the conventional reagent for preparing stable, isolable tosylates, its fluoride counterpart, tosyl fluoride (TsF) , exhibits distinct and synthetically valuable reactivity. Instead of forming a stable tosylate, the reaction of an alcohol with tosyl fluoride in the presence of a suitable base often proceeds through a tandem, one-pot sequence: an initial tosylation followed by an immediate nucleophilic substitution by the displaced fluoride ion. This process results in the net conversion of an alcohol to an alkyl fluoride, a transformation known as deoxyfluorination.
This application note provides a detailed exploration of this mechanism and a comprehensive protocol for the deoxyfluorination of primary alcohols using tosyl fluoride, leveraging the in situ formation of a transient tosylate intermediate.
Mechanistic Rationale: A Tale of Two Halides
The divergent reactivity of tosyl chloride and tosyl fluoride stems from the differing nucleophilicity of the halide ions generated during the initial sulfonylation step.
Conventional Tosylation with Tosyl Chloride (TsCl)
In the presence of a base like pyridine or triethylamine, the oxygen of the alcohol attacks the electrophilic sulfur atom of TsCl, displacing a chloride ion (Cl⁻).[2][5] The resulting chloride is a relatively weak nucleophile in most organic solvents and typically does not react further with the newly formed alkyl tosylate. The stable tosylate can then be isolated and used in subsequent reactions with stronger nucleophiles.[4]
In Situ Tosylation-Fluorination with Tosyl Fluoride (TsF)
When tosyl fluoride is used, the reaction mechanism unfolds in two sequential steps within the same pot:
-
In Situ Tosylate Formation: Similar to the TsCl reaction, the alcohol, typically activated by a base (e.g., DBU), attacks the tosyl fluoride. This forms a transient alkyl tosylate intermediate and releases a fluoride ion (F⁻).
-
Nucleophilic Fluorination: The generated fluoride ion is a highly potent nucleophile, especially in aprotic solvents where it is poorly solvated. It readily attacks the electrophilic α-carbon of the transient tosylate in a classic SN2 reaction, displacing the excellent tosylate leaving group to form the final alkyl fluoride product.
This tandem mechanism provides a direct route from alcohols to fluorides, bypassing the need to isolate the sulfonate intermediate.
Caption: Tandem mechanism of deoxyfluorination using tosyl fluoride.
Safety & Handling of Tosyl Fluoride
Tosyl fluoride is a hazardous substance and must be handled with appropriate precautions.
| Hazard Category | Description & Precautions | PPE Requirement |
| Skin & Eye Contact | Causes skin irritation and serious eye damage.[7] Avoid all contact. | Chemical-resistant gloves (inspect before use), lab coat, safety goggles, and face shield.[7][8] |
| Inhalation | May be harmful if inhaled, causing respiratory tract irritation.[7] | Handle exclusively in a certified chemical fume hood with proper ventilation.[9] |
| Ingestion | May be harmful if swallowed.[7] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][10] |
| Storage | Store in a dry, cool, and well-ventilated area. Keep container tightly closed and away from incompatible materials such as strong acids, bases, and oxidizing agents.[9] | N/A |
| Spills & Disposal | Absorb spills with inert material and dispose of as hazardous chemical waste according to institutional guidelines.[9] | Full PPE as listed above. |
Always consult the most recent Safety Data Sheet (SDS) for tosyl fluoride before use. [7][9]
Protocol: Deoxyfluorination of a Primary Alcohol with Tosyl Fluoride
This protocol describes a general procedure for the conversion of a primary alcohol to a primary alkyl fluoride. Optimization may be required for specific substrates.
Materials and Reagents
-
Primary alcohol (e.g., 1-octanol)
-
Tosyl fluoride (TsF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Experimental Workflow
References
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. bbzblog.wordpress.com [bbzblog.wordpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. westliberty.edu [westliberty.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. msds.nipissingu.ca [msds.nipissingu.ca]
The Dual Utility of Tosyl Fluoride and its Analogs in Modern Peptide Science: Application Notes and Protocols
Abstract
The p-toluenesulfonyl (tosyl) group and its fluoride counterpart, tosyl fluoride, represent a versatile yet underutilized class of reagents in the intricate field of peptide synthesis and modification. While historically overshadowed by more labile protecting groups, the inherent stability of the N-tosyl bond offers a unique orthogonality, making it an invaluable tool for complex peptide architectures and peptidomimetics. Furthermore, the emergence of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has propelled sulfonyl fluorides to the forefront of chemoselective peptide modification strategies. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of tosyl fluoride and related sulfonyl fluorides in peptide science. We will delve into the strategic use of the tosyl group as a robust protecting group in solid-phase peptide synthesis (SPPS) and the innovative use of sulfonyl fluorides for late-stage peptide functionalization and cyclization. Detailed, field-proven protocols are provided, accompanied by mechanistic insights and troubleshooting guidance to empower researchers to leverage these powerful tools in their synthetic endeavors.
Part 1: The Tosyl Group as a Robust and Orthogonal Protecting Group in Peptide Synthesis
The selection of an appropriate protecting group for the α-amino group of amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). While Fmoc and Boc strategies dominate the landscape, the tosyl group offers a distinct advantage in terms of stability, providing an orthogonal protection scheme.[1] This is particularly advantageous in the synthesis of complex peptides where multiple, sequential reactions are required, or when synthesizing peptidomimetics with a sulfonamide linkage.[1]
Chemical Properties and Strategic Considerations
-
Stability: The N-tosyl bond is exceptionally stable under the acidic conditions used for Boc deprotection (e.g., TFA) and the basic conditions for Fmoc removal (e.g., piperidine).[1] This robustness allows for the selective deprotection of other protecting groups while the tosyl group remains intact.
-
Orthogonality: The tosyl group's stability profile makes it orthogonal to both Fmoc and Boc protecting group strategies.[1] This orthogonality is crucial for synthesizing branched or cyclic peptides where specific amino groups need to be selectively deprotected.
-
Deprotection: The removal of the tosyl group requires harsh conditions, which is both a strength and a limitation. The most common methods involve reduction with sodium in liquid ammonia or strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2] Electrolytic reduction has also been reported as a method for detosylation.[3] The severity of these conditions necessitates careful consideration of the overall peptide sequence to avoid degradation of sensitive residues.
Protocol 1: Incorporation of an N-Tosyl Amino Acid into a Peptide Sequence via SPPS (Boc Strategy)
This protocol outlines the manual incorporation of an N-tosyl protected amino acid into a peptide chain being synthesized on a solid support using the Boc strategy.
Materials:
-
Boc-compatible resin (e.g., Merrifield resin) with the initial amino acid attached
-
N-α-Boc protected amino acids
-
N-α-Tosyl protected amino acid (e.g., N-p-Tosylglycine)
-
Coupling agents: Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or HBTU/HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Boc deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 10% DIPEA in DCM
-
Washing solvents: DCM, DMF, Isopropanol (IPA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel. Drain the solvent.
-
Boc Deprotection:
-
Add the 50% TFA in DCM solution to the resin and agitate for 2 minutes. Drain.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).
-
-
Neutralization:
-
Add the 10% DIPEA in DCM solution to the resin and agitate for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x).
-
-
Coupling of N-Tosyl Amino Acid:
-
In a separate vial, dissolve the N-α-Tosyl amino acid (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.
-
In another vial, dissolve DCC (3 eq.) in DCM.
-
Add the N-α-Tosyl amino acid/HOBt solution to the resin, followed by the DCC solution.
-
Alternatively, use a pre-activated solution with HBTU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and IPA (1x).
-
Chain Elongation: Continue the peptide synthesis with the subsequent Boc-protected amino acids following steps 2-6. The N-tosyl group will remain intact during the TFA deprotection steps.
-
Final Cleavage and Deprotection: After the synthesis is complete, the peptide-resin is dried. The final cleavage of the peptide from the resin and the removal of the N-tosyl group are performed simultaneously using anhydrous HF or TFMSA.
| Step | Reagent | Concentration | Reaction Time |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 20 - 30 min |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | 10% (v/v) | 2 x 2 min |
| Coupling | N-Tosyl amino acid, DCC/HOBt or HBTU/DIEA in DMF/DCM | 3 equivalents | 2 - 4 hours |
| Final Cleavage & Tosyl Deprotection | Anhydrous Hydrogen Fluoride (HF) with scavenger | - | 1 - 2 hours at 0°C |
Causality Behind Experimental Choices:
-
The use of a 3-fold excess of amino acid and coupling reagents ensures the reaction drives to completion, which is critical in solid-phase synthesis where purification of intermediates is not possible.
-
The Kaiser test is a crucial in-process control to confirm the complete consumption of free amines before proceeding to the next coupling step, thereby preventing deletion sequences.
-
The choice of HF or TFMSA for the final cleavage is dictated by the extreme stability of the N-tosyl bond, which is resistant to milder acidic conditions like TFA.
Caption: Workflow for Incorporating N-p-Tosylglycine in Boc-SPPS.
Part 2: Sulfonyl Fluorides for Chemoselective Peptide Modification via SuFEx Chemistry
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has opened new avenues for the site-selective modification of complex biomolecules, including peptides.[4] Sulfonyl fluorides, including tosyl fluoride and its derivatives, are key reagents in SuFEx reactions. They exhibit a unique balance of stability in aqueous media and reactivity towards specific nucleophilic amino acid side chains.[4] This allows for the precise installation of sulfonyl linkages for applications such as peptide cyclization, labeling, and the synthesis of peptide-drug conjugates.
Mechanism and Selectivity
SuFEx chemistry involves the reaction of a sulfonyl fluoride with a nucleophile, resulting in the formation of a stable sulfonate or sulfonamide bond and the release of a fluoride ion. In the context of peptides, the phenolic hydroxyl group of tyrosine is a particularly effective nucleophile for this reaction under mildly basic aqueous conditions.[4] This reaction is highly chemoselective, with other nucleophilic residues such as lysine, threonine, and arginine showing minimal reactivity under the same conditions.[4]
Protocol 2: SuFEx-Mediated Cyclization of a Tyrosine-Containing Peptide
This protocol describes a general procedure for the intramolecular cyclization of a linear peptide containing both a sulfonyl fluoride moiety and a tyrosine residue.
Materials:
-
Linear peptide precursor containing a sulfonyl fluoride and a tyrosine residue
-
Aqueous buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Organic co-solvent (e.g., acetonitrile or DMSO, if needed for solubility)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification and analysis
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the linear peptide precursor in the aqueous buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of an organic co-solvent can be added.
-
Cyclization Reaction: Gently agitate the peptide solution at room temperature. The reaction progress can be monitored by RP-HPLC and mass spectrometry. The reaction is typically complete within a few hours.
-
Reaction Quenching (Optional): The reaction can be quenched by acidifying the solution with a small amount of TFA.
-
Purification: Purify the cyclic peptide by preparative RP-HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Characterization: Lyophilize the pure fractions and characterize the final cyclic peptide by mass spectrometry and analytical RP-HPLC.
| Parameter | Condition |
| Peptide Concentration | 1-5 mg/mL |
| Solvent | Aqueous buffer (e.g., 100 mM NaHCO3, pH 8.5) |
| Temperature | Room temperature |
| Reaction Time | 1-12 hours (monitor by HPLC/MS) |
Causality Behind Experimental Choices:
-
The mildly basic pH (8.5) is crucial for deprotonating the phenolic hydroxyl group of tyrosine, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic sulfur of the sulfonyl fluoride.
-
The use of aqueous buffer systems mimics physiological conditions, making this method highly biocompatible and suitable for modifying sensitive peptides.
-
RP-HPLC is the standard method for both monitoring the progress of peptide reactions and for the purification of the final product due to its high resolving power for separating closely related peptide species.
Caption: SuFEx-Mediated Intramolecular Peptide Cyclization.
Conclusion
Tosyl fluoride and its sulfonyl fluoride analogs are powerful reagents that offer unique solutions to challenges in peptide synthesis and modification. The robustness of the N-tosyl group provides an orthogonal protecting strategy for the synthesis of complex peptides, while the chemoselective reactivity of sulfonyl fluorides in SuFEx chemistry enables precise, late-stage modifications that are difficult to achieve with traditional methods. By understanding the underlying principles and following the detailed protocols outlined in this guide, researchers can confidently incorporate these versatile tools into their synthetic repertoire to advance the frontiers of peptide-based therapeutics and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
4-methylbenzenesulfonyl fluoride for derivatization in HPLC analysis
Application Note & Protocol
Title: A Comprehensive Guide to Pre-Column Derivatization using 4-methylbenzenesulfonyl Fluoride for Enhanced HPLC Analysis of Amines and Phenols
Abstract
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, yet its efficacy is often limited by the inherent properties of the analytes. Many critical compounds, such as biogenic amines, catecholamines, and phenols, lack a strong native chromophore or exhibit poor chromatographic retention, making their direct analysis challenging. Chemical derivatization addresses this by modifying the analyte to introduce desirable characteristics. This guide provides an in-depth exploration of this compound (TsF), also known as tosyl fluoride, as a robust pre-column derivatization reagent. We will detail the underlying chemical principles, provide validated, step-by-step protocols, and discuss the critical parameters that ensure sensitive, specific, and reproducible quantification of primary/secondary amines and phenolic compounds in complex matrices.
Principle of the Method: The Chemistry of Tosylation
The utility of this compound as a derivatizing agent lies in its ability to react selectively with nucleophilic functional groups under mild conditions. The core of this process is a nucleophilic substitution reaction where the highly nucleophilic amine or phenoxide ion attacks the electrophilic sulfur atom of the sulfonyl fluoride group.
Target Analytes: The primary targets for tosylation are molecules containing:
-
Primary and Secondary Amines (R-NH₂, R₂-NH): Found in biogenic amines, amino acids, and pharmaceuticals.
-
Phenolic Hydroxyl Groups (Ar-OH): Present in catecholamines, endocrine-disrupting compounds, and natural products.
The Reaction Mechanism: The derivatization proceeds via a two-step mechanism. First, a basic catalyst (e.g., borate buffer, triethylamine) is used to deprotonate the analyte's functional group. This deprotonation is critical as it transforms the weakly nucleophilic amine or phenol into a much more reactive amide or phenoxide anion. This potent nucleophile then attacks the sulfur center of the tosyl fluoride, displacing the fluoride ion and forming a stable sulfonamide or sulfonate ester, respectively.
The resulting tosylated derivative possesses several key advantages for HPLC analysis:
-
Enhanced UV Detection: The incorporated tosyl group is a strong chromophore, significantly increasing the molar absorptivity of the analyte at specific wavelengths (typically around 230-254 nm), thereby enhancing detection sensitivity.
-
Increased Hydrophobicity: The non-polar nature of the tosyl group dramatically increases the hydrophobicity of the derivative. This leads to stronger interaction with the stationary phase in reversed-phase (RP-HPLC) systems, resulting in improved retention, better resolution from polar interferences, and sharper peak shapes.[1][2]
-
Improved Stability: The resulting sulfonamides and sulfonate esters are generally very stable, preventing degradation during sample handling and analysis.
Below is a diagram illustrating the general reaction workflow.
Caption: High-level workflow for TsF derivatization.
Detailed Experimental Protocols
This section provides a robust, generalized protocol that can be adapted for various amine and phenol-containing analytes. Optimization is crucial and will be discussed.
Reagents and Materials
-
Derivatizing Reagent: this compound (TsF), >98% purity. Prepare a 10 mg/mL stock solution in anhydrous Acetonitrile (ACN). Store at 4°C, protected from moisture.
-
Buffer: 0.1 M Borate Buffer. Adjust pH to 9.5 with 1 M NaOH.
-
Quenching Solution: 1 M Hydrochloric Acid (HCl) or 5% Formic Acid.
-
Solvents: HPLC-grade Acetonitrile (ACN) and water.
-
Analytes: Standard compounds of interest for calibration curves.
-
Equipment: Analytical balance, vortex mixer, heating block or water bath, micropipettes, 1.5 mL autosampler vials.
Standard & Sample Preparation
-
Standard Stock Solutions: Prepare individual 1 mg/mL stock solutions of each target analyte in an appropriate solvent (e.g., methanol or water).
-
Working Standard Mixture: Dilute the stock solutions with water or a relevant sample blank to create a mixed working standard at a suitable concentration (e.g., 10 µg/mL). Use this to prepare serial dilutions for the calibration curve.
-
Sample Preparation: The goal is to obtain a clear liquid extract of the analytes. This may involve protein precipitation (for plasma), solid-phase extraction (SPE) for cleanup and concentration, or liquid-liquid extraction (LLE).[3] The final sample should be in a solvent compatible with the derivatization reaction.
Derivatization Protocol
The following protocol is a starting point. Optimization of reagent concentration, temperature, and time is essential for new analytes.[4][5]
-
Aliquot: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample, standard, or blank.
-
Add Buffer: Add 200 µL of 0.1 M Borate Buffer (pH 9.5). Vortex briefly to mix. The alkaline pH is critical for deprotonating the amine or phenol functional group, making it a potent nucleophile.[6]
-
Add Reagent: Add 100 µL of the 10 mg/mL TsF solution in ACN. The use of a molar excess of the derivatizing reagent ensures the reaction goes to completion.
-
Incubate: Cap the tube tightly and vortex. Incubate at 60°C for 30 minutes in a heating block. The elevated temperature increases the reaction rate.
-
Quench: After incubation, cool the mixture to room temperature. Add 50 µL of the quenching solution (e.g., 1 M HCl) to stop the reaction by neutralizing the basic catalyst and consuming any excess reagent.
-
Filter & Inject: Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.
Caption: Chemical reaction of a primary amine with TsF.
HPLC Analysis Protocol
The increased hydrophobicity of the tosylated derivatives makes them ideal for separation on a reversed-phase column.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1200 Series or equivalent with UV/DAD | Standard system for robust analysis. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | The non-polar stationary phase effectively retains the hydrophobic derivatives.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for eluting hydrophobic derivatives. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% B | A gradient is typically required to separate analytes with different polarities and elute the excess reagent. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Can be adjusted based on analyte concentration. |
| Detection | UV Diode Array Detector (DAD) at 254 nm | The tosyl group provides strong absorbance at this wavelength. |
Method Validation & Trustworthiness
To ensure the reliability of any analytical method, validation is non-negotiable. Protocols should be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[5]
| Parameter | Objective & Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. Check for interfering peaks in blank matrix samples. |
| Linearity | A linear relationship between concentration and detector response. Typically, a calibration curve of ≥ 5 points is analyzed, and the correlation coefficient (r²) should be > 0.99.[7] |
| Sensitivity (LOD/LOQ) | The lowest concentration that can be reliably detected (LOD) and quantified (LOQ). Often determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ. |
| Accuracy | The closeness of the measured value to the true value. Assessed by spike-recovery experiments at multiple concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 80-120%.[8] |
| Precision | The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). The relative standard deviation (%RSD) should typically be < 15%. |
| Stability | Stability of the derivatized analyte in the autosampler over a typical run time (e.g., 24 hours). The response should not deviate significantly from the initial measurement. |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No or Low Peak Area | 1. Incomplete derivatization (pH too low, insufficient time/temp).2. Degradation of TsF reagent (moisture exposure).3. Analyte degradation. | 1. Optimize reaction pH, time, and temperature.2. Prepare fresh TsF solution in anhydrous ACN.3. Check sample stability and handling procedures. |
| Large Reagent Peak | Inevitable, but can interfere with early-eluting analytes. | 1. Adjust the HPLC gradient to retain the reagent longer.2. Use a smaller excess of the derivatization reagent (requires optimization).3. Perform a post-derivatization cleanup (e.g., LLE or SPE). |
| Poor Peak Shape | 1. Column overload.2. Mismatch between injection solvent and mobile phase.3. Secondary interactions on the column. | 1. Dilute the sample.2. Ensure the final sample solvent is not significantly stronger than the initial mobile phase.3. Use a high-purity column and ensure proper mobile phase pH. |
| Variable Retention Times | 1. Column temperature fluctuations.2. Mobile phase composition drift.3. Column degradation. | 1. Use a column oven.2. Prepare fresh mobile phase daily.3. Use a guard column; flush or replace the analytical column. |
Conclusion
Pre-column derivatization with this compound is a powerful and versatile strategy for the HPLC analysis of primary/secondary amines and phenols. By converting analytes into stable, hydrophobic derivatives with strong UV absorbance, this method overcomes common challenges related to poor retention and low sensitivity. The protocols outlined herein provide a solid foundation for developing and validating robust analytical methods suitable for research, quality control, and clinical applications. Careful optimization of the derivatization and chromatographic conditions is paramount to achieving reliable and accurate quantitative results.
References
- 1. Separation of Benzenesulfonyl fluoride, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Benzenesulfonyl fluoride, 4-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Analysis of catecholamines and related compounds in one whole metabolic pathway with high performance liquid chromatography based on derivatization - Arabian Journal of Chemistry [arabjchem.org]
- 5. squjs.squ.edu.om [squjs.squ.edu.om]
- 6. scirp.org [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
one-pot synthesis of sulfonamides from alcohols using tosyl fluoride
Application Notes & Protocols
Topic: Streamlined One-Pot Synthesis of Sulfonamides from Alcohols via In Situ Sulfonyl Fluoride Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract
The sulfonamide moiety is a cornerstone in medicinal chemistry and agrochemicals, yet its synthesis often involves multi-step procedures using moisture-sensitive and highly reactive sulfonyl chlorides.[1] This guide details a modern, one-pot protocol for the direct conversion of primary and secondary alcohols into sulfonamides. The methodology leverages the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, utilizing the superior stability and controlled reactivity of sulfonyl fluoride intermediates. By activating alcohols in situ with sulfuryl fluoride (SO₂F₂), a reactive alkyl fluorosulfate is generated, which is then readily displaced by a primary or secondary amine to yield the desired sulfonamide. This phosphine-free approach offers significant advantages, including operational simplicity, mild reaction conditions, a broad substrate scope, and simplified purification, as the byproducts are gaseous or easily removed.[2]
Introduction: Overcoming the Hurdles of Sulfonamide Synthesis
The synthesis of sulfonamides is a fundamental transformation in drug discovery. Traditionally, the most common route involves the reaction of a sulfonyl chloride with an amine. However, sulfonyl chlorides suffer from notable drawbacks: their high reactivity can lead to poor selectivity with multifunctional molecules, and their instability towards hydrolysis necessitates stringent anhydrous conditions and complicates storage.[1]
Recent advances have focused on developing more robust and versatile methods. The use of sulfonyl fluorides has emerged as a superior alternative. The sulfur-fluorine bond is significantly stronger than the sulfur-chlorine bond, rendering sulfonyl fluorides remarkably stable to hydrolysis and reduction while retaining sufficient electrophilicity for nucleophilic substitution under specific activation conditions.[1] This unique balance of stability and reactivity makes them ideal for modern synthetic applications, including "click" chemistry and late-stage functionalization.[3][4]
This document outlines a one-pot strategy that bypasses the isolation of sensitive intermediates by converting readily available alcohols directly into sulfonamides. This is achieved by forming a highly reactive alkyl fluorosulfate in situ, which then undergoes nucleophilic substitution with an amine.
The Mechanistic Pathway: From Alcohol to Sulfonamide
The one-pot conversion proceeds through a two-stage cascade within a single reaction vessel. The causality behind this process lies in the sequential generation of a highly potent electrophile from the alcohol, followed by its immediate capture by the amine nucleophile.
Stage 1: In Situ Activation of the Alcohol The alcohol is first treated with sulfuryl fluoride (SO₂F₂) in the presence of a suitable base (e.g., triethylamine or DBU). This reaction forms a key intermediate: an alkyl fluorosulfate (R-OSO₂F). Alcohols, which possess a poor leaving group (-OH), are thus converted into a substrate with an excellent leaving group (⁻OSO₂F). This step is the cornerstone of the one-pot procedure, as the alkyl fluorosulfate is highly reactive and is immediately consumed in the next stage without requiring isolation.[2]
Stage 2: Nucleophilic Displacement by the Amine The amine, present in the same pot, acts as the nucleophile. It attacks the carbon atom bearing the fluorosulfate group, displacing it via an Sₙ2 mechanism to form the final C-N bond of the sulfonamide product. The choice of base is critical to deprotonate the amine and facilitate the reaction without promoting unwanted side reactions like elimination, particularly with secondary alcohols.
The overall transformation is depicted below:
References
- 1. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. theballlab.com [theballlab.com]
- 4. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05781F [pubs.rsc.org]
Application Notes and Protocols: Tosyl Fluoride as a Superior Reagent for the Conversion of Phenols to Sulfonates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Phenol-to-Sulfonate Conversion
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the conversion of phenols to aryl sulfonates is a cornerstone transformation. Aryl sulfonates are not merely stable derivatives of phenols; they are highly versatile intermediates. Their utility stems from their exceptional capacity to act as leaving groups in a multitude of cross-coupling reactions, including the Suzuki, Negishi, and Buchwald-Hartwig aminations. This reactivity profile opens a gateway to complex molecular architectures that are often inaccessible through other synthetic routes. Traditionally, this conversion has been dominated by the use of tosyl chloride (TsCl). However, the emergence of tosyl fluoride (TsF) as a sulfonylating agent, largely propelled by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, presents a paradigm shift, offering significant advantages in terms of reactivity, selectivity, and operational simplicity.[1] This guide provides an in-depth exploration of tosyl fluoride's application, offering detailed protocols and a mechanistic rationale for its superiority in specific contexts.
The Underlying Chemistry: A Mechanistic Perspective
The conversion of a phenol to its corresponding tosylate is fundamentally a nucleophilic substitution at the sulfur atom of the sulfonylating agent. The reaction is typically mediated by a base, which serves to deprotonate the phenol, thereby generating a more nucleophilic phenoxide anion.
The mechanism proceeds as follows:
-
Deprotonation of the Phenol: A suitable base, such as potassium phosphate (K₃PO₄), abstracts the acidic proton from the hydroxyl group of the phenol, forming a phenoxide anion. This step is crucial as it significantly enhances the nucleophilicity of the oxygen atom.
-
Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile and attacks the electrophilic sulfur atom of tosyl fluoride.
-
Fluoride Displacement: The fluoride ion is displaced as a leaving group, and a new carbon-oxygen-sulfur bond is formed, yielding the aryl tosylate.
Caption: General mechanism of phenol tosylation with tosyl fluoride.
The choice of base and solvent system is critical for the success of this reaction, influencing both the reaction rate and the yield of the desired product.
Expertise in Practice: Why Choose Tosyl Fluoride over Tosyl Chloride?
While tosyl chloride has been the workhorse for this transformation for decades, tosyl fluoride offers distinct advantages that are increasingly being recognized.[2]
| Feature | Tosyl Fluoride (TsF) | Tosyl Chloride (TsCl) |
| Reactivity | Highly reactive, often enabling reactions at lower temperatures. | Moderately reactive, may require harsher conditions. |
| Stability | More stable to hydrolysis and reduction.[2] | Prone to hydrolysis, requiring anhydrous conditions. |
| Selectivity | Exhibits high chemoselectivity. | Can lead to side reactions, such as chlorination of the starting material or product. |
| Compatibility | Compatible with a wider range of catalysts and functional groups, particularly in one-pot reactions.[1] | Can deactivate certain catalysts, such as nickel complexes.[1] |
| Byproducts | Generates fluoride salts, which are often less problematic. | Generates chloride salts, which can be more corrosive and interfere with subsequent reactions. |
The enhanced stability and orthogonal reactivity of the S-F bond in tosyl fluoride are central to its advantages. This is a cornerstone of SuFEx "click chemistry," which leverages the predictable and high-yielding reactivity of sulfonyl fluorides.[1]
Experimental Protocol: General Procedure for the Synthesis of Aryl Tosylates
This protocol provides a general method for the conversion of phenols to aryl tosylates using tosyl fluoride. The reaction conditions may require optimization for specific substrates.
Materials:
-
Phenol (1.0 equiv)
-
Tosyl Fluoride (TsF) (1.1 - 1.5 equiv)
-
Potassium Phosphate (K₃PO₄·3H₂O) (3.0 - 5.0 equiv)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 mmol), potassium phosphate (5.0 mmol), and tosyl fluoride (1.1 mmol).
-
Solvent Addition: Add a mixture of THF and water (e.g., a 4:1 v/v ratio, 5 mL total volume).
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 70 °C) and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the phenol.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude aryl tosylate can be purified by recrystallization or column chromatography on silica gel.
Caption: Experimental workflow for aryl tosylate synthesis.
Trustworthiness and Validation
The reliability of this protocol is ensured by several key factors:
-
Monitoring Reaction Progress: The use of TLC allows for real-time monitoring of the consumption of the starting phenol and the formation of the product, ensuring the reaction is driven to completion.
-
Product Characterization: The identity and purity of the resulting aryl tosylate should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Predictable Reactivity: The principles of SuFEx chemistry provide a strong theoretical foundation for the high efficiency and selectivity of this transformation.
Scope of Reaction
This method is applicable to a wide range of phenols, including those with both electron-donating and electron-withdrawing substituents. However, the reactivity can be influenced by the electronic and steric nature of the substituents on the aromatic ring.
| Phenol Substrate | Substituent Position | Electronic Nature | Expected Reactivity |
| 4-Nitrophenol | para | Electron-withdrawing | High |
| 4-Cyanophenol | para | Electron-withdrawing | High |
| Phenol | - | Neutral | Moderate |
| 4-Cresol | para | Electron-donating | Moderate to slightly lower |
| 2,6-Di-tert-butylphenol | ortho | Electron-donating/Sterically hindered | Low |
Phenols with strong electron-withdrawing groups tend to react faster due to the increased acidity of the hydroxyl proton, facilitating deprotonation. Conversely, sterically hindered phenols may require longer reaction times or higher temperatures to achieve complete conversion.
Conclusion
Tosyl fluoride has emerged as a powerful and advantageous reagent for the conversion of phenols to aryl sulfonates. Its high reactivity, stability, and compatibility with a broad range of functional groups, particularly within the framework of SuFEx click chemistry, make it a superior alternative to traditional reagents like tosyl chloride in many applications. The provided protocol offers a robust starting point for researchers to leverage the benefits of tosyl fluoride in their synthetic endeavors, paving the way for more efficient and innovative molecular design and development.
References
Application Notes & Protocols: 4-Methylbenzenesulfonyl Fluoride in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the role and applications of 4-methylbenzenesulfonyl fluoride (MBSF) in medicinal chemistry.
Authored by: A Senior Application Scientist
Foreword: The Renaissance of Covalent Modulators
In the landscape of modern drug discovery, the pursuit of high potency, selectivity, and prolonged duration of action is relentless. While reversible inhibitors have long dominated the field, there has been a significant resurgence in the rational design of covalent inhibitors.[1][2] These molecules form a stable, covalent bond with their target protein, offering distinct advantages, including increased biochemical efficiency, the ability to target shallow binding pockets, and a potential to overcome drug resistance.[2][3]
Within this revitalized field, the sulfonyl fluoride (SF) moiety has emerged as a uniquely versatile electrophilic "warhead." Unlike traditional covalent warheads that primarily target cysteine, sulfonyl fluorides can engage a broader range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[4][5] This guide focuses on a foundational member of this class: This compound (MBSF) , also known as p-toluenesulfonyl fluoride (TsF). We will explore its chemical principles, strategic applications, and provide detailed protocols for its use in a medicinal chemistry context.
Core Principles of MBSF Reactivity
This compound is an aromatic sulfonyl fluoride. Its utility in medicinal chemistry stems from the unique properties of the sulfur(VI)-fluoride bond. This bond is remarkably stable in aqueous environments, such as biological buffers, yet it is sufficiently reactive to be attacked by potent nucleophiles found in protein active sites or binding pockets.[4][6]
Mechanism of Covalent Modification
The primary mechanism involves the nucleophilic substitution at the sulfur atom by an amino acid side chain. A lone pair of electrons from a deprotonated residue (e.g., the hydroxyl of serine or tyrosine, or the amine of lysine) attacks the electrophilic sulfur center. This leads to the displacement of the fluoride ion and the formation of a highly stable sulfonyl ester or sulfonamide linkage, effectively inactivating the protein.[7][8]
The presence of a proximal basic residue in the protein's microenvironment can significantly enhance the reactivity of the nucleophilic amino acid by facilitating its deprotonation, thereby increasing the rate of covalent modification.[4]
Caption: General mechanism of covalent protein modification by MBSF.
Tunable Reactivity and "Click Chemistry"
The reactivity of the sulfonyl fluoride group can be modulated by the electronics of the attached aryl ring.[6] This feature is central to the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a powerful click chemistry platform.[9] By modifying the structure of MBSF, researchers can create a diverse library of compounds for various applications, from drug discovery to bioconjugation.[6][10]
Strategic Applications in Drug Discovery
MBSF and its derivatives serve as invaluable tools across the drug discovery pipeline.
Serine Protease Inhibition
Historically, sulfonyl fluorides are best known as inhibitors of serine proteases.[11] Phenylmethylsulfonyl fluoride (PMSF), a close analog of MBSF, is a classic, widely used protease inhibitor in protein purification protocols.[11][12] MBSF functions similarly, irreversibly acylating the catalytic serine residue in the enzyme's active site.[4][8] This application is foundational for validating the role of specific proteases in disease models.
Development of Targeted Covalent Inhibitors (TCIs)
The true power of MBSF in modern medicinal chemistry lies in its use as a building block for highly selective TCIs.[13] The strategy involves two key components: a "guidance system" that directs the molecule to the target protein through reversible, non-covalent interactions, and the sulfonyl fluoride "warhead" that then forms the irreversible covalent bond.[2]
This approach offers several advantages:
-
High Potency: Irreversible binding leads to potent, long-lasting target inhibition.[1]
-
Improved Selectivity: By targeting less conserved, nucleophilic amino acids near a binding site, high selectivity can be achieved even among closely related proteins.[14]
-
Drugging Difficult Targets: Covalent inhibition can be effective against targets with shallow binding sites that are difficult to drug with reversible inhibitors.[2]
Chemical Probes for Target Identification and Validation
MBSF can be incorporated into chemical probes for Activity-Based Protein Profiling (ABPP) . These probes are designed to covalently label active enzymes in complex biological systems. A typical MBSF-based probe includes:
-
The MBSF warhead: For covalent reaction with the target.
-
A recognition element: To provide initial binding affinity and selectivity.
-
A reporter tag: Such as an alkyne or azide for subsequent "click" chemistry-mediated visualization (e.g., with a fluorophore) or enrichment (e.g., with biotin).[15]
These probes are instrumental in identifying novel drug targets, understanding off-target effects, and confirming target engagement in cells and tissues.[16]
Experimental Protocols
CAUTION: this compound is a hazardous substance. It is corrosive and toxic if swallowed, inhaled, or absorbed through the skin.[17][18] Always consult the Safety Data Sheet (SDS) before use. All work must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[19]
Protocol 1: In Vitro Serine Protease Inhibition Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of MBSF against a model serine protease, such as trypsin.
Materials:
-
Trypsin (from bovine pancreas)
-
This compound (MBSF)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), a chromogenic substrate
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.
-
Prepare a 100 mM stock solution of MBSF in anhydrous DMSO. Note: MBSF is sensitive to moisture.
-
Prepare a 10 mM stock solution of BAPNA in DMSO.
-
-
Inhibitor Dilution Series:
-
Perform a serial dilution of the 100 mM MBSF stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, etc.).
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Test Wells: 5 µL of MBSF dilution + 85 µL of Assay Buffer.
-
Positive Control (100% activity): 5 µL of DMSO + 85 µL of Assay Buffer.
-
Negative Control (No enzyme): 5 µL of DMSO + 95 µL of Assay Buffer.
-
-
Add 10 µL of a working dilution of trypsin (e.g., 0.1 mg/mL in Assay Buffer) to the Test and Positive Control wells.
-
Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow for covalent inhibition.
-
-
Initiate Reaction & Measure:
-
To all wells, add 10 µL of a working solution of BAPNA (diluted from stock to 1 mM in Assay Buffer).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 20-30 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the reaction rate (V, slope of the linear phase) for each well.
-
Determine the percent inhibition for each MBSF concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_positive_control))
-
Plot the percent inhibition against the logarithm of the MBSF concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[20]
-
Caption: Workflow for the MBSF enzyme inhibition assay.
Protocol 2: Conceptual Synthesis of an MBSF-based Probe
This protocol outlines a general synthetic strategy to create an MBSF-based chemical probe bearing an alkyne handle for click chemistry applications.[15]
Strategy: The synthesis starts with a molecule containing a phenol and an alkyne, which is then converted to a sulfonyl fluoride.
Steps:
-
Starting Material: 4-Ethynylphenol.
-
Chlorosulfonylation: React 4-ethynylphenol with chlorosulfonic acid. This step is hazardous and must be performed with extreme caution. The reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, typically ortho to the hydroxyl group.
-
Fluoride Exchange: The resulting sulfonyl chloride is then converted to the more stable sulfonyl fluoride. This is typically achieved by reacting the intermediate with a fluoride source like potassium fluoride (KF) in a suitable solvent.[15][21]
-
Purification: The final probe molecule is purified using standard techniques such as column chromatography to yield the desired 4-ethynyl-2-(fluorosulfonyl)phenol probe.
This probe can then be used in cell lysates or live cells. After incubation, a fluorescent azide reporter can be "clicked" onto the alkyne handle of the probe-labeled proteins, allowing for their identification via SDS-PAGE and in-gel fluorescence scanning.
Data Interpretation and Considerations
Quantitative Data Summary
The following table summarizes key physicochemical properties of MBSF.
| Property | Value | Source |
| Molecular Formula | C₇H₇FO₂S | [18] |
| Molecular Weight | 174.19 g/mol | [18] |
| Appearance | White crystalline solid | [12] |
| Primary Hazard | Corrosive, Acutely Toxic | [18][19] |
When analyzing inhibition data, it's crucial to recognize the time-dependent nature of covalent inhibitors. The measured IC₅₀ will depend on the pre-incubation time of the inhibitor with the enzyme. For a more rigorous characterization, determining the kinetic parameters kinact/KI is recommended.[22]
Conclusion and Future Outlook
This compound is more than just a simple chemical reagent; it is a gateway to a vast and exciting area of medicinal chemistry. Its robust chemistry, tunable reactivity, and ability to target a diverse set of amino acid residues make it an indispensable tool for developing next-generation covalent therapeutics and chemical biology probes.[4][6] As our understanding of disease biology deepens, the rational application of MBSF and other tailored sulfonyl fluorides will undoubtedly continue to drive the discovery of novel medicines for challenging diseases.[2]
References
- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 5. Sulfonyl Fluorides - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 17. fishersci.com [fishersci.com]
- 18. This compound | C7H7FO2S | CID 9965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 22. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of tosylates from hindered alcohols with tosyl fluoride
Application Note & Protocol
Topic: Synthesis of Tosylates from Hindered Alcohols with Tosyl Fluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming Steric Challenges in Tosylate Synthesis
The conversion of alcohols to tosylates is a cornerstone transformation in organic synthesis, rendering the hydroxyl group, a notoriously poor leaving group, into a versatile p-toluenesulfonate ester.[1][2] This activation enables a wide array of subsequent nucleophilic substitution and elimination reactions.[3][4][5] While primary and less hindered secondary alcohols are readily tosylated using conventional methods with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine, sterically encumbered alcohols present a significant challenge.[6] The bulky environment around the hydroxyl group impedes the approach of the tosylating agent, often leading to sluggish or failed reactions.
Furthermore, traditional tosylation with TsCl can be complicated by side reactions, particularly the formation of undesired alkyl chlorides.[4][7] This occurs when the chloride ion, generated as a byproduct, competes as a nucleophile. For sensitive or sterically hindered substrates, a more robust and selective methodology is required. This guide details the application of p-toluenesulfonyl fluoride (TsF) as a superior reagent for the tosylation of hindered alcohols, offering a pathway to higher yields and cleaner reaction profiles. We will explore the mechanistic rationale, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Rationale: The Tosyl Fluoride Advantage
The efficacy of tosyl fluoride in overcoming steric hindrance lies in the fundamental principles of nucleophilic catalysis. Unlike tosyl chloride, which primarily relies on direct reaction with the alcohol, the tosyl fluoride method often employs a potent nucleophilic catalyst.
The reaction is typically facilitated by a strong, non-nucleophilic base and a catalyst that can activate the tosyl fluoride. A highly effective catalyst for this transformation is 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), a bicyclic guanidine base.[8][9][10] TBD's utility stems from its ability to act as a bifunctional catalyst.[11][12]
The proposed mechanism proceeds as follows:
-
Catalyst Activation: The alcohol is deprotonated by a suitable base to form the corresponding alkoxide.
-
Nucleophilic Attack: The alkoxide, a potent nucleophile, attacks the electrophilic sulfur atom of tosyl fluoride.
-
Leaving Group Departure: The fluoride ion is displaced, forming the desired tosylate product. The fluoride ion is a poorer nucleophile than chloride, minimizing the risk of unwanted side reactions.
The use of a strong, non-nucleophilic base is crucial to deprotonate the hindered alcohol without competing in the tosylation reaction.
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazabicyclodecene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic E… [ouci.dntb.gov.ua]
Application Note: Tosyl Fluoride for the Preparation of High-Purity SN2 Reaction Substrates
Abstract: The conversion of alcohols to alkyl sulfonates is a cornerstone transformation in organic synthesis, rendering the inert hydroxyl group into an excellent leaving group for nucleophilic substitution reactions. While p-toluenesulfonyl chloride (TsCl) is the conventional reagent for this purpose, its application can be compromised by side reactions, particularly the formation of undesired alkyl chlorides. This technical guide details the strategic use of p-toluenesulfonyl fluoride (tosyl fluoride, TsF) as a superior alternative for preparing high-purity alkyl tosylates, especially for substrates prone to nucleophilic attack by chloride ions. We provide a deep dive into the mechanistic rationale, a comparative analysis against tosyl chloride, and a robust, self-validating protocol for the synthesis of SN2 substrates.
The Foundational Chemistry: Activating Alcohols for SN2 Displacement
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental tool for carbon-carbon and carbon-heteroatom bond formation. Its efficiency hinges on three primary factors: a potent nucleophile, an unhindered substrate, and a competent leaving group. Alcohols (R-OH) are ubiquitous starting materials but are poor SN2 substrates because the hydroxide anion (HO⁻) is a strong base and thus a poor leaving group.
To facilitate substitution, the hydroxyl group must be converted into a group that is a weak base upon departure. Sulfonate esters, such as tosylates (-OTs), are ideal for this role.[1][2] The p-toluenesulfonate (tosylate) anion is an exceptionally stable leaving group due to the resonance delocalization of its negative charge across three oxygen atoms, making it the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8).
The tosylation of an alcohol is achieved by reacting it with a p-toluenesulfonyl halide in the presence of a base.[1] Critically, this reaction proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond of the alcohol remains intact throughout the process.[2][3][4] The subsequent SN2 reaction then proceeds with the expected inversion of configuration , providing a reliable method for stereospecific transformations.[3][4]
Figure 1: General mechanism for the tosylation of an alcohol using tosyl fluoride.
Tosyl Fluoride vs. Tosyl Chloride: A Strategic Choice
While p-toluenesulfonyl chloride (TsCl) is more commonly used, tosyl fluoride (TsF) offers a distinct and critical advantage: minimization of halide-based side products .
The Tosyl Chloride Problem: When using TsCl, the reaction generates a stoichiometric amount of chloride ion (Cl⁻) as part of the pyridinium or triethylammonium hydrochloride salt.[5] Although Cl⁻ is a weaker nucleophile than bromide or iodide, it can compete with the desired nucleophile in a subsequent step or, more problematically, displace the newly formed tosylate in situ. This is particularly prevalent for activated alcohols, such as benzylic or allylic systems, leading to the formation of a significant alkyl chloride byproduct.[5][6] This side reaction complicates purification and reduces the yield of the desired tosylate.
The Tosyl Fluoride Solution: By substituting TsF for TsCl, the reaction byproduct is the fluoride ion (F⁻). In typical aprotic organic solvents used for these reactions, fluoride is a significantly weaker nucleophile and a stronger base compared to chloride. Its poor nucleophilicity drastically reduces the likelihood of it displacing the tosylate group. This results in a cleaner reaction profile and a higher purity of the desired alkyl tosylate, making it the reagent of choice for sensitive or highly reactive substrates.
| Feature | Tosyl Fluoride (TsF) | Tosyl Chloride (TsCl) | Causality & Field Insights |
| Primary Reagent | p-Toluenesulfonyl fluoride | p-Toluenesulfonyl chloride | Both serve to activate alcohols by forming tosylates. |
| Reaction Byproduct | Fluoride ion (F⁻) | Chloride ion (Cl⁻) | The identity of this halide ion is the critical differentiator. |
| Byproduct Nucleophilicity | Very Low in aprotic solvents | Moderate | F⁻ is a hard, poorly solvated anion in solvents like DCM or THF, making it a poor nucleophile. Cl⁻ is softer and more nucleophilic, enabling it to displace the tosylate. |
| Key Side Reaction | Minimal | Alkyl Chloride Formation (R-Cl) [5][6] | This is a major issue with TsCl, especially for reactive primary, benzylic, or allylic alcohols, leading to difficult-to-separate impurities. |
| Substrate Suitability | Excellent for all alcohol types, especially those prone to nucleophilic attack (benzylic, allylic, reactive primary). | Suitable for many alcohols, but problematic for activated systems.[5] | Use of TsF is a strategic decision to ensure product purity and avoid downstream separation challenges. |
| Primary Application | High-purity synthesis of tosylates; Radiochemistry ([¹⁸F]TsF).[7][8] | General purpose tosylation.[9] | The unique properties of the S-F bond also make TsF a valuable precursor in PET imaging.[7][8][10] |
Experimental Protocol: Tosylation of a Primary Alcohol
This protocol provides a validated, step-by-step method for the conversion of a primary alcohol to its corresponding tosylate using tosyl fluoride. The principles are broadly applicable to secondary alcohols, though reaction times may vary.
Objective: To synthesize a high-purity primary alkyl tosylate from the corresponding alcohol, suitable for subsequent SN2 reactions.
Materials:
-
Primary Alcohol (e.g., 1-octanol)
-
p-Toluenesulfonyl fluoride (TsF)
-
Pyridine, anhydrous (serves as base and solvent) or Triethylamine (base)
-
Dichloromethane (DCM), anhydrous (solvent, if not using pyridine as solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard flame-dried glassware, magnetic stirrer, nitrogen/argon line, ice bath.
Safety Precautions:
-
Tosyl fluoride is a moisture-sensitive solid and a corrosive substance that can cause severe skin and eye irritation.[11][12]
-
Always handle TsF in a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Anhydrous solvents and reagents are critical for success; ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.[15]
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Rationale: Anhydrous conditions are essential as TsF will readily hydrolyze with water, quenching the reagent and reducing yield.[16]
-
-
Reagent Addition:
-
To the flask, add the primary alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2–0.5 M solution).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq.) or pyridine (used as solvent) via syringe. Stir for 5 minutes.
-
Rationale: Cooling the reaction mixture controls the exothermic nature of the sulfonyl ester formation and minimizes potential side reactions. The base neutralizes the hydrofluoric acid (HF) generated during the reaction.
-
-
Addition of Tosyl Fluoride:
-
Slowly add solid p-toluenesulfonyl fluoride (1.2 eq.) portion-wise over 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
Rationale: Portion-wise addition prevents a rapid exotherm. A slight excess of TsF ensures complete consumption of the starting alcohol.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C, warming slowly to room temperature over 2-16 hours.
-
Monitor the disappearance of the starting alcohol using Thin Layer Chromatography (TLC). The product tosylate should have a higher Rf value than the starting alcohol.
-
Rationale: Reaction times are substrate-dependent. Primary alcohols typically react faster than secondary alcohols. TLC is a crucial tool for determining reaction completion and avoiding unnecessary heating or extended reaction times.
-
-
Aqueous Workup:
-
Once the reaction is complete, quench by adding cold water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2x) to remove the amine base (e.g., triethylammonium salt).
-
Saturated NaHCO₃ (1x) to neutralize any remaining acid.
-
Brine (1x) to remove bulk water.
-
-
Rationale: This washing sequence is a self-validating system. The acid wash removes the base, the bicarbonate wash removes the acid, and the brine wash facilitates phase separation, ensuring a clean organic layer.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Complete removal of water is critical before concentrating to prevent potential hydrolysis of the product.
-
-
Purification:
-
The resulting crude product is often of high purity. If necessary, purify further by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.
-
Workflow and Stereochemical Pathway
The conversion of an alcohol to a final SN2 product via a tosylate intermediate is a reliable two-step sequence with predictable stereochemical outcomes.
Figure 2: Experimental workflow demonstrating the net inversion of stereochemistry.
Conclusion
For the synthesis of high-purity alkyl tosylates destined for SN2 reactions, tosyl fluoride presents a clear and compelling advantage over traditional tosyl chloride. By circumventing the problematic side reaction of in situ chloride substitution, TsF enables cleaner reaction profiles, simplifies purification, and ultimately improves the overall efficiency of synthetic routes. This is particularly true for activated or sensitive alcohol substrates. The robust protocol detailed herein provides researchers, scientists, and drug development professionals with a reliable and validated method to leverage the unique benefits of tosyl fluoride in their synthetic endeavors.
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bbzblog.wordpress.com [bbzblog.wordpress.com]
- 10. [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals (Journal Article) | OSTI.GOV [osti.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Safety Guideline [chemtrack.org]
- 14. westliberty.edu [westliberty.edu]
- 15. rsc.org [rsc.org]
- 16. p-Toluenesulfonyl fluoride, 98% | Fisher Scientific [fishersci.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonylation Reactions with 4-Methylbenzenesulfonyl Fluoride (TsF)
Welcome to the technical support guide for sulfonylation reactions using 4-methylbenzenesulfonyl fluoride (p-toluenesulfonyl fluoride, TsF). This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies, troubleshoot common issues, and understand the nuances of working with this powerful reagent. Unlike traditional sulfonyl chlorides, TsF offers unique advantages in stability and reactivity, particularly as a key player in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Core Principles & Mechanism
Before troubleshooting, it's crucial to understand the fundamental principles governing TsF's reactivity. The exceptional stability of the sulfur-fluorine bond makes TsF resistant to hydrolysis and reduction compared to its chloride counterpart.[2][3] However, this stability necessitates specific activation strategies to achieve efficient sulfonylation of nucleophiles like alcohols and amines.
The reaction generally proceeds via nucleophilic attack on the electrophilic sulfur atom. The key to a successful reaction is enhancing the electrophilicity of the sulfur center or increasing the nucleophilicity of the substrate. Modern methods often employ catalysts to "awaken" the otherwise dormant reactivity of the S-F bond.[4][5]
Caption: General mechanism for catalyzed sulfonylation with TsF.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why should I use this compound (TsF) instead of the more common tosyl chloride (TsCl)?
A1: TsF offers several distinct advantages over TsCl:
-
Enhanced Stability: TsF is significantly more stable towards hydrolysis and reduction, giving it a longer shelf-life and making it compatible with a wider range of reaction conditions, including aqueous environments to some extent.[2][3]
-
Reduced Side Reactions: Reactions with TsCl, particularly when using pyridine as a base, can sometimes lead to the formation of unwanted alkyl chloride byproducts.[6] The strong S-F bond in TsF minimizes the release of a competing halide nucleophile, leading to cleaner reactions.
-
SuFEx Compatibility: TsF is a cornerstone reagent in SuFEx click chemistry, a powerful modular approach for rapidly synthesizing complex molecules.[1][7] Its predictable and controllable reactivity is ideal for this application.
Q2: What are the primary nucleophiles that react with TsF?
A2: TsF reacts with a broad range of nucleophiles. The most common are:
-
Alcohols (R-OH): To form sulfonate esters (tosylates, R-OTs). This is a classic method for converting an alcohol into a good leaving group.[8][9]
-
Amines (R-NH2): To form sulfonamides (R-NHTs), a prevalent functional group in pharmaceuticals.[4][10]
-
Phenols (Ar-OH): To form aryl sulfonate esters.
-
Other Nucleophiles: In the context of SuFEx chemistry, silyl ethers and even some carbon nucleophiles can be used.[7]
Q3: What general safety precautions should be taken when working with TsF?
A3: this compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood. It is known to be a protease inhibitor, similar to PMSF.[11] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Section 3: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
Q: I've mixed my alcohol/amine substrate with TsF and a base like triethylamine, but the reaction isn't proceeding. What's going wrong?
A: This is a classic issue stemming from the high stability of the S-F bond. While a simple organic base is often sufficient for the highly reactive TsCl, TsF requires more robust activation.
-
Underlying Cause: The S-F bond is strong, making the sulfur atom less electrophilic than in TsCl. A standard base like triethylamine may not be sufficient to catalyze the reaction, especially with less nucleophilic substrates.[4]
-
Troubleshooting Steps:
-
Introduce a Catalyst: The most effective solution is to add a catalyst designed to activate the sulfonyl fluoride.
-
Lewis Acids: Calcium triflimide [Ca(NTf₂)₂] has been shown to be an excellent catalyst for activating sulfonyl fluorides toward nucleophilic attack by amines, even for sterically hindered substrates.[4][12] The Lewis acid is thought to coordinate to the sulfonyl oxygens or the fluorine atom, increasing the sulfur's electrophilicity.[12]
-
Specialized Bases: For SuFEx-type reactions with alcohols, a hindered guanidine base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) can be highly effective, often providing rapid conversion at low catalyst loadings.[7]
-
-
Increase Nucleophilicity: If working with an alcohol, pre-treating it with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF, DMF) to form the more potent alkoxide nucleophile can drive the reaction to completion. This is a common strategy for hindered alcohols.[13]
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely for potential decomposition.
-
Solvent Choice: Switch to a polar aprotic solvent like DMSO or DMF, which can help stabilize charged intermediates and accelerate the reaction. Ensure the solvent is rigorously anhydrous.[14]
-
Issue 2: Reaction is Slow and Stalls Before Completion
Q: My reaction starts, but it seems to stall at 50-60% conversion, even after extended reaction times. What can I do?
A: This often points to catalyst deactivation, insufficient stoichiometry, or an equilibrium issue.
-
Underlying Cause: The reaction may generate byproducts that inhibit the catalyst. For example, the generated fluoride ion can coordinate to a Lewis acid catalyst. Alternatively, the base may be consumed by trace amounts of acid impurities.
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure you are using at least a stoichiometric amount of base to neutralize the generated acid (HF). It is common to use a slight excess (1.1-1.5 equivalents) of both the base and TsF.
-
Optimize Catalyst Loading: If using a catalyst like Ca(NTf₂)₂, review the optimal loading. While catalytic amounts are often sufficient, some systems may require higher loadings (e.g., 1 equivalent for challenging substrates).[4]
-
Re-evaluate Your Base: The choice of base is critical. A simple amine base may not be strong enough to effectively scavenge the proton from the nucleophile in the transition state. Consider a stronger, non-nucleophilic base. Brønsted bases can serve as effective proton shuttles, accelerating the reaction.[15]
-
Use a Silylating Additive: In SuFEx reactions, additives like hexamethyldisilazane (HMDS) can act in synergy with a base catalyst. HMDS can silylate the alcohol in situ, making it more reactive, and also acts as a fluoride scavenger, preventing inhibitory effects.[7]
-
Issue 3: I'm observing side products, especially with complex substrates.
Q: My substrate has multiple nucleophilic sites (e.g., an amino alcohol), and I'm getting a mixture of products.
A: This is a challenge of selectivity. The reaction conditions can be tuned to favor one site over another.
-
Underlying Cause: TsF will react with the most nucleophilic site under a given set of conditions. Generally, amines are more nucleophilic than alcohols and will react preferentially.[10] However, factors like steric hindrance and acidity (pKa) play a significant role.
-
Troubleshooting Steps & Optimization:
-
pH and Base Control: The choice of base can dramatically influence selectivity. For an amino alcohol, using a mild, non-nucleophilic base may allow for selective N-sulfonylation without deprotonating the alcohol. Conversely, using a very strong base (like NaH) will deprotonate the alcohol, favoring O-sulfonylation.
-
Lewis Acid Catalysis for Selectivity: Interestingly, in the presence of Cs₂CO₃, 4-aminophenol reacts with sulfonyl fluorides to give the sulfonic ester (O-attack). However, with Ca(NTf₂)₂ catalysis, the reaction preferentially forms the sulfonamide (N-attack), highlighting the power of catalyst choice in directing selectivity.[4]
-
Protecting Groups: The most reliable strategy for achieving absolute selectivity is to use orthogonal protecting groups. Protect the functional group you do not want to react, perform the sulfonylation, and then deprotect.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can often enhance selectivity by favoring the reaction pathway with the lower activation energy.
-
Section 4: Optimized Protocol & Data
Table 1: Comparison of Conditions for Sulfonylation of a Model Substrate (Benzylamine)
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Et₃N (1.0) | t-amylOH | 60 | 24 | < 5% | [4] |
| 2 | Ca(NTf₂)₂ (1.0) | Et₃N (1.0) | t-amylOH | 60 | 24 | 95% | [4] |
| 3 | None | BTMG (1.1) | THF | 25 | 2 | ~Low | [7] |
| 4 | BTMG (cat.) + HMDS | BTMG (0.05) | THF | 25 | 0.5 | >90% (for alcohols) | [7] |
This table illustrates the dramatic improvement in yield when moving from a simple base to a catalyzed system for sulfonyl fluoride activation.
General Protocol: Ca(NTf₂)₂-Catalyzed Sulfonylation of an Amine
This protocol is adapted from the method developed by Ball and coworkers and serves as an excellent starting point for optimization.[12]
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the amine substrate (1.0 equiv.), this compound (TsF, 1.0-1.2 equiv.), and calcium triflimide [Ca(NTf₂)₂] (1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous tert-amyl alcohol (to 0.2 M concentration) followed by triethylamine (Et₃N, 1.0 equiv.).
-
Reaction: Seal the vial and place it in a preheated heating block at 60 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the consumption of the starting material by an appropriate method (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: A decision tree for troubleshooting low conversion issues.
References
- 1. eurekalert.org [eurekalert.org]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. JP3445515B2 - Method for sulfonylation of alcohol - Google Patents [patents.google.com]
- 7. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Amine - Wikipedia [en.wikipedia.org]
- 11. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theballlab.com [theballlab.com]
- 13. researchgate.net [researchgate.net]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Brønsted base catalyzed Reppe sulfonylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in the Tosyl Protection of Anilines
Last Updated: December 30, 2025
Introduction
Welcome to the Technical Support Center for troubleshooting the tosyl protection of anilines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this common yet sometimes problematic transformation. The tosylation of anilines is a fundamental reaction in organic synthesis, crucial for protecting the amino group and enabling further molecular elaborations.[1] However, achieving high yields can be elusive due to a variety of factors ranging from reagent quality to subtle mechanistic side paths.
This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues leading to low yields. By understanding the underlying chemical principles, you can systematically optimize your reaction conditions for success.
Core Principles of Aniline Tosylation
The tosylation of an aniline involves the reaction of the aniline with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[2]
Reaction Mechanism Overview
Caption: General mechanism for the tosylation of anilines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions and issues encountered when tosylating anilines.
Q1: My reaction is sluggish or incomplete, with a significant amount of starting aniline remaining. What are the likely causes?
A1: An incomplete reaction is one of the most frequent problems and can often be traced back to issues with reagents or reaction conditions.
1. Reagent Quality and Purity:
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is highly susceptible to hydrolysis. Old or improperly stored TsCl can react with atmospheric moisture to form p-toluenesulfonic acid, which is unreactive.[3] Always use a fresh bottle of TsCl or consider purifying it by recrystallization if its quality is suspect.
-
Aniline: The purity of the aniline is critical. Commercial anilines can contain oxidized impurities that may interfere with the reaction. Purification by distillation, potentially over zinc dust to remove colored impurities, is recommended for achieving high yields.[4][5]
-
Base: Amine bases like pyridine and triethylamine (TEA) are hygroscopic. The presence of water will consume TsCl through hydrolysis.[3] It is best practice to use freshly distilled or anhydrous grade bases.
-
Solvent: The reaction solvent must be scrupulously dry. Water is a competing nucleophile that will react with TsCl.[3][6] Ensure your solvent is dried over appropriate drying agents (e.g., molecular sieves) before use.
2. Reaction Conditions:
-
Stoichiometry: Ensure you are using an appropriate excess of reagents. A slight excess of TsCl (1.1-1.5 equivalents) is often used to drive the reaction to completion.[3][7] An adequate amount of base (at least 1.5 equivalents) is necessary to neutralize the HCl produced.[8][9]
-
Temperature: While many tosylations are performed at 0 °C to room temperature, less nucleophilic anilines (e.g., those with electron-withdrawing groups) may require gentle heating to proceed at a reasonable rate.[4][10] However, excessive heat can lead to side reactions and decomposition.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and time.
Q2: I am observing the formation of a significant amount of a di-tosylated byproduct. How can I prevent this?
A2: The formation of a di-tosylated product, N,N-ditosylaniline, occurs when the initially formed N-tosylaniline is deprotonated and reacts with a second molecule of TsCl. This is a common issue, particularly with more nucleophilic anilines.[7][10]
Strategies to Minimize Di-tosylation:
-
Control Stoichiometry: Carefully control the amount of TsCl used. Using a 1:1 ratio or even a slight excess of the aniline can favor mono-tosylation.[7]
-
Slow Addition: Add the TsCl solution slowly to the aniline solution, especially at low temperatures (e.g., -10 °C to 0 °C).[7] This maintains a low concentration of TsCl, disfavoring the second reaction.
-
Choice of Base: The basicity and steric bulk of the base play a crucial role. A less hindered base like pyridine can facilitate the deprotonation of the mono-tosylated product, leading to di-tosylation. Using a bulkier base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can sterically hinder the approach to the already crowded nitrogen of the mono-tosylated aniline.
| Base | pKa of Conjugate Acid | Steric Hindrance | Comments |
| Pyridine | 5.25 | Low | Can promote di-tosylation. |
| Triethylamine (TEA) | 10.75 | Moderate | Commonly used, but can still lead to di-tosylation.[7] |
| 2,6-Lutidine | 6.77 | High | Good choice to suppress di-tosylation. |
| DIPEA | 10.7 | High | A non-nucleophilic, bulky base that is effective in minimizing side reactions. |
Q3: My aniline has electron-withdrawing groups, and the reaction is not working well. How can I improve the yield?
A3: Anilines substituted with electron-withdrawing groups (e.g., nitro, cyano, halo groups) are significantly less nucleophilic and therefore react much more slowly with TsCl.[10][11] Forcing conditions are often necessary.
Optimization Strategies for Deactivated Anilines:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor carefully for decomposition.
-
Use a Stronger Base: While pyridine or TEA are sufficient for activated anilines, a stronger base may be required to effectively deprotonate the less nucleophilic aniline. However, very strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) can also deprotonate the mono-tosylated product, potentially leading to other side reactions.[8]
-
Catalysis: The use of a catalyst can sometimes be beneficial. For instance, indium-catalyzed sulfonylation has been shown to be effective for sterically hindered and less nucleophilic anilines.[12][13] 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that can also accelerate tosylation reactions.
Q4: My workup procedure seems to be causing a loss of product. What are the best practices for isolating the tosylated aniline?
A4: The workup and purification steps are critical for obtaining a high yield of pure product.
Recommended Workup Procedure:
-
Quenching: Once the reaction is complete by TLC, cool the mixture and quench it by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]
-
Extraction: Extract the product into an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.[4][7]
-
Washing: Wash the organic layer sequentially with:
-
Dilute HCl (e.g., 1M) to remove any remaining base.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to remove any unreacted TsCl (as the sulfonic acid) and acidic byproducts.
-
Brine (saturated NaCl solution) to remove the bulk of the water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8]
Purification:
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
If recrystallization is not effective, column chromatography on silica gel is a reliable method for obtaining a highly pure product.[7]
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocols
Standard Protocol for Tosylation of Aniline
This protocol is a general starting point for the tosylation of a standard, relatively nucleophilic aniline.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the aniline (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.[8]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Workup: Follow the recommended workup procedure described in Q4.
Protocol for Tosylation of a Deactivated Aniline
This protocol is adapted for less nucleophilic anilines that require more forcing conditions.
-
Preparation: To a round-bottom flask, add the deactivated aniline (1.0 eq.), anhydrous pyridine (as both solvent and base), and DMAP (0.1 eq.).
-
TsCl Addition: Add p-toluenesulfonyl chloride (1.5 eq.) portion-wise at room temperature.
-
Heating: Heat the reaction mixture to 40-50 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold 2M HCl. Extract the product with ethyl acetate. Proceed with the standard washing, drying, and concentration steps as outlined in Q4.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 12. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 13. p-Toluenesulfonamides [organic-chemistry.org]
side reactions of 4-methylbenzenesulfonyl fluoride with nucleophiles
Welcome to the technical support center for 4-methylbenzenesulfonyl fluoride (p-toluenesulfonyl fluoride, TsF). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. TsF is prized for its unique balance of stability and reactivity, making it a cornerstone of modern organic synthesis, particularly in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] However, its potent electrophilicity necessitates a nuanced understanding to mitigate potential side reactions.
This resource provides field-proven insights and troubleshooting protocols to help you achieve clean, high-yielding transformations. We will delve into the causality behind common experimental challenges and provide robust, self-validating methodologies to overcome them.
Troubleshooting Guide
This section addresses specific issues encountered during reactions of this compound with various nucleophiles in a practical question-and-answer format.
Issue 1: My sulfonamide synthesis is giving a low yield.
Question: I am reacting this compound with a primary/secondary amine, but the conversion is low, and I am recovering a significant amount of unreacted starting material. What's going wrong?
Answer: This is a common challenge, often stemming from the surprisingly high stability of the S-F bond, which makes sulfonyl fluorides less reactive than their sulfonyl chloride counterparts.[3] The issue is typically rooted in insufficient activation of the sulfonyl fluoride or low nucleophilicity of the amine.
Possible Causes & Solutions:
-
Insufficient Electrophilicity of TsF: The sulfur center in TsF may not be electrophilic enough to react with weakly nucleophilic or sterically hindered amines under neutral conditions.[4]
-
Expert Recommendation (Catalytic Activation): Employ a Lewis acid catalyst to activate the TsF. Divalent metal triflimides, such as calcium triflimide [Ca(NTf₂)₂], are exceptionally effective.[3][4] The Lewis acid coordinates to the sulfonyl oxygens, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack.[5] An alternative catalytic system involves using 1-hydroxybenzotriazole (HOBt) with a silicon additive like 1,1,3,3-tetramethyldisiloxane (TMDS), which is also highly effective for sterically demanding substrates.[6][7]
-
-
Poor Solvent Choice: The reaction medium significantly impacts the efficacy of catalytic systems and the solubility of reagents.
-
Expert Recommendation (Solvent Optimization): For Ca(NTf₂)₂-catalyzed reactions, sterically hindered alcohols like tert-amyl alcohol or tert-butanol often provide the highest conversions.[5] Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) can be less effective with this specific catalytic system.[5] A systematic solvent screen is advisable when developing a new transformation.
-
-
Competing Hydrolysis: TsF can hydrolyze to 4-methylbenzenesulfonic acid, especially if water is present in the reaction mixture. This side reaction consumes your electrophile and complicates purification.[8]
-
Expert Recommendation (Anhydrous Conditions): Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Workflow: Troubleshooting Low Sulfonamide Yield
Caption: Decision tree for diagnosing low sulfonamide yield.
Issue 2: My reaction with an aminophenol gives the sulfonate ester, not the sulfonamide.
Question: I'm trying to synthesize a sulfonamide from 4-aminophenol, but the major product is the 4-aminophenyl sulfonate ester. How can I control the selectivity for N-sulfonylation?
Answer: This is a classic chemoselectivity problem where you have two competing nucleophiles: the amine and the hydroxyl group. The outcome is highly dependent on the reaction conditions, particularly the base or catalyst used. Under many standard basic conditions, the phenoxide is more readily formed and is a more potent nucleophile than the neutral amine, leading to O-sulfonylation.
Expert Recommendation (Catalyst-Controlled Selectivity): The choice of catalyst is critical for directing the reaction pathway.
-
For Sulfonamide Formation (N-Sulfonylation): Using a Lewis acid like calcium triflimide [Ca(NTf₂)₂] preferentially activates the TsF for reaction with the amine nucleophile.[4]
-
For Sulfonate Ester Formation (O-Sulfonylation): Using a strong base like cesium carbonate (Cs₂CO₃) will deprotonate the phenol, favoring attack from the more nucleophilic phenoxide to yield the ester.[4]
This catalyst-dependent selectivity allows you to target either product from the same starting materials by simply changing the additive.
Mechanism: Competing Nucleophilic Attack on TsF
Caption: Selective sulfonylation of 4-aminophenol.
Issue 3: I'm observing elimination products when reacting TsF with a secondary alcohol.
Question: I am attempting to synthesize a tosylate from a secondary alcohol, but I'm getting a significant amount of alkene byproduct from an elimination reaction. How can I suppress this?
Answer: This side reaction occurs when the alcohol is converted to a good leaving group (the tosylate), and a base present in the reaction mixture promotes elimination instead of simple substitution. This is particularly problematic for sterically hindered secondary and tertiary alcohols. The key is to use conditions that favor the initial S-O bond formation while minimizing the conditions that promote the subsequent E2 elimination.
Expert Recommendation (Condition Tuning):
-
Choice of Base: Avoid strong, non-nucleophilic bases like DBU if elimination is a major issue. Consider using a milder base like pyridine or triethylamine at low temperatures.
-
Specialized Reagents: Deoxyfluorination reagents and protocols have been optimized to navigate the substitution vs. elimination landscape. While the goal here is tosylate formation, the principles are related. Using a highly electrophilic sulfonimidoyl fluoride like N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) can sometimes favor substitution due to the high reactivity of the intermediate.[9][10] However, for simple tosylate synthesis, the focus should be on milder base/catalyst systems.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to disfavor the elimination pathway, which typically has a higher activation energy.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound (TsF) instead of the more common 4-methylbenzenesulfonyl chloride (TsCl)? A1: TsF offers a distinct advantages in stability and selectivity. It is significantly more stable towards hydrolysis and thermolysis than TsCl.[2][11] This robustness allows for its use in a wider range of conditions, including aqueous environments.[2] Furthermore, TsF reactions are often more chemoselective, reacting almost exclusively at the sulfur center to produce sulfonylation products, whereas TsCl can sometimes lead to undesired chlorination pathways.[2][6]
Q2: What are the best general-purpose solvents for reactions involving TsF? A2: The optimal solvent is highly reaction-dependent. However, good starting points include:
-
Acetonitrile (MeCN): A versatile polar aprotic solvent where TsF is readily soluble.[12]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF): Common choices for aprotic conditions.
-
tert-Amyl Alcohol: As mentioned, this is particularly effective for reactions catalyzed by metal triflimides due to enhanced catalyst solubility.[3][5] Always ensure the solvent is anhydrous to prevent hydrolysis.[8]
| Solvent | Typical Use Case | Notes |
| tert-Amyl Alcohol | Ca(NTf₂)₂ catalyzed amidation | Excellent catalyst solubility, high yields observed.[5] |
| Acetonitrile (MeCN) | General purpose, halide exchange | Good solubility for TsF, but may lower yield in some catalytic systems.[5][12] |
| Tetrahydrofuran (THF) | Base-mediated reactions | Good for reactions with organometallics or strong bases. |
| Water | Bioconjugation (SuFEx) | Possible for some SuFEx reactions, but TsF has low water solubility.[12] |
Q3: How can I effectively monitor the progress of my reaction? A3: A combination of techniques is recommended for a comprehensive view:
-
Thin-Layer Chromatography (TLC): The quickest and most common method for qualitative monitoring.
-
Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is particularly powerful as the chemical shift of the fluorine in TsF will be distinct from the fluoride anion product. ¹H NMR can also be used to track the appearance of product peaks and disappearance of starting material peaks.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying products, byproducts, and confirming the consumption of starting materials.[8]
Q4: What is "SuFEx" and how does it relate to TsF? A4: SuFEx stands for Sulfur(VI) Fluoride Exchange. It is a new generation of "click chemistry" reactions pioneered by K. Barry Sharpless.[1] This chemistry leverages the unique properties of the S(VI)-F bond. Sulfonyl fluorides like TsF are used as stable, yet reactive, hubs that can be "clicked" together with various nucleophiles (alcohols, amines, etc.) under specific catalytic conditions to form robust S-O or S-N linkages.[1][13] The reliability and broad applicability of SuFEx have made TsF a valuable tool in drug discovery, materials science, and chemical biology.[2][14]
Key Experimental Protocols
Protocol 1: General Procedure for Ca(NTf₂)₂-Catalyzed Sulfonamide Synthesis
This protocol is a starting point and should be optimized for specific substrates.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.0–1.5 equiv.), and calcium triflimide [Ca(NTf₂)₂] (1.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous tert-amyl alcohol (to achieve a concentration of ~0.2 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 60–80 °C and stir for 12–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the TsF is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[8]
Protocol 2: Troubleshooting Purification - Removal of Tosylsulfonic Acid
If hydrolysis has occurred, the resulting 4-methylbenzenesulfonic acid can complicate purification.
-
Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent like ethyl acetate or DCM.
-
Basic Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic sulfonic acid, transferring it to the aqueous layer as its sodium salt.
-
Separation: Carefully separate the organic layer. Repeat the basic wash if necessary (check the pH of the aqueous layer).
-
Final Wash: Wash the organic layer with brine to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, now free of the sulfonic acid impurity, ready for chromatography.
References
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theballlab.com [theballlab.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
Technical Support Center: Strategic Removal of Byproducts from 4-Methylbenzenesulfonyl Fluoride Reactions
Introduction: Understanding the Impurity Profile
Reactions involving 4-methylbenzenesulfonyl fluoride (tosyl fluoride, TsF) are fundamental for converting alcohols and amines into sulfonates and sulfonamides, respectively.[1][2] This transformation is critical as it turns a poor leaving group (like a hydroxyl) into an excellent one (a tosylate), facilitating subsequent nucleophilic substitution or elimination reactions.[3][4] However, the reactivity of TsF and the conditions employed can lead to a predictable set of byproducts. A successful purification strategy begins with understanding what these impurities are and why they form.
Common Byproducts:
-
Unreacted this compound (TsF): Reactions are often run with a slight excess of TsF to drive them to completion.[5] Being relatively non-polar and reactive, any remaining TsF must be removed.
-
p-Toluenesulfonic Acid (TsOH): TsF is susceptible to hydrolysis by trace amounts of water in the solvent or on the glassware, or intentionally during the workup procedure.[5][6] This hydrolysis produces the highly polar and strongly acidic p-toluenesulfonic acid (TsOH).
-
Amine Salts: If a base like pyridine or triethylamine (Et3N) is used, it will be protonated during the reaction, forming salts (e.g., pyridinium fluoride, triethylammonium fluoride). These are typically removed during the aqueous workup.
The following sections are designed in a question-and-answer format to directly address the challenges you may encounter in removing these byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I effectively remove unreacted this compound (TsF) from my reaction mixture?
Answer: Removing excess TsF is crucial and can be achieved through several methods, often used in combination. The choice depends on the stability of your desired product and the scale of your reaction.
-
Method 1: Quenching and Hydrolysis
-
Mechanism: This is the most common initial step. By adding an aqueous solution, often a mild base like sodium bicarbonate (NaHCO₃), you intentionally hydrolyze the remaining reactive TsF to the highly water-soluble sodium p-toluenesulfonate salt.[6] This salt will then partition into the aqueous layer during liquid-liquid extraction.
-
Expert Insight: While adding water alone will work, using a mild base accelerates the hydrolysis and simultaneously neutralizes any acidic byproducts like TsOH, making the subsequent extraction more efficient.
-
-
Method 2: Scavenging
-
Mechanism: This modern approach uses a solid-phase scavenger that reacts selectively with the excess electrophile (TsF). Amine-functionalized silica gels or polymers are highly effective.[6] The TsF reacts to form a sulfonamide that is covalently bound to the solid support, which is then simply removed by filtration.
-
Expert Insight: A particularly "green" and cost-effective scavenging method involves adding cellulosic material, such as standard filter paper, to the reaction mixture post-completion.[7] The hydroxyl groups on the cellulose react with the excess TsF. The process can even be accelerated with sonication.[7] This avoids the need for specialized resins and simplifies the workup to a simple filtration before extraction.
-
-
Method 3: Column Chromatography
-
Mechanism: If quenching and extraction are insufficient, flash column chromatography is the definitive method.[8] TsF is a relatively non-polar compound and typically has a high Rf value in common solvent systems like ethyl acetate/hexanes, which can often allow for straightforward separation from a more polar tosylated product.[6]
-
Expert Insight: Always monitor your column fractions by Thin-Layer Chromatography (TLC) to avoid co-elution.[9] Sometimes the Rf of TsF can be very close to that of the desired product, especially if the product itself is not very polar.
-
Q2: My main impurity is p-toluenesulfonic acid (TsOH). What is the most reliable way to remove it?
Answer: p-Toluenesulfonic acid (TsOH) is a strong, non-volatile acid that is highly soluble in polar and aqueous solvents.[10] Its removal is typically straightforward.
-
Method: Basic Aqueous Wash
-
Mechanism: The most effective method is a liquid-liquid extraction where the organic layer containing your product is washed with a mild aqueous base.[6] Saturated sodium bicarbonate (NaHCO₃) solution is the standard choice. The base deprotonates the sulfonic acid (pKa ≈ -2.8) to form its corresponding sodium salt (sodium p-toluenesulfonate).
-
Causality: This salt is an ionic compound and is vastly more soluble in the aqueous layer than in the organic solvent.[11] This dramatic shift in partitioning allows for its complete removal from the organic phase. A subsequent wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.[6]
-
Q3: My crude product is a solid, but it's impure. Is recrystallization a good option?
Answer: Absolutely. If your desired tosylated product is a solid, recrystallization is often the most efficient and scalable purification method, capable of yielding highly pure material.[6][12]
-
Principle of Recrystallization: The goal is to find a solvent or solvent system in which your product is highly soluble at an elevated temperature but poorly soluble at a low temperature, while the impurities (like TsOH or unreacted starting material) remain soluble even when cold.[6]
-
Solvent Selection: Common choices for tosylates include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[6][12] The ideal solvent choice is typically determined empirically on a small scale.
| Compound | Typical Polarity | Solubility Profile | Removal Method |
| Desired Tosylate | Moderate | Varies; often soluble in common organic solvents like DCM, EtOAc. | Isolate via extraction, then purify. |
| This compound (TsF) | Low to Moderate | Soluble in most organic solvents; low solubility in water.[1] | Quench/hydrolyze; Scavenge; Chromatography. |
| p-Toluenesulfonic Acid (TsOH) | High | Soluble in water, alcohols, and other polar solvents.[10] | Basic aqueous wash/extraction. |
| Amine·HX Salts | High (Ionic) | Soluble in water; insoluble in most organic solvents. | Aqueous wash/extraction. |
| Caption: Comparison of properties for typical products and byproducts. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Byproduct Removal
This protocol is designed for after the reaction is deemed complete by TLC or another monitoring method.
-
Quench: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly add a saturated aqueous solution of NaHCO₃ (approximately 1-2 times the reaction volume). Stir vigorously for 15-30 minutes to ensure all excess TsF is hydrolyzed.
-
Extraction: Transfer the entire mixture to a separatory funnel. If your reaction solvent is dichloromethane (DCM), the organic layer will be on the bottom. If it's ethyl acetate or diethyl ether, it will be on top.
-
Separate: Allow the layers to fully separate. Drain the organic layer into a clean flask.
-
Wash: Return the organic layer to the separatory funnel. Add a fresh portion of saturated NaHCO₃ solution, shake vigorously (venting frequently), and separate the layers again.[6] This second wash ensures complete removal of TsOH.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution. This helps to remove the bulk of the dissolved water from the organic phase.[13]
-
Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which is now free of the major acidic and water-soluble impurities.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for when aqueous workup is insufficient to provide pure material.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system should place your desired product at an Rf of ~0.2-0.4. A common starting point for tosylates is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes).[8]
-
Sample Loading: Dissolve your crude product in a minimal amount of the reaction solvent (e.g., DCM) or the column eluent. Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[14]
-
Elution: Begin eluting the column with the solvent system determined by TLC. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be highly effective.[14]
-
Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.[9]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visual Workflow and Decision Guides
The following diagrams illustrate the logical flow for purification and troubleshooting.
Caption: General purification workflow after a TsF reaction.
Caption: Troubleshooting guide for identifying and removing specific impurities.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. magritek.com [magritek.com]
- 10. Page loading... [guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. Purification [chem.rochester.edu]
Technical Support Center: Accelerating SuFEx Reactions with Tosyl Fluoride
Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is designed for researchers, chemists, and drug development professionals who are utilizing tosyl fluoride (TsF) and other sulfonyl fluorides in their synthetic workflows. Here, we address common challenges, particularly slow reaction rates, and provide in-depth, field-proven solutions to enhance the efficiency and reliability of your SuFEx reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role of tosyl fluoride in SuFEx chemistry and the factors governing reaction speed.
Q1: What is the primary role of tosyl fluoride (TsF) in a SuFEx reaction?
Tosyl fluoride is a quintessential electrophile, or "SuFExable hub," in the SuFEx click chemistry toolkit.[1] Its primary role is to react with nucleophiles, most commonly phenols (as aryl silyl ethers or alcohols) or amines, to form highly stable tosylate (S-O) or sulfonamide (S-N) linkages.[2] The sulfur-fluoride (S-F) bond in TsF is remarkably stable under many conditions but can be "activated" under specific catalytic conditions to undergo exchange.[3][4] This balance of stability and latent reactivity is a cornerstone of its utility in click chemistry.[5][6]
Q2: Why is my SuFEx reaction with tosyl fluoride so slow?
Slow reaction rates are one of the most common hurdles. Several factors can be at play:
-
Insufficient Catalyst Activity: The S-F bond is strong and requires activation to become a good leaving group.[7] The choice and concentration of the catalyst are paramount.
-
Nucleophile Reactivity: Phenols are common nucleophiles. Their reactivity is often enhanced by converting them to silyl ethers, which creates a thermodynamic driving force for the reaction due to the formation of a highly stable Si-F bond.[8] Direct reactions with unprotected phenols or aliphatic alcohols can be more challenging and often require stronger catalysts or harsher conditions.[2]
-
Steric Hindrance: Bulky groups on either the sulfonyl fluoride or the nucleophile can significantly impede the reaction rate. For instance, sterically hindered aryl silyl ethers react more slowly than less encumbered ones.[2]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all dramatically affect reaction kinetics.
Q3: What are the most effective catalysts for accelerating reactions with tosyl fluoride?
Catalyst choice is critical. The reactivity of SuFEx catalysts generally correlates with their basicity (pKₐH).[1]
-
Tertiary Amines (e.g., Triethylamine, Et₃N): These are mild bases suitable for activating highly reactive SuFEx hubs like sulfuryl fluoride (SO₂F₂), but they are often insufficient for the less reactive tosyl fluoride.[1]
-
Amidines (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base and a highly effective catalyst for many silicon-mediated SuFEx reactions.[1] However, it can require high catalyst loadings (10-30 mol%) for sulfonyl fluorides like TsF.[1]
-
Guanidines (e.g., BTMG): Hindered guanidine bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) have emerged as superb SuFEx catalysts.[2] They are particularly effective when used in combination with a silicon additive.[2]
-
Phosphazenes (e.g., BEMP): Organosuperbases like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) are even stronger and can facilitate reactions with challenging substrates at lower catalyst loadings (1-10 mol%) compared to DBU.[1]
-
Bifluoride Salts (e.g., KHF₂): These salts can serve as catalysts, particularly in polymerization reactions or with substrates sensitive to strong organic bases.[1]
Q4: What is "Accelerated SuFEx Click Chemistry" (ASCC)?
ASCC is a significant advancement that eliminates the need to pre-synthesize silyl ether substrates.[1][2] This one-pot protocol utilizes a synergistic combination of a highly active guanidine catalyst (BTMG) and a silicon additive, typically hexamethyldisilazane (HMDS).[1][2] The HMDS reacts with the alcohol nucleophile in situ to generate the reactive silyl ether, which then undergoes the SuFEx reaction. This method dramatically increases reaction rates, often reducing completion times from hours to minutes, and broadens the substrate scope to include direct coupling with unprotected alcohols.[2][9]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during SuFEx reactions involving tosyl fluoride.
Problem 1: Low to No Conversion of Starting Material
Your reaction has stalled, showing minimal product formation after a reasonable time.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low SuFEx reaction conversion.
Potential Cause 1: Ineffective Catalysis
The activation of the S-F bond is the rate-limiting step, and your catalyst may be too weak or used at too low a concentration.
-
Solution:
-
Increase Catalyst Loading: If using DBU, incrementally increase the loading from 10 mol% up to 30 mol%.[1]
-
Switch to a Stronger Catalyst: For challenging substrates, switch from DBU to a more potent organosuperbase like BEMP or, preferably, the BTMG/HMDS system.[1][2] The reactivity order generally follows their pKₐH values.[1]
-
Potential Cause 2: Poor Nucleophile Reactivity
Unprotected phenols or aliphatic alcohols are inherently less reactive in SuFEx than their silylated counterparts.
-
Solution:
-
Pre-silylation: If not already doing so, convert your phenol to a trimethylsilyl (TMS) or other silyl ether before the reaction. This provides a thermodynamic driving force.
-
Adopt the ASCC Protocol: The most efficient solution is to use the BTMG/HMDS system, which allows for the direct and rapid coupling of unprotected alcohols.[2] For primary alkyl alcohols, a higher catalyst loading (e.g., 20 mol% BTMG) may be required.[2]
-
Potential Cause 3: Impure Reagents or Solvent
Trace amounts of water or protic impurities can quench the catalyst or reactive intermediates.
-
Solution:
-
Dry Solvents: Ensure you are using anhydrous solvents, especially for traditional (non-ASCC) protocols.
-
Reagent Purity: Verify the purity of your tosyl fluoride and nucleophile. Recrystallize or purify if necessary.
-
Problem 2: Formation of Side Products
The reaction is proceeding, but you observe significant formation of unintended products.
Potential Cause 1: Base-Sensitive Functional Groups
Strongly basic catalysts like DBU or BEMP can be incompatible with sensitive functional groups on your substrates, leading to side reactions like elimination or hydrolysis.[1]
-
Solution:
-
Use a Milder Catalyst: If possible, switch to a less basic catalyst system. Bifluoride salts can be an alternative for base-sensitive substrates.[1]
-
Lower Temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the desired SuFEx reaction.
-
Protecting Groups: If necessary, protect sensitive functional groups before subjecting the molecule to the SuFEx conditions.
-
Potential Cause 2: Competing Sₙ2 Pathway (with Aliphatic Alcohols)
When forming alkyl sulfonates, the product itself can act as an electrophile in a competing Sₙ2 reaction, especially with primary alcohols.[2]
-
Solution:
-
Control Stoichiometry: Use the alcohol as the limiting reagent to minimize its availability for side reactions once the desired product is formed.
-
Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to prevent product degradation.
-
Optimize Temperature: Keep the reaction temperature as low as feasible (room temperature is often sufficient for ASCC with primary alcohols) to disfavor the higher-activation-energy Sₙ2 pathway.[2]
-
Part 3: Key Experimental Protocols
These protocols provide a starting point for conducting and optimizing your SuFEx reactions.
Protocol 1: General Procedure for Accelerated SuFEx (ASCC)
This protocol is adapted from the work of Smedley, C. J. et al. (2022) and is highly recommended for its speed and broad applicability.[2][9]
-
Objective: To rapidly synthesize an aryl tosylate from tosyl fluoride and an unprotected phenol.
-
Step-by-Step Methodology:
-
To a clean, dry vial equipped with a magnetic stir bar, add the phenol (1.0 equiv).
-
Add tosyl fluoride (TsF, 1.1 equiv).
-
Add the solvent (e.g., MeCN or THF, to make a 0.1 M solution).
-
Add hexamethyldisilazane (HMDS, 1.5 equiv).
-
Initiate the reaction by adding the catalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 1-5 mol%).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with phenols are often complete within 5-30 minutes.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography.
-
Protocol 2: Catalyst Screening for a Challenging Reaction
-
Objective: To identify the optimal catalyst for a slow or low-yielding SuFEx reaction.
Catalyst Comparison Table
| Catalyst System | Typical Loading (mol%) | Relative Basicity | Key Advantages | Common Substrates |
| Et₃N | 10-100 | Low | Mild, inexpensive | Highly reactive hubs (SO₂F₂) |
| DBU | 10-30 | Medium | Effective for Si-mediated SuFEx | Aryl Silyl Ethers |
| BEMP | 1-10 | High | Very strong, low loading needed | Challenging fluorosulfates |
| BTMG / HMDS | 1-20 | Very High (synergistic) | Extremely fast, one-pot, broad scope | Unprotected phenols & alcohols |
-
Step-by-Step Methodology:
-
Set up four identical reactions in parallel vials using your tosyl fluoride and nucleophile.
-
Vial 1 (Control): Add DBU (20 mol%).
-
Vial 2: Add BEMP (5 mol%).
-
Vial 3 (ASCC): Use the ASCC protocol with BTMG (5 mol%) and HMDS (1.5 equiv).
-
Vial 4 (No Catalyst): Run a baseline reaction with no catalyst to confirm catalysis is necessary.
-
Run all reactions at the same temperature and concentration.
-
Monitor the conversion in each vial at set time points (e.g., 10 min, 30 min, 1 hr, 4 hr) using LC-MS or ¹H NMR.
-
Compare the results to determine the most efficient catalytic system for your specific substrates.
-
Part 4: Mechanistic Insights
Understanding the "why" behind the acceleration can guide your experimental design.
Catalytic Activation Mechanism
The core principle of accelerating SuFEx is lowering the activation energy for the S-F bond cleavage.
Caption: Simplified mechanism of Accelerated SuFEx (ASCC).
In the BTMG/HMDS system, the reaction is thought to begin with the deprotonation of the phenol by the highly basic BTMG catalyst.[2] The resulting phenoxide is a potent nucleophile. Simultaneously, HMDS acts as a fluoride scavenger. The nucleophilic attack on tosyl fluoride results in the formation of the desired tosylate product and TMS-F, a thermodynamically favorable and stable byproduct, which drives the reaction forward.[2]
References
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 5. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
Navigating the Nuances of Tosyl Group Stability: A Technical Support Guide
Welcome to the Technical Support Center for the strategic use of the p-toluenesulfonyl (Tosyl, Ts) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of the tosyl group under various acidic and basic conditions. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the tosyl group in general?
A1: The tosyl group is known for its considerable stability across a broad pH range, which makes it a valuable protecting group for alcohols and amines in multi-step syntheses.[1] The resulting tosylates (from alcohols) and tosylamides (from amines) are generally resistant to many common reaction conditions.[2] This robustness stems from the fact that the tosylate anion is an excellent leaving group, being the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8).[3][4][5]
Q2: Under what acidic conditions is the tosyl group typically stable?
A2: Tosyl groups are generally stable to the acidic conditions used to remove more labile protecting groups, such as Boc or acetals.[1][6] For example, they can withstand treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in organic solvents, which are commonly used for Boc deprotection.[6] However, prolonged exposure to very strong acids and high temperatures can lead to cleavage.[6][7]
Q3: Is the tosyl group susceptible to cleavage under basic conditions?
A3: Tosylates and tosylamides are generally stable to basic and nucleophilic conditions.[1] Acyl protecting groups, in contrast, are typically removed under basic conditions.[8] While tosylates are generally resistant to hydrolysis under mild basic conditions, strong bases at elevated temperatures can lead to cleavage, although this is not a standard deprotection method.
Q4: What are the standard methods for deprotecting a tosyl group?
A4: Deprotection of tosyl groups typically requires more forceful conditions than for many other protecting groups.[1] Common methods include:
-
Strongly Acidic Conditions: Refluxing with concentrated hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) can cleave the tosyl group.[7][9]
-
Reductive Cleavage: This is a widely used and often milder approach. Reagents like sodium in liquid ammonia, sodium naphthalenide, or samarium(II) iodide (SmI₂) are effective for cleaving the N-S bond in tosylamides.[1][7][10] Magnesium in methanol is another common reductive method.[1][11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Incomplete or No Deprotection of a Tosyl Group
Question: I am observing low or no conversion of my N-tosyl compound to the desired free amine using a standard reductive cleavage method (e.g., Mg/MeOH). What are the possible causes and solutions?
Answer: Incomplete deprotection of a tosyl group is a frequent challenge and can stem from several factors:
-
Insufficiently Harsh Conditions: The N-tosyl group is exceptionally stable and often requires forcing conditions for cleavage.[9] If you are using milder reagents, they may not be potent enough for your specific substrate.
-
Solution: Consider switching to a more powerful reductive system. Sodium naphthalenide or samarium(II) iodide in the presence of an amine and water can effect instantaneous deprotection in high yields.[12] Alternatively, strongly acidic conditions like refluxing with concentrated HBr or H₂SO₄ can be effective, provided your molecule can tolerate them.[7][9]
-
-
Steric Hindrance: Bulky substituents near the tosyl-protected functional group can impede the approach of the deprotecting reagent.
-
Solution: Increasing the reaction temperature or time may help overcome minor steric hindrance. For significantly hindered substrates, a less sterically demanding deprotection reagent might be necessary.
-
-
Reagent Quality: The effectiveness of reductive methods, particularly those involving metals like magnesium, can be highly dependent on the quality and activation of the metal.
-
Solution: Ensure your magnesium turnings are fresh and properly activated before use. Pre-treatment to remove the passivating oxide layer is often crucial. Also, ensure your solvent (e.g., methanol) is anhydrous.
-
Issue 2: Unwanted Side Reactions During Tosyl Deprotection
Question: During the acidic deprotection of my tosyl-protected alcohol, I am observing product degradation and the formation of multiple byproducts. What could be happening and how can I mitigate this?
Answer: The use of strong acids for tosyl deprotection can lead to a variety of side reactions, especially with sensitive substrates.
-
Acid-Sensitive Functional Groups: Your molecule may contain other functional groups that are not stable to harsh acidic conditions (e.g., ethers, esters, other protecting groups).
-
Solution: If possible, switch to a reductive deprotection method, which is generally milder and more chemoselective.[1] If acidic conditions are unavoidable, try using a milder acid or running the reaction at a lower temperature for a longer duration, carefully monitoring the progress by TLC or LC-MS.
-
-
Elimination Reactions: For tosylated secondary or tertiary alcohols, strong acids and heat can promote elimination reactions, leading to the formation of alkenes.
-
Solution: Employing reductive cleavage conditions will typically avoid this side reaction.
-
-
Rearrangements: In some cases, particularly with substrates prone to forming stable carbocations, acid-catalyzed rearrangements can occur.
-
Solution: Again, reductive deprotection is the preferred strategy to avoid carbocation formation.
-
Data Summary
The stability and deprotection of the tosyl group are highly dependent on the reaction conditions. The following table provides a comparative overview.
| Condition Category | Reagents | Tosyl Group Stability | Common Outcome |
| Mild Acid | Acetic Acid, p-TsOH (catalytic) | Generally Stable | No reaction |
| Strong Acid | TFA, HCl in organic solvent | Generally Stable | Often used for Boc deprotection, Ts remains |
| Harsh Acid | Conc. HBr, Conc. H₂SO₄ (reflux) | Labile | Deprotection |
| Mild Base | Amines (e.g., pyridine, triethylamine) | Stable | No reaction |
| Strong Base | NaOH, KOH (aqueous, reflux) | Generally Stable | Can lead to slow hydrolysis in some cases |
| Reductive (Mild) | Mg/MeOH | Labile | Deprotection |
| Reductive (Strong) | Na/NH₃, Sodium Naphthalenide, SmI₂ | Labile | Deprotection |
Experimental Protocols
Protocol 1: Reductive Deprotection of an N-Tosyl Amine with Magnesium in Methanol
This protocol is a common and relatively mild method for the cleavage of tosylamides.[1]
Reagents and Materials:
-
N-Tosyl amide (1.0 mmol)
-
Magnesium turnings (10 mmol, 10 eq.)
-
Anhydrous Methanol (20 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing the N-tosyl amide (1.0 mmol), add anhydrous methanol (20 mL).
-
Add magnesium turnings (10 mmol, 10 eq.) to the solution.
-
Stir the mixture vigorously at room temperature. The reaction may be gently heated to reflux to increase the rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 2-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite to remove magnesium salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.
Protocol 2: Acidic Deprotection of a Tosyl Group with Concentrated HBr
This protocol is a harsh method and should only be used for substrates that can withstand strong acidic conditions at elevated temperatures.[7]
Reagents and Materials:
-
Tosyl-protected compound (1.0 mmol)
-
48% aqueous Hydrobromic acid (HBr) (10 mL)
-
Phenol (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the tosyl-protected compound (1.0 mmol) and 48% aqueous HBr (10 mL).
-
If the substrate is sensitive to bromination, a small amount of phenol can be added as a scavenger.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected product.
Visualizing Tosyl Group Chemistry
Caption: Stability of the tosyl group under various conditions.
Caption: Troubleshooting workflow for incomplete tosyl deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Chromatographic Purification of Tosylated Compounds
Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of tosylated compounds via chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter frustrating roadblocks such as product degradation, co-elution, and poor resolution during the isolation of these critical synthetic intermediates. Here, we move beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies and practical, field-proven protocols.
Understanding the Core Challenge: The Nature of the Tosyl Group
The p-toluenesulfonyl (tosyl) group is an excellent leaving group, a property that makes it invaluable in nucleophilic substitution and elimination reactions.[1][2] However, this same reactivity is the primary source of difficulty during purification. Tosylates are susceptible to degradation through several pathways, particularly when exposed to the stationary phase in column chromatography.
Furthermore, the tosyl group imparts a moderate polarity to molecules, often leading to chromatographic behavior that is frustratingly similar to that of unreacted starting alcohols or related byproducts. This can result in difficult separations that demand careful optimization.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address the most common issues observed in the lab.
Issue 1: My tosylate appears to be degrading on the silica gel column. I see multiple spots on TLC from my collected fractions, or I have very low recovery.
This is the most frequent challenge and is almost always due to the acidic nature of standard silica gel.[3][4] The Lewis acidic sites on the silica surface can catalyze decomposition, especially for sensitive structures.
Immediate Diagnostic Questions:
-
What is the structure of your alcohol? Allylic and benzylic tosylates are particularly prone to decomposition due to the formation of resonance-stabilized carbocations upon departure of the tosylate group.[3]
-
How long was the compound on the column? Prolonged exposure to the stationary phase increases the likelihood of degradation.[3]
Solutions & Protocols:
-
Neutralize the Stationary Phase: The most effective solution is to deactivate the acidic sites on the silica gel.
-
Protocol for Silica Gel Neutralization:
-
Prepare your desired mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine (Et₃N) to the mobile phase to a final concentration of 1-2% (v/v).[3]
-
Prepare a slurry of the silica gel in this neutralized eluent.
-
Pack the column with the slurry and ensure it is well-settled.
-
Run the chromatography as usual with the neutralized mobile phase.
-
-
-
Switch to a Less Acidic Stationary Phase: If neutralization is insufficient or undesirable, consider alternative stationary phases.
-
Neutral Alumina: A good alternative for moderately polar compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.
-
-
Expedite the Purification: Minimize the contact time between your compound and the stationary phase.
-
Flash Chromatography: This is essential. Elute the compound as quickly as possible while maintaining separation.[3]
-
Short Plug Filtration: If the impurities are significantly different in polarity, a short plug of neutralized silica gel can be used to remove them quickly without the need for a full column.[5]
-
Issue 2: My tosylated product is co-eluting with the starting alcohol or another impurity.
This is a common problem due to the often-similar polarities of the tosylate and the parent alcohol, or byproducts like the corresponding alkyl chloride.
Immediate Diagnostic Questions:
-
Have you confirmed the identity of the co-eluting species? Use 1H NMR to check for the characteristic tosyl methyl peak (around 2.45 ppm) and the aromatic protons of the tosyl group.[6]
-
How did you monitor the reaction? Incomplete reactions are a major source of starting material contamination. TLC is crucial for monitoring reaction progress.[7][8]
Solutions & Protocols:
-
Optimize the Mobile Phase: A single solvent system may not be sufficient.
-
Consider an Alternative Chromatographic Mode:
-
Reverse-Phase Chromatography (C18): If the tosylate and impurity have different hydrophobic characteristics, reverse-phase HPLC or flash chromatography can be very effective.[11]
-
-
Chemical Quenching of Impurities:
-
If excess tosyl chloride is the co-eluting impurity, it can be removed by reacting it with a cellulosic material like filter paper and then filtering.[12]
-
Issue 3: I can't see my tosylated compound on the TLC plate.
Many tosylated compounds are not UV-active, making visualization a challenge.
Solutions & Protocols:
-
Use a Chemical Stain: After developing the TLC plate and viewing it under UV light, use a chemical stain for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with many functional groups. Tosylates often appear as yellow or light brown spots on a purple background.[7]
-
p-Anisaldehyde Stain: This stain is particularly useful for visualizing alcohols and other nucleophilic compounds, often producing a range of colors.[7][13] Gentle heating is usually required after dipping or spraying the plate.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up a column for tosylate purification?
-
Dry Loading vs. Wet Loading: If your crude product has poor solubility in the mobile phase, dry loading is highly recommended.[14] Dissolve your compound in a suitable solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your packed column.[14]
-
Column Packing: Ensure the column is packed uniformly to avoid channeling and band broadening.[4] A slurry packing method is generally preferred.
Q2: How should I store my purified tosylate?
Due to their sensitivity to moisture and potential thermal instability, tosylates should be stored under an inert atmosphere (argon or nitrogen) in a sealed vial at low temperatures (-20 °C or below).[3] For particularly unstable tosylates, it is best to use them immediately in the next synthetic step.[3]
Q3: Can I use reverse-phase chromatography for all tosylates?
Reverse-phase chromatography is a powerful tool, especially for polar tosylates or when orthogonal selectivity is needed. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[11][15] However, it's important to consider the stability of your tosylate to the aqueous mobile phase, especially if it contains acidic or basic additives.
Data Summary & Key Parameters
| Problem | Primary Cause | Recommended Solution(s) | Key Parameters to Control |
| Degradation on Column | Acidity of silica gel | Neutralize silica with 1-2% Et₃N in eluent; Use neutral alumina or Florisil® | Contact time, Temperature, Stationary phase acidity |
| Co-elution | Similar polarity of product and impurity | Optimize mobile phase (gradient elution); Use reverse-phase chromatography | Solvent selectivity, Gradient slope |
| Poor/No TLC Visualization | Compound is not UV-active | Use KMnO₄ or p-anisaldehyde stain | Staining reagent, Heat application |
| Low Recovery | Degradation or irreversible adsorption | Use neutralized silica; Elute quickly | pH of mobile phase, Contact time |
Visual Workflow & Logic Diagrams
Troubleshooting Workflow for Tosylate Purification
Caption: A logical workflow for diagnosing and solving common tosylate purification issues.
Mitigating Degradation on Silica Gel
Caption: The mechanism of tosylate degradation on silica and corresponding preventative measures.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mastelf.com [mastelf.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
preventing the hydrolysis of 4-methylbenzenesulfonyl fluoride during reactions
Welcome to the technical support center for 4-methylbenzenesulfonyl fluoride (TsF) and related sulfonyl fluorides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile reagent. My goal is to synthesize my field experience with established scientific principles to help you navigate the complexities of working with sulfonyl fluorides, particularly in preventing undesired hydrolysis.
Introduction: The Duality of Sulfonyl Fluoride Reactivity
This compound (TsF) and its analogs are powerful electrophiles, prized for their unique balance of reactivity and stability. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater resistance to hydrolysis and reduction, making them invaluable in diverse applications from covalent inhibitor design to the Nobel-winning Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3] However, this stability is not absolute. The very electrophilicity that makes TsF a potent reagent also renders it susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of the corresponding sulfonic acid. This side reaction can significantly impact reaction yields, introduce impurities, and in the context of chemical biology, lead to a loss of covalent binding capability.
This guide provides a structured, question-and-answer approach to troubleshoot and prevent the hydrolysis of this compound during your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low yield, and I've identified 4-methylbenzenesulfonic acid as a major byproduct. What is causing this?
A1: The presence of 4-methylbenzenesulfonic acid is a definitive indicator of TsF hydrolysis. This occurs when a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This process is often inadvertently accelerated by the reaction conditions.
The primary culprits for significant hydrolysis are:
-
Presence of Water: Even trace amounts of moisture in your solvents, reagents, or from atmospheric humidity can lead to hydrolysis.
-
Basic Conditions: Hydroxide ions are much stronger nucleophiles than water. Reactions run at a pH greater than 8 are particularly prone to rapid hydrolysis of the sulfonyl fluoride.[4]
-
Elevated Temperatures: Higher temperatures increase the rate of all reactions, including the undesired hydrolysis.
-
Certain Buffer Systems: Some buffer components can influence the rate of hydrolysis. For instance, phosphate buffers have been noted to sometimes result in lower stability compared to HEPES buffers under similar pH conditions.[4]
Q2: What is the underlying chemical mechanism of TsF hydrolysis?
A2: The hydrolysis of this compound proceeds via a nucleophilic substitution at the sulfur center. Under neutral conditions, a water molecule attacks the sulfur atom. In basic conditions, a hydroxide ion performs this attack much more readily.
Below is a diagram illustrating the base-catalyzed hydrolysis mechanism, which is often the more problematic pathway in synthetic setups.
Caption: Base-catalyzed hydrolysis of TsF.
Q3: How do substituents on the aromatic ring of an aryl sulfonyl fluoride affect its stability against hydrolysis?
A3: The electronic properties of substituents on the aryl ring significantly modulate the stability of the sulfonyl fluoride group.[5]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring and, by extension, from the sulfur atom. This increases the electrophilicity of the sulfur, making it more susceptible to nucleophilic attack by water. Consequently, aryl sulfonyl fluorides with strong EWGs are generally more reactive and hydrolyze more quickly.[6]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups (like the methyl group in TsF) donate electron density to the ring, which slightly reduces the electrophilicity of the sulfur atom. This leads to increased stability and a lower rate of hydrolysis.[7]
-
Steric Hindrance: Bulky groups positioned near the sulfonyl fluoride moiety (ortho-substituents) can physically obstruct the approach of a water molecule, thereby sterically hindering hydrolysis and increasing the compound's stability. Studies have shown that 2,4,6-trisubstituted aryl sulfonyl fluorides exhibit the highest in vitro metabolic stability.[5]
| Substituent Effect on Aryl Sulfonyl Fluoride | Impact on Sulfur Electrophilicity | Relative Rate of Hydrolysis | Example |
| Strong Electron-Withdrawing (e.g., 4-nitro) | Increases | High | 4-Nitrobenzenesulfonyl fluoride |
| Neutral/Weakly Donating (e.g., 4-methyl) | Baseline | Moderate | This compound (TsF) |
| Strong Electron-Donating (e.g., 4-methoxy) | Decreases | Low | 4-Methoxybenzenesulfonyl fluoride |
| Steric Hindrance (e.g., 2,4,6-trimethyl) | Decreases (via shielding) | Very Low | 2,4,6-Trimethylbenzenesulfonyl fluoride |
Troubleshooting Guide
Issue: Hydrolysis in Anhydrous Organic Reactions (e.g., Sulfonamide Synthesis)
If you are observing hydrolysis even when you believe the reaction is anhydrous, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for hydrolysis in anhydrous reactions.
Protocol 1: Rigorously Anhydrous Sulfonamide Synthesis
This protocol provides a step-by-step method for minimizing hydrolysis during the synthesis of a sulfonamide from an amine and TsF.
-
Glassware Preparation: All glassware (round-bottom flask, addition funnel, condenser) must be oven-dried at 125°C for at least 4 hours and assembled while hot, then allowed to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent Preparation:
-
Use a freshly opened bottle of anhydrous solvent (e.g., Dichloromethane or THF) or distill from an appropriate drying agent (e.g., CaH₂).
-
The amine substrate must be anhydrous. If it is a liquid, consider drying over KOH pellets. If solid, dry in a vacuum oven.
-
The tertiary amine base (e.g., triethylamine) should be freshly distilled from CaH₂.
-
-
Reaction Setup:
-
In the reaction flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C in an ice-water bath.
-
Dissolve the this compound (1.1 eq.) in a minimal amount of anhydrous solvent in the addition funnel.
-
-
Execution:
-
Add the TsF solution dropwise to the cooled, stirring amine solution over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature and continue stirring until TLC or LC-MS analysis shows consumption of the limiting reagent.
-
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Proceed with standard extraction and purification procedures.
Issue: Hydrolysis in Aqueous or Protic Conditions (e.g., SuFEx, Bioconjugation)
Working in aqueous environments is inherently challenging for sulfonyl fluorides. The strategy shifts from eliminating water to controlling the conditions to favor the desired reaction over hydrolysis.
Q4: I need to perform a SuFEx reaction in a buffer. How can I minimize hydrolysis?
A4: While SuFEx chemistry is designed to be robust, hydrolysis is a competing reaction.[8][9] Your primary levers for control are pH, temperature, and concentration.
-
pH Control: This is the most critical factor. The rate of hydrolysis increases dramatically at basic pH.[4] Aim for a neutral or slightly acidic pH (6.0-7.5) if your nucleophile is sufficiently reactive under these conditions. Avoid buffers with a pH > 8.
-
Temperature: Perform the reaction at the lowest practical temperature. For many bioconjugations, this might be 4°C or room temperature. Avoid heating unless absolutely necessary for the desired reaction.
-
Concentration: Use a higher concentration of your nucleophile. By Le Châtelier's principle, increasing the concentration of the desired reactant will favor the bimolecular reaction with the sulfonyl fluoride over the pseudo-first-order hydrolysis reaction with the solvent (water).
-
Buffer Choice: As mentioned, non-nucleophilic buffers like HEPES may offer slightly better stability for the sulfonyl fluoride compared to phosphate buffers in some cases.[4]
Protocol 2: General Guidelines for Aqueous Bioconjugation
This protocol outlines a general approach for labeling a protein with a TsF-containing probe.
-
Buffer Preparation: Prepare a buffer solution at the optimal pH for your protein's stability and the nucleophilic residue's reactivity (e.g., pH 7.4 for lysine side chains). Consider using a HEPES or a similar non-nucleophilic buffer. Degas the buffer thoroughly.
-
Reagent Preparation:
-
Dissolve the protein in the prepared buffer to the desired final concentration.
-
Prepare a concentrated stock solution of the TsF-containing probe in a water-miscible organic solvent (e.g., DMSO, DMF). The stock should be as concentrated as possible to minimize the volume of organic solvent added to the aqueous reaction.
-
-
Reaction Execution:
-
Add the TsF probe stock solution to the stirring protein solution to initiate the reaction. The final concentration of the organic solvent should ideally be below 5% (v/v).
-
Incubate the reaction at a controlled, low temperature (e.g., 4°C or 25°C) for the predetermined time.
-
-
Monitoring and Quenching: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS). Once the desired level of labeling is achieved, the reaction can be quenched by adding a small molecule with a highly reactive nucleophile (e.g., Tris buffer or β-mercaptoethanol) or by proceeding immediately to purification (e.g., dialysis, size-exclusion chromatography).
References
- 1. scispace.com [scispace.com]
- 2. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
Technical Support Center: Monitoring Reactions with 4-Methylbenzenesulfonyl Fluoride by TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 4-methylbenzenesulfonyl fluoride (tosyl fluoride, TsF). This resource is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common and complex issues encountered during experimentation.
Introduction to TLC in Tosylation Reactions
Thin-Layer Chromatography is a rapid and indispensable technique for monitoring the progress of a chemical reaction.[1][2] In the context of reactions using this compound, such as the tosylation of an alcohol or amine, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product. The separation is based on the principle of differential partitioning of the components between a stationary phase (typically silica gel on the TLC plate) and a mobile phase (the eluent).
A key consideration is the change in polarity as the reaction progresses. For instance, an alcohol starting material is relatively polar. The resulting tosylated product (tosylate) is significantly less polar.[3] This difference in polarity is the basis for their separation on a TLC plate, enabling effective reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: How do I set up a TLC to monitor my tosylation reaction?
A successful TLC analysis for reaction monitoring involves comparing the starting material, the reaction mixture, and a "co-spot" on a single plate.[2][3]
Experimental Protocol: Standard TLC Setup
-
Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[3]
-
Spotting:
-
Lane 1 (Starting Material): Spot a diluted sample of your starting material (e.g., the alcohol or amine).
-
Lane 2 (Co-spot): Apply a spot of the starting material, and then spot the reaction mixture directly on top of it. This helps in unambiguously identifying the starting material spot in the reaction lane.[2]
-
Lane 3 (Reaction Mixture): Spot a diluted sample of your reaction mixture.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[3] Cover the chamber to maintain a saturated atmosphere and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, proceed to the appropriate visualization method.
Q2: My starting material and product are not visible under UV light. How can I see them?
Many organic compounds, including alcohols, tosyl fluoride, and their resulting tosylates, lack a strong UV chromophore and will be invisible under a UV lamp.[3][4] In such cases, chemical staining is necessary. These are destructive methods, so UV visualization should always be attempted first.[5][6][7]
Q3: Which chemical stain is best for my tosylation reaction?
The choice of stain depends on the functional groups present in your molecules. For tosylation of an alcohol, a potassium permanganate (KMnO₄) stain is highly effective.
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols.[8][9] The alcohol starting material will react readily, appearing as a yellow or brown spot on a purple background.[9][10] The tosylate product may also be visualized, often with less intensity.
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including alcohols and some tosylates, to produce distinctly colored spots upon heating.[3][8]
-
Ceric Ammonium Molybdate (CAM) Stain: This is another good general-purpose stain that is particularly effective for visualizing hydroxyl groups.[11]
| Stain | Preparation | Visualization | Target Compounds |
| Potassium Permanganate | Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[12][13] | Yellow/brown spots on a purple background.[9] | Alcohols, alkenes, and other oxidizable groups.[8][12] |
| p-Anisaldehyde | To 135 mL of ethanol, add 5 mL of conc. H₂SO₄, 1.5 mL of acetic acid, and 3.7 mL of p-anisaldehyde.[13] | Various colored spots on a light background after heating. | Nucleophilic groups, alcohols, aldehydes, ketones.[3][12] |
| Ceric Ammonium Molybdate (CAM) | Dissolve 12 g of ammonium molybdate and 0.5 g of ceric ammonium molybdate in 235 mL of water, then add 15 mL of conc. sulfuric acid.[14] | Dark blue/green spots on a light background after heating.[15] | General purpose, good for hydroxyl groups and peptides.[11][14] |
Q4: How do I choose the right eluent (solvent system)?
The goal is to find a solvent system that provides good separation between your starting material and your product. The tosylate product is significantly less polar than the alcohol starting material.[3] Therefore, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.
-
Starting Point: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point.[3] A common initial ratio to test is 4:1 Hexanes:Ethyl Acetate.[3]
-
Optimization:
-
If all spots remain near the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 2:1 Hexanes:Ethyl Acetate).[16]
-
If all spots are near the solvent front (high Rf), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., switch to 9:1 Hexanes:Ethyl Acetate).[16]
-
-
Ideal Separation: Aim for an Rf value of ~0.1-0.2 for the polar starting material and ~0.5-0.7 for the less polar product.[3]
Troubleshooting Guide
Issue 1: The spots on my TLC plate are streaking or tailing.
Streaking, where a spot appears as a vertical smear rather than a tight circle, is a common issue that obscures results.[17]
-
Cause A: Sample Overloading. This is the most frequent cause.[3][18] Applying too much sample to the plate saturates the stationary phase.
-
Solution: Dilute your sample (both the starting material reference and the reaction mixture) before spotting.
-
-
Cause B: Highly Polar Compounds or Salts. Very polar compounds or ionic byproducts (e.g., triethylamine hydrochloride if a base is used) interact strongly with the silica gel.[3]
-
Cause C: Decomposition on Silica. this compound can be sensitive to the acidic nature of standard silica gel and may hydrolyze to p-toluenesulfonic acid, a very polar compound that streaks badly.
-
Solution: Neutralize the TLC plate by eluting it in a solvent system containing a small amount of triethylamine or ammonia and then drying it thoroughly before use.[16] Alternatively, use neutral alumina TLC plates.
-
Issue 2: I don't see any spots on my TLC plate, even after staining.
The absence of spots can be perplexing but is often solvable.
-
Cause A: Sample is Too Dilute. The concentration of the compounds may be below the detection limit of the stain.[16][18]
-
Cause B: Incorrect Staining Method. The chosen stain may not react with the functional groups present in your molecules.
-
Solution: Try a more universal stain, such as Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM).[20]
-
-
Cause C: Volatility. If the compounds are volatile, they may have evaporated from the plate, especially if excessive heat was used for drying or visualization.[16][20]
-
Solution: Minimize heating time and use the mildest effective temperature for visualization.
-
-
Cause D: Spot Submersion. The starting baseline was drawn too low, and the spotted samples were submerged in the eluent pool at the bottom of the chamber.
Issue 3: I see a new spot, but my starting material spot is still very strong. Is the reaction working?
This indicates that the reaction has started but is not yet complete.
-
Analysis: The relative intensity of the spots provides a qualitative measure of reaction progress. A strong starting material spot and a faint product spot indicate a low conversion. As the reaction proceeds, the starting material spot should diminish in intensity while the product spot becomes more prominent.
-
Action: Continue to monitor the reaction by taking aliquots at regular intervals (e.g., every 30-60 minutes) and running a new TLC plate until the starting material spot has disappeared or is significantly reduced.[2][21]
Issue 4: My this compound reagent shows a spot on the baseline after staining.
This compound is relatively stable but can hydrolyze, especially on the acidic surface of a silica gel plate, to form p-toluenesulfonic acid.[22]
-
Analysis: p-Toluenesulfonic acid is highly polar and will not move from the baseline in most common eluent systems. This baseline spot is an indicator of reagent degradation or hydrolysis during the TLC process. Sulfonyl fluorides are generally more resistant to hydrolysis than their chloride counterparts but are not completely inert.[22][23][24]
-
Solution: Use a fresh bottle of this compound. To minimize on-plate hydrolysis, consider using neutralized silica plates or a less polar, faster-running eluent system to reduce the contact time between the reagent and the stationary phase.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. silicycle.com [silicycle.com]
- 6. m.youtube.com [m.youtube.com]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Magic Formulas [chem.rochester.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. sarponggroup.com [sarponggroup.com]
- 14. silicycle.com [silicycle.com]
- 15. scribd.com [scribd.com]
- 16. silicycle.com [silicycle.com]
- 17. microbiozindia.com [microbiozindia.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. TLC stains [reachdevices.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - ProQuest [proquest.com]
- 24. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Reactions Using 4-Methylbenzenesulfonyl Fluoride
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the scale-up of chemical reactions involving 4-methylbenzenesulfonyl fluoride (tosyl fluoride, TsF). Our goal is to equip you with the knowledge to safely and efficiently transition your tosylation reactions from the bench to larger-scale production.
Introduction to this compound in Scale-Up
This compound is a valuable reagent in organic synthesis, often used for the tosylation of alcohols and amines.[1] While tosyl chloride (TsCl) is more common, tosyl fluoride offers unique advantages in certain applications due to its distinct reactivity and stability profile.[2][3] Sulfonyl fluorides, in general, are known for their high stability and specific reactivity, making them attractive for constructing complex molecules in pharmaceutical development.[3][4] As you move from laboratory-scale experiments to pilot-plant or manufacturing scale, several challenges can arise. This guide is designed to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when working with this compound on a larger scale.
Q1: Why would I choose this compound over the more common 4-methylbenzenesulfonyl chloride (tosyl chloride) for my scale-up reaction?
While tosyl chloride is a widely used reagent, tosyl fluoride can be advantageous in specific scenarios. Sulfonyl fluorides are generally more stable towards hydrolysis and reduction compared to their chloride counterparts.[2] This increased stability can be beneficial in reactions where moisture sensitivity is a concern or when other functional groups in the molecule are susceptible to reduction. Additionally, the reactivity profile of tosyl fluoride can sometimes lead to higher selectivity and fewer side products in complex syntheses.
Q2: What are the primary safety concerns when handling larger quantities of this compound?
This compound is a corrosive solid that can cause severe skin burns and eye damage.[5][6] It is also harmful if swallowed, inhaled, or absorbed through the skin.[5][6] When handling large quantities, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat.[5][7][8] All operations should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][7] Ensure that an eyewash station and safety shower are readily accessible.[5][9]
Q3: How should I store bulk quantities of this compound?
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][9][10] It is sensitive to moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for larger quantities to prevent hydrolysis.[7][9][10] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[5][9]
Q4: What are the recommended solvents for large-scale reactions with tosyl fluoride?
This compound is soluble in many common organic solvents like dimethyl sulfoxide (DMSO), methanol, and acetonitrile.[1] For scale-up, the choice of solvent will depend on the specific reaction, substrate solubility, reaction temperature, and downstream processing (e.g., purification). Dichloromethane (DCM) is also a commonly used solvent for tosylation reactions.[11] Consider factors like boiling point for ease of removal, and potential for side reactions.
Q5: How do I properly dispose of waste generated from a large-scale reaction involving this compound?
Waste containing this compound and its byproducts should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8][10] Do not dispose of it down the drain. Collect all waste in properly labeled, sealed containers. Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of reactions using this compound.
Issue 1: Incomplete or Slow Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Mixing | On a larger scale, ensuring homogenous mixing is critical. Use appropriate overhead stirring and ensure the impeller is correctly sized and positioned for the reactor. Baffles within the reactor can also improve mixing efficiency. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they also slow down the reaction rate.[12] Consider a controlled, gradual increase in temperature while monitoring for side product formation. |
| Moisture Contamination | Moisture can deactivate the tosyl fluoride. Ensure all reactants, solvents, and glassware are rigorously dried before use.[7] Using anhydrous solvents and performing the reaction under an inert atmosphere is crucial for scale-up. |
| Inappropriate Base | The choice and stoichiometry of the base are critical. Ensure the base is strong enough to deprotonate the substrate but not so strong that it promotes side reactions. The base should be added in the correct stoichiometric amount. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-tosylation (e.g., di-tosylation of diols) | This often occurs with an excess of tosyl fluoride or at higher temperatures.[12] To favor mono-tosylation, use an excess of the diol, add the tosyl fluoride solution slowly over an extended period, and maintain a low reaction temperature (e.g., using an ice bath).[13] |
| Formation of Alkyl Halide Byproducts | In the presence of certain bases and solvents, the tosylate product can be converted to the corresponding alkyl chloride.[14][15] This is more common with tosyl chloride but can occur. Using a non-nucleophilic base like pyridine can help mitigate this.[14] |
| Elimination Reactions | High reaction temperatures and the use of strongly basic, sterically hindered reagents can favor elimination over substitution, leading to alkene byproducts.[16] Maintain the lowest effective reaction temperature and choose your base carefully. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Water-Soluble Impurities | Unreacted base, salts, and p-toluenesulfonic acid can contaminate the product. An aqueous workup is typically effective for their removal.[12] This involves washing the organic layer with dilute acid (to remove basic impurities), followed by a wash with a saturated sodium bicarbonate solution (to remove acidic impurities), and finally a brine wash.[12] |
| Excess Unreacted Tosyl Fluoride | Excess tosylating agent can complicate purification. A novel approach for removing excess tosyl chloride, which may be adaptable for tosyl fluoride, involves reacting it with cellulosic materials like filter paper in the presence of a base, followed by filtration.[11] |
| Product is an Oil or Difficult to Crystallize | If the product is an oil, purification by column chromatography may be necessary. For products that are difficult to crystallize, precipitation by adding the concentrated product solution to a cold non-solvent (like diethyl ether or hexanes) can be effective.[12][13] |
Experimental Protocols
Protocol 1: General Procedure for Scale-Up Tosylation of an Alcohol
This protocol provides a general framework. Specific quantities and conditions should be optimized for your particular substrate.
-
Reactor Setup: Ensure the reactor is clean, dry, and equipped with an overhead stirrer, a temperature probe, an addition funnel, and an inert gas inlet/outlet.
-
Reagent Charging: Charge the reactor with the alcohol and an anhydrous solvent (e.g., dichloromethane). Begin stirring and cool the mixture to 0 °C using an ice bath.
-
Base Addition: Add the base (e.g., triethylamine or pyridine) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Tosyl Fluoride Addition: Dissolve the this compound in the anhydrous solvent in a separate vessel. Add this solution dropwise to the reactor via the addition funnel over a period of 1-2 hours. A slow addition rate is crucial to control the reaction exotherm.[16]
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique like Thin-Layer Chromatography (TLC).[14] The tosylated product is typically less polar than the starting alcohol and will have a higher Rf value.[14]
-
Quenching: Once the reaction is complete, slowly add cold water or a dilute aqueous acid solution to quench the reaction.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization, precipitation, or column chromatography as needed.[12]
Protocol 2: Safe Quenching of a Large-Scale Reaction
Quenching exothermic reactions on a large scale requires careful planning to manage heat evolution.
-
Pre-cool the Quenching Solution: Before starting the quench, cool the quenching solution (e.g., water, dilute acid) in an ice bath.
-
Cool the Reactor: Cool the reaction mixture to 0-5 °C before beginning the quench.
-
Slow Addition: Add the quenching solution very slowly to the reaction mixture with vigorous stirring. Monitor the internal temperature of the reactor closely.
-
Maintain Cooling: Keep the reactor in a cooling bath throughout the quenching process to dissipate the heat generated.
-
Inert Atmosphere: For particularly reactive materials, it may be beneficial to maintain an inert atmosphere during the quench.[17]
Visualizations
Decision Tree for Troubleshooting Tosylation Reactions
Caption: A decision tree for troubleshooting common issues in tosylation reactions.
Scale-Up Process Flow
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl Fluorides - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C7H7FO2S | CID 9965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Safety Guideline [chemtrack.org]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.fr [fishersci.fr]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. jchemlett.com [jchemlett.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.nd.edu [chemistry.nd.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Reagent Selection: 4-Methylbenzenesulfonyl Fluoride (TsF) vs. p-Toluenesulfonyl Chloride (TsCl)
For decades, p-toluenesulfonyl chloride (TsCl) has been a ubiquitous reagent in organic synthesis, the default choice for converting alcohols into excellent leaving groups and for the protection of amines.[1][2] Its high reactivity makes it effective, but this same quality is also the source of its limitations, including instability and a propensity for side reactions.[3][4] The emergence of 4-methylbenzenesulfonyl fluoride (TsF), particularly as a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, presents a compelling alternative.[5] TsF is not merely a milder version of TsCl; its unique stability-reactivity profile opens new synthetic pathways and provides solutions where TsCl fails.
This guide provides an in-depth comparison of TsF and TsCl, moving beyond simple reactivity to explore the mechanistic nuances, practical handling considerations, and strategic applications that should guide a researcher's choice. We will present experimental data and protocols to ground these comparisons in practical, verifiable terms.
Fundamental Physicochemical and Reactivity Differences
The divergent behavior of TsF and TsCl stems from the fundamental properties of the sulfur-halogen bond. The S-F bond is significantly stronger and less polarizable than the S-Cl bond. This has profound consequences for the reagent's stability and electrophilicity.
-
Stability: TsF is markedly more stable than TsCl. It is resistant to hydrolysis, thermolysis, and even reduction.[6][7] In contrast, TsCl is highly moisture-sensitive, readily hydrolyzing to p-toluenesulfonic acid, and can be unstable to store long-term, sometimes undergoing reductive failure to S(IV) species.[3][6][8] This superior stability allows TsF to be carried through multi-step syntheses under conditions that would destroy TsCl.[3]
-
Reactivity: The high electrophilicity of the sulfur center in TsCl makes it extremely reactive towards nucleophiles.[1] While often advantageous, this can lead to a lack of selectivity with multifunctional substrates.[3] TsF is inherently less reactive due to the stronger S-F bond. This "latent reactivity" is a key feature; TsF is stable under many conditions but can be "activated" to react with nucleophiles under specific, often catalytic, conditions.[5][9] For nitrogen nucleophiles, the reaction rate for sulfonyl chlorides can be 1,000 to 100,000 times faster than for the corresponding sulfonyl fluorides.[10]
Table 1: Comparison of Physicochemical Properties
| Property | This compound (TsF) | p-Toluenesulfonyl Chloride (TsCl) |
| Molecular Weight | 174.19 g/mol [11] | 190.65 g/mol [1] |
| Appearance | White crystalline solid | White to light yellow solid[1] |
| Melting Point | 43-45 °C | 67-69 °C |
| Hydrolytic Stability | High; resistant to hydrolysis under physiological conditions.[6][9] | Low; readily hydrolyzes in the presence of water.[8][12] |
| Thermal Stability | High; stable to thermolysis.[6] | Moderate; can decompose upon heating.[6] |
| Key Hazard | Causes severe skin burns and eye damage.[11] | Lachrymator; moisture sensitive.[1] |
Head-to-Head Reactivity Analysis
The classic use for TsCl is the conversion of alcohols into tosylates, transforming a poor hydroxyl leaving group into an excellent sulfonate one.[2][13] This reaction is typically fast and high-yielding, often performed with pyridine or triethylamine as a base.[1][14] However, the high reactivity of TsCl can be a double-edged sword. The chloride ion generated in the reaction can compete as a nucleophile, leading to the formation of undesired alkyl chlorides, particularly with benzyl and allyl alcohols or under conditions that favor SN2 reactions.[4][15]
TsF, being less reactive, does not suffer from this competing chlorination side reaction. However, its reaction with alcohols often requires more forcing conditions or specific activation to achieve comparable rates to TsCl. This lower reactivity can be exploited for enhanced chemoselectivity. For instance, in a molecule with multiple hydroxyl groups, TsF may allow for more selective sulfonylation of a primary alcohol over secondary ones compared to the more aggressive TsCl.
Caption: General mechanism for alcohol sulfonylation by Ts-X (X=Cl, F).
The synthesis of sulfonamides is critical in medicinal chemistry. TsCl reacts readily with primary and secondary amines to form the corresponding sulfonamides.[1] A common side reaction, particularly with primary amines, is double sulfonylation to form the bis(tosyl)imide, which can be difficult to separate and represents a loss of valuable starting material.[16]
TsF offers superior control in this context. Its reaction with amines is often cleaner, and the formation of the bis-sulfonylated byproduct is significantly suppressed. While aliphatic sulfonyl fluorides show good results with amines bearing additional functional groups where chlorides fail, the chlorides react more efficiently with sterically hindered amines.[9][17] This makes TsF the reagent of choice for preparing monosulfonylated primary amines, especially in complex molecular settings.
The SuFEx Revolution: The Defining Advantage of TsF
The most significant distinction between TsF and TsCl is the role of TsF as a premier electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Developed by K. Barry Sharpless and coworkers, SuFEx is a new generation of click chemistry that leverages the unique stability and latent reactivity of the S-F bond.[5]
SuFEx reactions involve the exchange of the fluoride on a sulfur(VI) center with a nucleophile, typically an alcohol (often as a silyl ether) or an amine.[5][18] These reactions are often catalyzed by bases or Lewis acids and are characterized by their high yields, broad functional group tolerance, and benign byproducts.[19] TsCl, due to its instability and promiscuous reactivity, cannot be used in SuFEx protocols. This makes TsF an enabling reagent for applications in drug discovery, chemical biology, and materials science, where robust and orthogonal ligation chemistry is required.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. svkm-iop.ac.in [svkm-iop.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C7H7FO2S | CID 9965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. orgosolver.com [orgosolver.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 19. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 20. Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonyl Fluorides and Sulfonyl Chlorides as Protecting Groups and Covalent Warheads
Introduction: Beyond Traditional Protection
In the landscape of synthetic chemistry, sulfonyl groups such as tosyl (Ts), mesyl (Ms), and nosyl (Ns) are well-established protecting groups for amines, phenols, and other nucleophilic functional groups.[1] They are prized for their electronic-withdrawing nature and general stability under a range of acidic and basic conditions.[1] The traditional reagent for introducing these groups has overwhelmingly been the sulfonyl chloride (R-SO₂Cl). However, the past decade has witnessed a remarkable surge in the adoption of sulfonyl fluorides (R-SO₂F), driven by their unique combination of stability and "tunable" reactivity. This shift is largely credited to the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction that has profound implications for drug discovery, chemical biology, and materials science.[2][3][4][5]
This guide provides an in-depth, objective comparison of sulfonyl fluorides and sulfonyl chlorides, moving beyond their role as simple protecting groups to explore their advanced applications as covalent modifiers. We will examine their core chemical properties, supported by experimental insights, to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
Core Properties: A Head-to-Head Comparison
The choice between a sulfonyl fluoride and a sulfonyl chloride is a decision based on a trade-off between reactivity and stability. While both are potent electrophiles, the substitution of chlorine with fluorine dramatically alters the compound's character.
Reactivity Profile
-
Sulfonyl Chlorides (R-SO₂Cl): These are highly reactive electrophiles.[6] This potent reactivity makes them efficient for the rapid sulfonylation of a wide range of nucleophiles. However, this is a double-edged sword. Their high electrophilicity can lead to a lack of chemoselectivity in complex molecular environments, causing reactions with unintended functional groups.[6] Furthermore, their reactivity makes them susceptible to decomposition, particularly when dealing with sterically hindered or electron-rich systems.[7][8] Despite this, their raw power is advantageous for reacting with challenging substrates, such as sterically hindered amines, where the corresponding sulfonyl fluorides may show little to no conversion.[9][10]
-
Sulfonyl Fluorides (R-SO₂F): Sulfonyl fluorides exhibit a privileged balance of kinetic stability and latent reactivity.[3][11][12] The strong S-F bond renders them significantly less reactive than their chloride counterparts under ambient conditions.[8] They often require activation by a suitable catalyst—such as a tertiary amine, an amidine (e.g., DBU), or a Lewis acid—to engage in nucleophilic substitution.[4][13][14] This "tunable" reactivity is their single greatest advantage. It allows for precise, controlled reactions and imparts exceptional chemoselectivity, often yielding only the desired sulfonylation product where a sulfonyl chloride might produce a mixture. This property is particularly valuable in the synthesis of molecules bearing multiple sensitive functional groups.[9][10]
Stability and Handling
The most striking difference between the two classes of compounds lies in their stability.
-
Sulfonyl Chlorides (R-SO₂Cl): These reagents are notoriously sensitive. They are prone to hydrolysis by even trace amounts of water, are susceptible to reductive cleavage of the S-Cl bond, and often exhibit poor thermal stability.[8][15] Heteroaromatic sulfonyl chlorides are frequently so unstable that they must be synthesized and used immediately without storage.[7][15] This instability complicates their synthesis, purification, storage, and handling, posing significant challenges in multi-step synthetic campaigns.[7]
-
Sulfonyl Fluorides (R-SO₂F): In stark contrast, sulfonyl fluorides are exceptionally robust. The sulfur-fluorine bond is resistant to hydrolysis, thermolysis, reduction, and oxidation.[2][8][13] The cleavage of the S-F bond is exclusively heterolytic, which prevents undesired reductive pathways that can plague sulfonyl chlorides.[12] This remarkable stability means that a sulfonyl fluoride moiety can be carried through numerous synthetic steps, withstanding conditions that would readily decompose a sulfonyl chloride. For instance, some sulfonyl fluorides remain stable after hours at 130°C, a temperature at which the chloride analogue rapidly decomposes.[8] This robustness makes them far easier to handle, purify, and store, streamlining complex synthetic workflows.
Data Summary: Sulfonyl Fluoride vs. Sulfonyl Chloride
| Property | Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl Fluoride (R-SO₂F) |
| Reactivity | Very high; reacts readily with nucleophiles. | Low intrinsic reactivity; requires activation/catalysis. |
| Stability | ||
| Hydrolytic | Low; sensitive to moisture.[8][15] | High; resistant to hydrolysis.[8][13] |
| Thermal | Low; prone to thermal decomposition.[8] | High; excellent thermal stability.[2][8] |
| Reductive | Susceptible to reduction.[8] | Resistant to reduction.[2][12] |
| Chemoselectivity | Moderate to low; can react with multiple nucleophiles.[6] | High; enables precise targeting of functional groups. |
| Handling | Challenging; often requires inert conditions and immediate use. | Straightforward; generally bench-stable.[16] |
| Synthesis | Oxidative chlorination of thiols; from sulfonic acids.[17][18] | Cl-F exchange from R-SO₂Cl; newer direct methods available.[6][19] |
| Primary Use Case | Rapid, straightforward sulfonylation of simple substrates. | Complex synthesis, covalent inhibition, bioconjugation. |
Visualizing the Dichotomy: Reactivity vs. Stability
The fundamental differences in the behavior of these two functional groups can be conceptualized as a branching path in synthetic strategy.
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 6. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 8. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
Beyond the Classics: A Comparative Guide to Modern Reagents for Sulfonamide Synthesis
The sulfonamide moiety is a titan of medicinal chemistry, forming the structural core of a vast portfolio of drugs, from life-saving antibiotics to treatments for cancer, diabetes, and cardiovascular disease.[1][2][3] For decades, the synthesis of this critical functional group has been dominated by a single strategy: the reaction of a sulfonyl chloride, like tosyl chloride (TsCl), with an amine.[4][5][6] While undeniably effective, this classical approach is beset by limitations, including harsh reaction conditions, the generation of corrosive byproducts, and a narrow tolerance for sensitive functional groups.[7][8]
This guide moves beyond the traditional toolkit to provide an in-depth, comparative analysis of modern alternatives to tosyl chloride and its fluoride counterpart. We will explore a new generation of reagents that offer milder conditions, broader substrate scope, and novel reactivity profiles. This analysis is designed for the practicing researcher, focusing on the mechanistic rationale behind reagent choice, supported by comparative data and actionable experimental protocols.
The Case for an Upgrade: Limitations of Traditional Sulfonyl Halides
The workhorse reaction of tosyl chloride with an amine, typically in the presence of a base like pyridine, is a foundational reaction in organic synthesis.[4][6] However, its utility in complex molecule synthesis, particularly in late-stage functionalization, is often compromised. The reaction generates stoichiometric hydrogen chloride (HCl), which must be scavenged by a base that can introduce its own set of complications and side reactions. Furthermore, the high reactivity of sulfonyl chlorides can lead to poor selectivity with multifunctional substrates, and they often struggle to react with poorly nucleophilic amines, such as anilines or heterocycles.[8][9]
Key Drawbacks of Tosyl Chloride:
-
Harsh Conditions: Often requires strong bases and is exothermic.[8]
-
Corrosive Byproduct: Generates HCl, necessitating a base that complicates purification.[5]
-
Limited Scope: Inefficient for electron-deficient or sterically hindered amines.[8]
-
Instability: Can be sensitive to hydrolysis and challenging to store long-term.[10]
These challenges have been the primary driver for the development of more stable, selective, and user-friendly sulfonylation reagents.
The New Vanguard: Superior Platforms for Sulfonamide Construction
We will now examine two leading classes of modern reagents that overcome the deficiencies of traditional sulfonyl halides: reagents for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and pre-activated N-sulfonyl-N-heterocycles.
Sulfur(VI) Fluoride Exchange (SuFEx): The Power of the S-F Bond
The field of sulfonamide synthesis was revolutionized by the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by Nobel laureate K. Barry Sharpless.[11][12] SuFEx leverages the unique properties of the sulfonyl fluoride (R-SO₂F) group. The sulfur-fluorine bond is exceptionally strong and stable, rendering sulfonyl fluorides largely inert to water, chromatography, and a wide range of reaction conditions.[10] However, this latent reactivity can be "unlocked" on demand using specific activators, transforming the sulfonyl fluoride into a precision tool for constructing S-N bonds.[11][12]
This combination of stability and tunable reactivity makes sulfonyl fluorides ideal "click" chemistry connectors, perfectly suited for the complex, multi-step syntheses common in drug discovery.[13][14] Activation can be achieved under mild conditions using Lewis acids like calcium triflimide [Ca(NTf₂)₂] or simple organic bases.[9][10][15]
Comparative Performance Data
| Reagent Class | Typical Conditions | Amine Scope | Key Advantages | Limitations |
| Tosyl Chloride | Pyridine or Et₃N, CH₂Cl₂, 0°C to RT | Primary & secondary aliphatic amines | Inexpensive, readily available | Harsh, generates HCl, poor with anilines[8] |
| Activated R-SO₂F (SuFEx) | Ca(NTf₂)₂ or DBU, MeCN/t-Amyl Alcohol, RT to 60°C[10] | Very broad, including anilines, heterocycles, and sensitive substrates[9][11] | High stability, mild activation, broad scope, orthogonal reactivity | Reagent synthesis can be multi-step |
Experimental Protocol: Ca(NTf₂)₂-Mediated Synthesis of a Sulfonamide from a Sulfonyl Fluoride
This protocol demonstrates the activation of a stable sulfonyl fluoride for reaction with an amine. The Lewis acidic calcium salt activates the S-F bond towards nucleophilic attack.[10]
-
To a vial, add the sulfonyl fluoride (1.0 equiv), the amine (1.1 equiv), and calcium triflimide (Ca(NTf₂)₂) (1.1 equiv).
-
Add tert-amyl alcohol to create a 0.5 M solution.
-
Seal the vial and stir the mixture at 60 °C for 12-24 hours. Monitor reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel chromatography to afford the final sulfonamide.
Caption: Simplified mechanism of Ca(NTf₂)₂-activated SuFEx reaction.
N-Sulfonyl-N-heterocycles: Pre-activated for Effortless Coupling
Another elegant solution to the harshness of sulfonyl chlorides is the use of pre-activated reagents where the chloride is replaced with a nitrogen heterocycle, such as imidazole.[16] Reagents like N-sulfonyl imidazoliums are bench-stable solids that act as potent sulfonating agents under exceptionally mild conditions.[16]
The rationale is straightforward: the imidazole moiety is an excellent leaving group. Upon nucleophilic attack by an amine at the sulfur center, the leaving group is a neutral imidazole molecule, not HCl. This obviates the need for an external base, dramatically simplifying the reaction workup and improving compatibility with acid-sensitive functional groups.[16]
Comparative Performance Data
| Reagent | Leaving Group | Typical Conditions | Key Advantages |
| Tosyl Chloride | Cl⁻ | Pyridine, 0°C to RT | Low cost |
| N-Tosyl Imidazolium | Neutral Imidazole | CH₂Cl₂ or THF, RT | Neutral byproduct, mild, no base needed, high yielding[16] |
Experimental Protocol: Synthesis using an N-Sulfonyl Imidazolium Reagent
-
Dissolve the amine (1.0 equiv) in a suitable aprotic solvent like dichloromethane (CH₂Cl₂).
-
Add the N-sulfonyl imidazolium reagent (1.05 equiv) in a single portion.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic phase with 1 M HCl (aq) to remove the imidazole byproduct, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the sulfonamide, which is often pure enough for subsequent steps.
Caption: Experimental workflow for sulfonamide synthesis with N-sulfonyl imidazolium.
Conclusions and Reagent Selection Strategy
The evolution of sulfonamide synthesis has provided researchers with a sophisticated array of tools that offer significant advantages over classical methods. The choice of reagent should be guided by the specific demands of the synthetic target.
-
For late-stage functionalization of complex molecules, where functional group tolerance and predictable reactivity are paramount, SuFEx chemistry using sulfonyl fluorides is the superior choice. Its stability and capacity for controlled activation are unmatched.
-
For routine, high-throughput synthesis of sulfonamide libraries where speed, simplicity, and mild conditions are critical, N-sulfonyl-N-heterocycles offer a robust and efficient path forward, eliminating the need for base and simplifying purification.
By embracing these modern reagents, chemists can build complex sulfonamide-containing molecules with greater efficiency, higher yields, and broader scope, accelerating the pace of innovation in drug discovery and materials science.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. General method to access sulfamides, sulfamates and sulfonamides from sulfur(VI) fluorides <i>via</i> calcium triflimide and DABCO activation [morressier.com]
- 10. theballlab.com [theballlab.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery - American Chemical Society [acs.digitellinc.com]
- 13. Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Doubt: A Guide to Validating Tosylated Product Structures with 2D NMR
In the realm of synthetic chemistry, particularly in pharmaceutical and materials science, the tosylation of alcohols is a cornerstone reaction. It transforms a poor leaving group (a hydroxyl) into an excellent one (a tosylate), paving the way for subsequent nucleophilic substitution or elimination reactions.[1][2] However, the success of a synthesis hinges on the unequivocal confirmation of the product's structure. Did the tosylation occur at the intended position (regioselectivity)? Are there any unexpected side products? While 1D NMR provides initial clues, it often falls short in complex molecules where signal overlap can lead to ambiguity.[3][4]
This guide provides an in-depth comparison of analytical techniques for validating the structure of tosylated products, with a primary focus on the unparalleled power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will explore the causality behind experimental choices, present field-proven protocols, and objectively compare 2D NMR with other common analytical methods.
The Limits of a Single Dimension: Why 1D NMR Can Be Ambiguous
A standard ¹H NMR spectrum provides critical information about the chemical environment, integration, and coupling of protons. Upon successful tosylation, new aromatic signals from the tosyl group appear (typically two doublets in the 7-8 ppm range), and the proton on the carbon bearing the newly formed tosylate group (the α-proton) experiences a downfield shift. Similarly, in the ¹³C NMR spectrum, the α-carbon also shifts downfield.
However, in molecules with multiple potential tosylation sites or complex proton environments, these 1D spectra can become crowded and difficult to interpret definitively.[3] Assigning every signal with 100% confidence becomes a challenge, leaving room for structural misinterpretation. This is where the second dimension in NMR becomes indispensable.[5]
The Power of Correlation: Unambiguous Validation with 2D NMR
2D NMR experiments enhance spectral resolution by spreading signals across two frequency dimensions, revealing correlations between nuclei that are either through-bond (J-coupled) or through-space.[5][6] For validating a tosylated product, a suite of three key experiments provides a self-validating system: COSY, HSQC, and HMBC.
¹H-¹H COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is the starting point for tracing the proton connectivity within a molecule.[7] It reveals which protons are coupled to each other, typically through two or three bonds.[8] A cross-peak in a COSY spectrum at the coordinates of two different proton signals confirms they are J-coupled. By "walking" through the COSY spectrum from one proton to its neighbor, one can piece together the spin systems of the molecule.[9][10] For a tosylated product, this is crucial for confirming that the core carbon skeleton remains intact and for assigning the protons adjacent to the tosylation site.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The Direct Connection
The HSQC experiment definitively correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[11][12][13] This is an incredibly powerful tool for assigning carbon signals.[14] In an HSQC spectrum, a cross-peak appears at the chemical shift of a proton on one axis and the chemical shift of its directly bonded carbon on the other. This experiment removes any guesswork in assigning protonated carbons and is far more sensitive than older techniques like HETCOR.[15] By identifying the ¹H and ¹³C signals of the CH-OTs group, we gain a key anchor point for further analysis.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Long-Range View
The HMBC experiment is often the final and most crucial piece of the puzzle. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[11][14] Unlike HSQC, direct one-bond correlations are typically suppressed.[14] This long-range information is what allows us to unambiguously connect the different fragments of the molecule.
For a tosylated product, the key HMBC correlations that provide definitive proof of structure are:
-
From the α-proton (the proton on the carbon bearing the tosylate) to the quaternary carbon of the tosyl group's aromatic ring. This confirms the connection between the core molecule and the tosyl group.
-
From the aromatic protons of the tosyl group to the α-carbon. This reciprocal correlation provides a powerful cross-validation of the tosylation site.
-
From the methyl protons of the tosyl group to the aromatic carbons of the tosyl group. This confirms the integrity of the p-toluenesulfonyl moiety itself.
By analyzing the COSY, HSQC, and HMBC spectra in conjunction, a researcher can build an unassailable structural proof. The combination of these experiments creates a logical, self-validating workflow.[16][17]
A Practical Guide: Step-by-Step 2D NMR Protocol
The following is a generalized protocol for acquiring a standard suite of 2D NMR experiments for a small organic molecule, such as a tosylated product.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified tosylated product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and should not have signals that obscure important regions of the spectrum.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer's probe (typically 4-5 cm).
-
-
Instrument Setup & 1D Spectra Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Optimize the spectral width and receiver gain. This spectrum is essential for referencing and for setting up the 2D experiments.
-
Acquire a ¹³C NMR spectrum. This provides the carbon chemical shifts needed for the heteronuclear experiments.
-
-
2D Experiment Acquisition:
-
COSY (gCOSY or DQF-COSY):
-
Use the previously acquired ¹H spectrum to set the spectral width for both dimensions.
-
Typical parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension (t₁), and a relaxation delay of 1-2 seconds.
-
-
HSQC (gHSQC, phase-sensitive):
-
Set the ¹H dimension (F2) based on the proton spectrum and the ¹³C dimension (F1) based on the carbon spectrum.
-
The number of scans should be a multiple of 2 or 4 (e.g., 4-16) to ensure good signal-to-noise. Use 256-512 increments in t₁.
-
-
HMBC (gHMBC):
-
Set up the spectral widths similarly to the HSQC.
-
The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.
-
HMBC often requires more scans than HSQC to detect the weaker, long-range correlations (e.g., 8-32 scans per increment).
-
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) to both dimensions to improve resolution and signal-to-noise.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectra (especially important for phase-sensitive experiments like HSQC).
-
Calibrate the axes using the residual solvent peak or an internal standard.
-
Comparative Analysis: 2D NMR vs. Other Techniques
While 2D NMR is exceptionally powerful, a comprehensive validation strategy often involves multiple techniques. Here’s how 2D NMR compares to other common methods for structural elucidation.
| Technique | Information Provided | Strengths | Weaknesses | Best Use Case |
| 2D NMR (COSY, HSQC, HMBC) | Complete covalent structure and connectivity. | Unambiguous isomer differentiation; non-destructive.[17] | Requires mg-scale sample quantity; longer acquisition times. | Definitive structural confirmation of purified products, especially for complex molecules or when regioselectivity is . |
| 1D NMR (¹H, ¹³C) | Basic structural information (functional groups, proton counts). | Fast, requires less material than 2D NMR.[18] | Spectra can be overcrowded; assignments can be ambiguous for complex molecules.[3][15] | Routine reaction monitoring, preliminary characterization, and purity assessment of simple molecules.[19] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely high sensitivity (μg to ng); confirms molecular formula.[19][20] | Cannot distinguish between isomers (e.g., regioselectivity); provides no connectivity information. | Confirming the molecular weight of the product and identifying impurities or byproducts. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for unambiguous structure determination.[21][22][23] | Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow. | When absolute stereochemistry is required and a suitable crystal can be obtained. |
Conclusion
For researchers, scientists, and drug development professionals, structural integrity is paramount. While techniques like mass spectrometry and 1D NMR are essential components of the analytical toolkit, they cannot independently provide the level of structural certainty required for complex synthetic products. The suite of 2D NMR experiments—COSY, HSQC, and HMBC—offers a robust, self-validating system for unambiguously determining molecular connectivity. By revealing the intricate network of through-bond correlations, 2D NMR moves beyond hypothesis to provide definitive proof, ensuring the structural foundation of your research is solid and beyond doubt.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. omicsonline.org [omicsonline.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. researchgate.net [researchgate.net]
- 16. acdlabs.com [acdlabs.com]
- 17. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 18. emerypharma.com [emerypharma.com]
- 19. benchchem.com [benchchem.com]
- 20. epa.gov [epa.gov]
- 21. rigaku.com [rigaku.com]
- 22. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 23. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
A Senior Application Scientist's Guide to the Comparative Kinetics of Sulfonyl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and chemical biology, sulfonyl halides stand as indispensable reagents. Their utility in constructing sulfonamides, sulfonate esters, and as covalent warheads for targeted protein modification is well-documented. However, the reactivity of these compounds is not uniform and is critically dependent on the identity of the halogen atom. A nuanced understanding of the kinetic differences between sulfonyl fluorides, chlorides, bromides, and iodides is paramount for rational reaction design, optimization, and the successful application of these powerful electrophiles.
This guide provides an in-depth comparison of the reactivity of different sulfonyl halides, supported by experimental data and mechanistic insights. We will explore the underlying principles governing their reactivity, present available kinetic data for comparison, and provide a detailed experimental protocol for conducting your own kinetic studies.
The Reactivity Landscape of Sulfonyl Halides: A Tale of Stability and Electrophilicity
The reactivity of sulfonyl halides (R-SO₂-X) in nucleophilic substitution reactions is a delicate balance between the electrophilicity of the sulfur atom and the stability of the departing halide ion (leaving group ability). The general trend in reactivity follows the order:
Sulfonyl Iodides > Sulfonyl Bromides > Sulfonyl Chlorides > Sulfonyl Fluorides
This trend is primarily dictated by the stability of the corresponding halide anion. Iodide is the largest and most polarizable of the common halides, making it the best leaving group. Conversely, the strong bond between sulfur and the highly electronegative fluorine atom, coupled with the instability of the fluoride anion in many solvents, renders sulfonyl fluorides the most stable and least reactive in this series.[1]
While sulfonyl chlorides and fluorides are the most commonly utilized in synthesis due to their balance of reactivity and stability, sulfonyl bromides and iodides, though more reactive, are often less stable and can be prone to decomposition.[1]
Mechanistic Considerations: A Spectrum of Pathways
Nucleophilic substitution at a sulfonyl center can proceed through a spectrum of mechanisms, primarily centered around a concerted (Sₙ2-like) or a stepwise (addition-elimination) pathway. The operative mechanism is influenced by several factors, including the nature of the sulfonyl halide, the nucleophile, the solvent, and the substituents on the organic backbone.
A generalized representation of the nucleophilic attack on a sulfonyl halide is depicted below:
Caption: General mechanism of nucleophilic substitution at a sulfonyl center.
For more reactive sulfonyl halides and strong nucleophiles, the reaction tends to favor a concerted Sₙ2-like mechanism with a single transition state. For less reactive sulfonyl halides, such as sulfonyl fluorides, or with very strong nucleophiles, a stepwise addition-elimination mechanism involving a pentacoordinate intermediate may be operative.
Quantitative Comparison of Reactivity: A Data-Driven Perspective
Direct, side-by-side kinetic data for the entire series of sulfonyl halides under identical conditions is sparse in the literature. However, by compiling data from various studies on the solvolysis of arenesulfonyl chlorides and related compounds, we can establish a clear picture of the relative reactivities.
Solvolysis of Arenesulfonyl Chlorides
The solvolysis of arenesulfonyl chlorides, where the solvent acts as the nucleophile, has been extensively studied. The rates are typically measured by monitoring the increase in conductivity due to the formation of hydrochloric acid and the corresponding sulfonic acid.[2][3][4]
Table 1: First-Order Rate Constants (k) for the Solvolysis of Substituted Benzenesulfonyl Chlorides in Water at 25 °C
| Substituent (X) in X-C₆H₄-SO₂Cl | k (s⁻¹) x 10⁻⁴ | Reference |
| p-OCH₃ | 4.83 | [5] |
| p-CH₃ | 6.88 | [5] |
| H | 9.38 | [5] |
| p-Cl | 11.2 | [5] |
| m-NO₂ | 29.8 | [5] |
| p-NO₂ | 37.3 | [5] |
Data compiled from various sources reporting on the hydrolysis of benzenesulfonyl chlorides.
As evidenced by the data, electron-withdrawing groups on the aromatic ring increase the rate of solvolysis by enhancing the electrophilicity of the sulfur atom.
Comparative Reactivity of Sulfonyl Fluorides and Chlorides
While less abundant, studies comparing the reactivity of sulfonyl fluorides and chlorides consistently demonstrate the lower reactivity of the former. For instance, in reactions with N-silylamines, sulfonyl chlorides were found to be far more reactive than their fluoride counterparts.[6] This is attributed to the greater strength of the S-F bond compared to the S-Cl bond.
Experimental Protocol: A Guide to Performing Your Own Kinetic Studies
To facilitate a direct and reliable comparison of the reactivity of different sulfonyl halides, a well-designed kinetic experiment is essential. The following protocol outlines a conductometric method for studying the solvolysis of a series of arenesulfonyl halides in a given solvent system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
chemoselectivity of 4-methylbenzenesulfonyl fluoride in the presence of multiple functional groups
An In-Depth Guide to the Chemoselectivity of 4-Methylbenzenesulfonyl Fluoride in Complex Molecular Scaffolds
For the modern medicinal chemist and process developer, achieving chemoselectivity is a paramount challenge. The ability to modify a single functional group within a complex molecule, leaving others untouched, is the cornerstone of efficient and elegant synthesis. For decades, 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) has been a workhorse for the protection and activation of amines and alcohols. However, its high reactivity often leads to a lack of selectivity in polyfunctionalized molecules, resulting in undesired side products and laborious purification steps.
This guide explores the superior chemoselectivity of its fluoride counterpart, this compound (tosyl fluoride, TsF). We will delve into the fundamental mechanistic principles that govern its reactivity, provide a direct comparison with traditional sulfonyl chlorides, and present actionable experimental protocols that showcase its performance in challenging synthetic contexts. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of sulfonyl fluorides to streamline their synthetic endeavors.
The Mechanistic Underpinning of Selectivity: S-F vs. S-Cl
The remarkable difference in chemoselectivity between tosyl fluoride and tosyl chloride stems from the distinct nature of the sulfur-halogen bond. The sulfur atom in sulfonyl halides is a hard electrophile. According to Hard and Soft Acid and Base (HSAB) theory, hard electrophiles preferentially react with hard nucleophiles. The fluoride ion is a hard base, creating a strong, less polar S-F bond compared to the softer, more polarizable S-Cl bond.
This fundamental difference dictates the reaction mechanism. The reaction of sulfonyl chlorides with nucleophiles typically proceeds through an associative or dissociative pathway, often being highly sensitive to the nucleophilicity of the attacking species. In contrast, the reaction of sulfonyl fluorides is best described by Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept pioneered by Nobel laureate K. Barry Sharpless. This reaction is characterized by a high activation barrier that is significantly lowered in the presence of specific, hard nucleophiles, particularly primary and secondary amines, often in the presence of a base.
The S-F bond is kinetically stable, rendering TsF largely unreactive towards weaker nucleophiles like water, alcohols, and even phenols under neutral or mildly basic conditions. This "dormant" reactivity can be selectively "awakened" by the appropriate functional group, leading to exquisite chemoselectivity.
Comparative Analysis: this compound (TsF) vs. 4-Methylbenzenesulfonyl Chloride (TsCl)
While both reagents are used to install the tosyl group, their reactivity profiles are worlds apart. TsCl is a highly reactive electrophile that will readily react with a wide range of nucleophiles, including alcohols, phenols, and amines, often indiscriminately. TsF, on the other hand, exhibits a pronounced preference for amines.
| Feature | This compound (TsF) | 4-Methylbenzenesulfonyl Chloride (TsCl) |
| Reactivity | Moderately reactive, kinetically stable. Requires specific activation. | Highly reactive, moisture-sensitive. |
| Chemoselectivity | High selectivity for primary and secondary amines over alcohols and phenols. | Low selectivity; reacts with most common nucleophiles. |
| Stability | Bench-stable, tolerant to aqueous conditions and chromatography. | Hydrolyzes readily in the presence of moisture. |
| Reaction Mechanism | Sulfur(VI) Fluoride Exchange (SuFEx) | Nucleophilic substitution (SN2-like) |
| Typical Nucleophiles | Primary/Secondary Amines, Anilines | Alcohols, Phenols, Amines, Water |
Experimental Showcase: Harnessing the Chemoselectivity of TsF
The true utility of TsF is demonstrated in its application to complex molecules containing multiple reactive sites. Below, we present experimental workflows that highlight its selective nature.
Experiment 1: Selective Sulfonylation of an Amine in the Presence of a Phenol
A common challenge in organic synthesis is the selective protection of an amine in the presence of a phenolic hydroxyl group. Due to the comparable pKa values of phenols and protonated amines, traditional reagents like TsCl often yield a mixture of N- and O-sulfonated products. TsF, however, can achieve this transformation with high fidelity.
Consider the molecule 4-aminophenol, which contains both a nucleophilic amine and a phenol.
Caption: Selective N-sulfonylation of 4-aminophenol using TsF.
Experimental Protocol: Selective N-Tosyation of 4-Aminophenol
-
Reagent Preparation: To a solution of 4-aminophenol (1.0 eq) in a suitable solvent (e.g., acetonitrile or a biphasic system like water/t-BuOH) is added a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Initiation: this compound (TsF, 1.1 eq) is added to the stirred suspension.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-tosylated product, leaving the phenolic -OH group intact.
Rationale for Experimental Choices:
-
Solvent: The use of polar aprotic solvents or biphasic systems with water is possible due to the hydrolytic stability of TsF, a significant advantage over TsCl.
-
Base: A mild inorganic base like K₂CO₃ is sufficient to deprotonate the amine and facilitate the reaction without significantly deprotonating the phenol, further enhancing selectivity. Stronger organic bases like triethylamine can also be used.
-
Temperature: The reaction proceeds efficiently at room temperature, highlighting the favorable kinetics of the amine sulfonylation.
Experiment 2: Differentiating Primary and Secondary Amines
The SuFEx reaction with TsF also exhibits a useful degree of selectivity between primary and secondary amines, although this is more substrate-dependent. Generally, less sterically hindered primary amines react more readily than bulky secondary amines. This can be exploited to achieve monosulfonylation of polyamine-containing compounds.
Caption: General workflow for chemoselective sulfonylation using TsF.
Broader Implications in Drug Development and Bioconjugation
The kinetic stability and selective reactivity profile of sulfonyl fluorides have made them invaluable tools in modern chemical biology and drug discovery. The ability of the S-F bond to remain inert in complex biological media, only reacting with specific, highly nucleophilic residues on a protein (like a tyrosine or lysine), has led to their emergence as powerful covalent warheads for targeted inhibitors. This principle of "context-dependent" reactivity is the same one that governs its chemoselectivity in small molecule synthesis. By choosing TsF, chemists are employing a reagent that is inherently designed for selectivity, reducing the need for cumbersome protecting group strategies and ultimately shortening synthetic routes.
Conclusion
This compound is more than just a fluorine-containing analogue of a classic reagent. Its unique S-F bond imparts a level of kinetic stability and chemoselectivity that is unattainable with traditional sulfonyl chlorides. By leveraging the principles of SuFEx chemistry, researchers can achieve highly selective modifications of primary and secondary amines in the presence of other sensitive functional groups like alcohols and phenols. This selectivity, coupled with the reagent's bench stability and ease of use, makes TsF a superior choice for complex molecule synthesis, bioconjugation, and the development of covalent therapeutics. The adoption of TsF and other sulfonyl fluorides represents a significant step forward in the pursuit of efficient, selective, and robust chemical transformations.
A Guide to Orthogonal Protecting Group Strategies Featuring the Tosyl Group
<
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the success of constructing complex molecules hinges on the strategic use of protecting groups.[1][2] These temporary modifications to reactive functional groups prevent unwanted side reactions, allowing chemists to meticulously build molecular architectures.[2] A key principle in this endeavor is orthogonality , the ability to selectively remove one protecting group in the presence of others using a specific set of reaction conditions.[2][3][4][5][6] This guide provides an in-depth comparison of the p-toluenesulfonyl (tosyl or Ts) group with other common protecting groups, offering insights into designing robust and efficient orthogonal protection strategies.
The Tosyl Group: A Workhorse in Organic Synthesis
The tosyl group, derived from p-toluenesulfonic acid, is a versatile and widely used protecting group for both amines and alcohols.[1][7] It is known for its exceptional stability across a broad pH range, making it a reliable choice in many synthetic routes.[1][8]
Key Characteristics of the Tosyl Group:
-
Robust Stability: The tosyl group is generally stable to a wide array of reaction conditions, including many oxidizing and reducing agents, as well as acidic and basic environments.[1][8]
-
Installation: It is typically introduced by reacting the alcohol or amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[1][9]
-
Deprotection: Removal of the tosyl group often requires harsher conditions, such as strong reducing agents (e.g., sodium in liquid ammonia, samarium(II) iodide) or strong acids (e.g., HBr, H2SO4).[1][3][7]
Orthogonal Strategies for Amine Protection: Tosyl vs. Carbamates
The protection of amines is a frequent necessity in peptide synthesis and the creation of nitrogen-containing pharmaceuticals.[10][11] While the tosyl group forms a very stable sulfonamide, other popular choices include carbamate-based protecting groups like Boc, Cbz, and Fmoc.[11][12]
The Concept of Orthogonality in Amine Protection
The differential lability of these groups under specific conditions is the foundation of their orthogonal use. A Boc-protected amine can be deprotected with acid while a tosyl-protected amine remains intact. Conversely, the tosyl group can be removed reductively without affecting the Boc group.
Caption: Orthogonal deprotection of a molecule with tosyl- and Boc-protected amines.
Comparative Analysis: Tosyl vs. Carbamate Protecting Groups for Amines
| Feature | p-Toluenesulfonyl (Tosyl) | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Protected Group | Amines, Alcohols | Primarily Amines | Amines | Amines |
| Chemical Nature | Sulfonamide | Carbamate | Carbamate | Carbamate |
| Stability to Acids | Generally Stable (requires strong, harsh acids)[1][3] | Labile (cleaved by moderate to strong acids)[1][10] | Stable | Stable |
| Stability to Bases | Generally Stable[1] | Generally Stable[1][10] | Stable | Labile (cleaved by bases like piperidine)[11][12] |
| Stability to Hydrogenolysis | Stable[1] | Stable | Labile (cleaved by H2/Pd-C)[11][12][13] | Stable |
| Cleavage Conditions | Strong reducing agents or harsh acids[1][7] | Trifluoroacetic acid (TFA)[10] | Catalytic hydrogenation[11][12][13] | Piperidine |
| Orthogonality | Orthogonal to Boc, Cbz, and Fmoc[8][10] | Orthogonal to Cbz, Fmoc, and Tosyl[10] | Orthogonal to Boc, Fmoc, and Tosyl[10] | Orthogonal to Boc, Cbz, and Tosyl |
Orthogonal Strategies for Alcohol Protection: Tosyl vs. Silyl Ethers
Protecting hydroxyl groups is crucial in the synthesis of natural products and other complex molecules.[5][14] The tosyl group converts an alcohol into a tosylate, which is not only a protecting group but also an excellent leaving group for nucleophilic substitution reactions.[7][15][16][17] A common orthogonal partner for the tosyl group in alcohol protection is the family of silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group.[3][18][19][20]
The Concept of Orthogonality in Alcohol Protection
A key advantage of using a tosyl and a silyl ether group in the same molecule is their distinct deprotection conditions. The silyl ether can be selectively removed using fluoride ions without affecting the tosylate. Conversely, the tosylate can be cleaved reductively while the silyl ether remains intact.
Caption: Orthogonal deprotection of a molecule with tosyl- and TBDMS-protected alcohols.
Comparative Analysis: Tosyl vs. Silyl Ether Protecting Groups for Alcohols
| Feature | p-Toluenesulfonyl (Tosyl) | tert-Butyldimethylsilyl (TBDMS) |
| Protected Group | Alcohols, Amines | Primarily Alcohols |
| Chemical Nature | Sulfonate Ester | Silyl Ether |
| Stability to Acids | Generally Stable[1] | Labile (cleaved by acid)[3][18] |
| Stability to Bases | Generally Stable[1] | Generally Stable |
| Stability to Fluoride Ions | Stable | Labile (cleaved by F-)[3][18] |
| Cleavage Conditions | Strong reducing agents or harsh acids[1][3][7] | Acid or fluoride ion (e.g., TBAF)[3][18] |
| Key Advantage | Excellent leaving group for subsequent reactions[15][16][17] | High selectivity for primary alcohols[19] |
Experimental Protocols
Protocol 1: Tosylation of a Primary Alcohol
This protocol describes the general procedure for protecting a primary alcohol with a tosyl group.
Materials:
-
Primary alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM) (optional co-solvent)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the primary alcohol in pyridine in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reductive Deprotection of a Tosyl Amide
This protocol outlines a common method for the cleavage of a tosyl group from an amine using magnesium and methanol.[1]
Materials:
-
N-Tosyl amide (1.0 eq.)
-
Magnesium turnings (10 eq.)
-
Methanol (solvent)
-
Stir bar
-
Round-bottom flask
Procedure:
-
To a stirred suspension of magnesium turnings in methanol, add the N-tosyl amide.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.[1]
-
Upon completion, filter the mixture through a pad of Celite to remove magnesium salts.[1]
-
Concentrate the filtrate under reduced pressure to remove the methanol.[1]
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the deprotected amine.[1]
Conclusion
The strategic selection and application of protecting groups are fundamental to the successful synthesis of complex organic molecules. The tosyl group, with its inherent stability, serves as a robust protecting group for both amines and alcohols. Its true power is realized in orthogonal protection strategies, where its unique deprotection conditions, primarily reductive cleavage, allow for the selective unmasking of other functional groups protected by acid-labile (e.g., Boc), base-labile (e.g., Fmoc), or fluoride-labile (e.g., TBDMS) groups. A thorough understanding of these orthogonal relationships empowers researchers to design more efficient and elegant synthetic routes, ultimately accelerating the discovery and development of new medicines and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jocpr.com [jocpr.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Protective Groups [organic-chemistry.org]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
- 16. Tosyl [chemeurope.com]
- 17. benchchem.com [benchchem.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. benchchem.com [benchchem.com]
- 20. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Tosylates and Mesylates in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate choreography of peptide synthesis, the selection of protecting groups is a critical decision that dictates the success of the entire endeavor. Tosylates (Ts) and mesylates (Ms), both sulfonate esters, are frequently employed to shield reactive side-chain functionalities, particularly the guanidinium group of arginine. While structurally similar, their subtle differences in stability can have profound implications for peptide purity and yield. This guide provides a detailed, evidence-based comparison of tosylates and mesylates to inform strategic decisions in complex peptide synthesis.
Foundational Chemistry: A Tale of Two Sulfonates
Tosylates and mesylates serve to convert a nucleophilic functional group, such as an amine or hydroxyl, into a non-reactive sulfonate ester, thereby preventing unwanted side reactions during peptide chain elongation.[1][2] The key distinction lies in the R group attached to the sulfonyl core:
-
Tosylates (p-toluenesulfonates, Ts): Feature a p-tolyl group (CH₃C₆H₄–), which includes an aromatic ring.
-
Mesylates (methanesulfonates, Ms): Possess a simple methyl group (CH₃–).
This structural variance influences the electronic properties of the sulfonyl sulfur, impacting its susceptibility to nucleophilic attack and thus the overall stability of the protecting group.
Stability Under Peptide Synthesis Conditions: A Head-to-Head Comparison
The utility of a protecting group is defined by its stability during the iterative steps of peptide synthesis and its lability under specific cleavage conditions. Here, we dissect the comparative stability of tosylates and mesylates in the two predominant solid-phase peptide synthesis (SPPS) strategies: Boc/Bzl and Fmoc/tBu.
Stability in Boc/Bzl Synthesis
The Boc/Bzl strategy employs an acid-labile Nα-Boc group, which is removed by repeated treatments with trifluoroacetic acid (TFA), and more robust side-chain protecting groups that are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (HF).
-
Tosylates: The tosyl group is renowned for its exceptional stability under the acidic conditions used for Boc deprotection.[3] This robustness makes it a reliable choice for protecting the arginine side chain in long and complex syntheses. However, its removal requires harsh conditions, typically anhydrous HF, which can lead to the degradation of sensitive peptides.[4][5]
-
Mesylates: While less commonly documented for arginine protection in Boc-SPPS compared to the tosyl group, the fundamental chemistry suggests a similar high stability to TFA. The primary difference would lie in the final cleavage. Generally, mesylates are slightly more reactive towards nucleophiles than tosylates.[6]
Key Consideration: The primary drawback of the tosyl group in Boc synthesis is the harshness of the final cleavage step. Released tosyl groups can also lead to side reactions, such as the modification of tryptophan residues.[7]
Stability in Fmoc/tBu Synthesis
The Fmoc/tBu strategy is characterized by the use of a base-labile Nα-Fmoc group, which is removed with a mild base, typically piperidine, and acid-labile side-chain protecting groups.
-
Tosylates: The tosyl group, while stable to the acidic conditions of Boc synthesis, is less suited for the repetitive base treatments of Fmoc-SPPS. The electron-withdrawing nature of the p-tolyl group makes the sulfonyl sulfur more susceptible to nucleophilic attack by piperidine, leading to premature deprotection.
-
Mesylates: The mesyl group, with its less electron-withdrawing methyl group, is inherently more stable to nucleophilic attack than the tosyl group. This suggests that a mesyl-protected side chain would offer greater stability during the repeated piperidine washes in Fmoc-SPPS.
Table 1: Comparative Stability of Tosylates and Mesylates in SPPS
| Condition | Tosylate (Ts) Stability | Mesylate (Ms) Stability | Rationale |
| Boc Deprotection (TFA) | High | High | Both are stable to moderate acidic conditions. |
| Fmoc Deprotection (Piperidine) | Moderate | High | The p-tolyl group of the tosylate is more electron-withdrawing, increasing susceptibility to nucleophilic attack by piperidine. |
| Final Cleavage (HF) | Labile | Labile | Both require strong acid for cleavage, with tosylates being particularly well-established in this regard.[4] |
Orthogonal Protection Schemes and Potential Side Reactions
The principle of orthogonality, where one protecting group can be removed without affecting others, is central to the synthesis of complex peptides.[8][9][10]
Workflow for Orthogonal Protection Strategy
Caption: Decision points for tosylate and mesylate stability within a typical SPPS cycle.
The choice between a tosylate and a mesylate can be critical when designing an orthogonal strategy. For instance, in a synthesis requiring a side-chain modification on a residue other than arginine, the greater stability of a mesyl group to piperidine might be advantageous if the modification chemistry is base-sensitive.
Potential Side Reactions:
-
O-Sulfonation: During the final acidolytic cleavage of sulfonyl-based arginine protecting groups (like Pmc or Mtr), O-sulfonation of serine and threonine residues can occur as a side reaction if appropriate scavengers are not used.[11] While this has been documented for other sulfonyl groups, the potential for a similar reaction with tosylates and mesylates should be considered.
-
Modification of Sensitive Residues: As mentioned, the cleavage of the tosyl group in the presence of tryptophan can lead to the alkylation of the indole side chain.[7] Careful selection of scavengers is crucial to mitigate this.
Experimental Protocol: Assessing Protecting Group Lability to Piperidine
To empirically determine the stability of a tosyl- or mesyl-protected amino acid under Fmoc deprotection conditions, the following protocol can be employed.
Objective: To quantify the rate of cleavage of a side-chain tosyl- or mesyl-protected amino acid in a solution of 20% piperidine in DMF.
Materials:
-
Tosyl-protected amino acid derivative
-
Mesyl-protected amino acid derivative
-
20% (v/v) piperidine in DMF
-
Quenching solution (e.g., 1% TFA in acetonitrile/water)
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Prepare stock solutions of the tosyl- and mesyl-protected amino acids in DMF.
-
Reaction Initiation: Add a known volume of the 20% piperidine solution to each stock solution to initiate the deprotection reaction.
-
Time-Course Sampling: At defined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with the quenching solution.
-
HPLC Analysis: Analyze each quenched sample by RP-HPLC to determine the percentage of the remaining protected amino acid.
-
Data Analysis: Plot the percentage of the intact protected amino acid against time to determine the cleavage kinetics for each protecting group.
Experimental Workflow
Caption: A streamlined workflow for the experimental comparison of protecting group stability.
Conclusion and Recommendations
The choice between tosylate and mesylate protecting groups in peptide synthesis is a nuanced one that should be guided by the specific synthetic strategy employed.
-
For Boc/Bzl SPPS: The tosyl group is a well-established and highly stable protecting group for arginine, though its use necessitates harsh final cleavage conditions that may not be suitable for sensitive peptides.
-
For Fmoc/tBu SPPS: The greater stability of the mesyl group to the basic conditions of Fmoc removal makes it, in principle, a more suitable choice than the tosyl group to minimize premature deprotection and subsequent side reactions.
Ultimately, the optimal choice will depend on the specific peptide sequence, the presence of other sensitive residues, and the overall synthetic design. For critical applications, empirical evaluation of the stability of the chosen protecting group under the planned synthesis conditions is highly recommended.
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Covalent Protein Modification with 4-Methylbenzenesulfonyl Fluoride Using Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of covalent protein modifications is a critical step in understanding biological function and advancing therapeutic design. 4-methylbenzenesulfonyl fluoride (MBSF), a member of the sulfonyl fluoride class of reagents, is a valuable tool for covalently targeting nucleophilic amino acid residues. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based workflows to validate and characterize MBSF-protein adducts, emphasizing the "why" behind the "how" to ensure robust and reliable results.
The Foundation: Understanding the Chemistry of MBSF Modification
Before delving into the analytical workflows, it's crucial to grasp the underlying chemistry. MBSF is an electrophilic reagent that forms a stable, covalent sulfonyl linkage with nucleophilic side chains of specific amino acid residues. This reaction proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, where a nucleophilic residue attacks the electrophilic sulfur atom, displacing the fluoride ion.[1]
Primary Amino Acid Targets & Expected Mass Shifts:
The reactivity of MBSF is directed towards several key nucleophilic residues, each resulting in a specific and predictable mass increase. This mass shift is the fundamental signature we seek in our mass spectrometry analysis. The modification adds a 4-methylbenzenesulfonyl group with a monoisotopic mass of +154.0037 Da .
| Amino Acid Residue | Target Nucleophile |
| Serine (Ser) | Hydroxyl group (-OH) |
| Threonine (Thr) | Hydroxyl group (-OH) |
| Tyrosine (Tyr) | Phenolic hydroxyl group |
| Lysine (Lys) | ε-amino group (-NH2) |
| Histidine (His) | Imidazole ring nitrogen |
Table 1: Key amino acid residues targeted by MBSF and the resulting covalent modification.
The specificity for these residues is not absolute and can be influenced by the local protein microenvironment. A residue's accessibility and the pKa of its side chain are critical factors; for instance, a lysine residue in a pocket with a lowered pKa can exhibit heightened reactivity.[2] This context-dependent reactivity is precisely why detailed mass spectrometric validation is non-negotiable.
The Comparative Guide to Mass Spectrometry Validation Workflows
There are two primary, complementary mass spectrometry strategies for validating covalent modification: Intact Protein Analysis (a "top-down" view) and Peptide Mapping (a "bottom-up" approach).[3][4][5] The choice between them, or their combined use, depends on the specific questions being asked.
Workflow A: Intact Protein Analysis — The First Confirmation
This approach analyzes the entire, undigested protein to provide a rapid, high-level confirmation of covalent binding.[5][6] It is an indispensable first step in any covalent inhibitor screening campaign to answer the simple but critical question: "Did my compound bind?"[7][8]
Causality Behind the Workflow: By measuring the mass of the entire protein before and after incubation with MBSF, we can directly observe a mass shift corresponding to the addition of one or more 4-methylbenzenesulfonyl groups (+154 Da per modification).[5] This provides immediate evidence of covalent adduction and can also reveal the stoichiometry of binding (i.e., how many MBSF molecules have attached to a single protein molecule).[5][7]
-
Sample Preparation:
-
Prepare a control sample of the purified target protein (e.g., at 1-5 µM in a suitable buffer like PBS or HEPES, pH 7.4).
-
Prepare a reaction sample by incubating the target protein with a molar excess of MBSF (e.g., 10-fold molar excess) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
-
Sample Desalting:
-
Crucially, buffer salts and other non-volatile components must be removed prior to analysis. This is typically achieved using a C4 ZipTip, reversed-phase solid-phase extraction (SPE), or rapid buffer exchange columns.
-
-
Mass Spectrometry Acquisition:
-
Analyze the desalted samples via direct infusion or liquid chromatography (LC) coupled to a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.[4]
-
Acquire data in positive ion mode across a mass-to-charge (m/z) range that encompasses the expected charge state envelope of the protein.
-
-
Data Analysis:
-
The raw data will show a distribution of multiply charged ions. This raw spectrum must be deconvoluted using software (e.g., MaxEnt, BioConfirm) to generate a zero-charge spectrum, which displays the molecular weight of the intact protein.
-
Compare the deconvoluted mass of the control protein to the MBSF-treated protein. A mass increase of ~154 Da confirms a single covalent modification. Peaks corresponding to +308 Da, +462 Da, etc., would indicate multiple modifications.[9]
-
Strengths & Limitations:
-
Strengths: Fast, requires minimal sample manipulation, and provides clear confirmation of binding and stoichiometry.[7] Excellent for high-throughput screening of multiple compounds.[10]
-
Limitations: Does not reveal the specific site of modification. It can be challenging for very large proteins (>100 kDa) due to lower resolution and increased spectral complexity.[5]
Workflow B: Bottom-Up Proteomics & Peptide Mapping — Pinpointing the Modification Site
To identify the exact amino acid residue(s) modified by MBSF, a bottom-up proteomics approach is the gold standard.[11][12] This method involves proteolytically digesting the modified protein into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS).[3][13]
Causality Behind the Workflow: Digesting the protein with a specific protease, most commonly trypsin, creates a predictable set of peptides.[4] By separating these peptides with liquid chromatography and analyzing them with tandem mass spectrometry, we can both identify the peptide's sequence and pinpoint the exact residue carrying the +154 Da modification.[14][15]
Caption: Bottom-up proteomics workflow for identifying covalent modification sites.
-
Protein Labeling & Preparation:
-
Treat the target protein with MBSF as described in the intact analysis. It is critical to run a parallel control sample (protein without MBSF).
-
Denature the proteins (e.g., with urea or guanidine HCl), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide) to ensure complete digestion and prevent artefactual disulfide bonding.
-
-
Enzymatic Digestion:
-
Dilute the denatured protein sample to reduce the denaturant concentration and add a protease, typically Trypsin. Trypsin is chosen for its high specificity, cleaving C-terminal to lysine and arginine residues, which generates peptides of an ideal size range for MS/MS analysis.[13]
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reversed-phase LC column (e.g., a C18 column) coupled to a high-resolution mass spectrometer.
-
The mass spectrometer will operate in a data-dependent acquisition (DDA) mode.[15] It continuously cycles through:
-
MS1 Scan: A high-resolution scan to measure the mass-to-charge (m/z) of all intact peptides eluting from the column.
-
MS2 Scans (Tandem MS): The instrument selects the most intense peptide ions from the MS1 scan, isolates them, fragments them (e.g., via collision-induced dissociation, CID), and measures the m/z of the resulting fragment ions.[14]
-
-
-
Data Analysis & Interpretation:
-
The resulting MS/MS spectra are searched against a protein sequence database containing the sequence of the target protein.[11]
-
The search algorithm (e.g., Mascot, Sequest, MaxQuant) will attempt to match the experimental fragment ion spectra to theoretical spectra generated from the protein sequence.
-
Crucially, the search parameters must be set to include a variable modification of +154.0037 Da on Ser, Thr, Tyr, Lys, and His.
-
The software will identify peptides that are modified. Manual validation of the MS/MS spectrum is a critical final step. Look for a continuous series of b- and y-ions (fragments from the N- and C-terminus, respectively) that "walk" you through the peptide sequence. The mass shift on a specific fragment ion will pinpoint the exact location of the MBSF modification.[14]
-
Strengths & Limitations:
-
Strengths: Provides definitive identification of the modification site at the amino acid level.[5] Highly sensitive and robust for complex samples.[16]
-
Limitations: More time-consuming and complex than intact analysis. Does not provide stoichiometry information directly (this must be inferred). Incomplete sequence coverage may mean the modified peptide is not observed.[12]
A Comparison of Validation Strategies
| Feature | Intact Protein Analysis | Bottom-Up Peptide Mapping |
| Primary Goal | Confirm covalent binding; determine stoichiometry | Identify the precise site(s) of modification |
| Speed | Fast (minutes to hours) | Slow (days) |
| Complexity | Low | High |
| Information Provided | Protein-level mass shift | Peptide-level sequence and modification site |
| Key Instrument | High-Resolution MS (Q-TOF, Orbitrap) | LC coupled to Tandem MS (LC-MS/MS) |
| Best Use Case | Initial screening, hit validation, stoichiometry checks[5][7] | Detailed mechanism of action studies, site identification[17] |
Table 2: Objective comparison of the two primary mass spectrometry workflows.
Orthogonal Validation & Alternative Reagents
While mass spectrometry is powerful, confidence in your results is highest when supported by orthogonal methods. If site-directed mutagenesis is feasible, mutating the suspected target residue (e.g., Lysine to Arginine) and re-running the labeling experiment can provide strong evidence. If the modification is lost in the mutant protein, it confirms the binding site.[8]
It is also important to consider alternative reagents. Arylfluorosulfates, a related class of compounds, may offer different reactivity profiles and can be used as comparator probes to understand the structural and electronic requirements for covalent modification.[2][18]
Conclusion: A Self-Validating System
By strategically combining intact protein analysis with bottom-up proteomics, researchers can create a self-validating system for characterizing covalent modifications by MBSF. The intact analysis provides the initial, rapid confirmation of binding, while the detailed peptide mapping unequivocally pinpoints the site of interaction. This dual approach provides the high-quality, trustworthy data required to make informed decisions in academic research and drug development, transforming a simple covalent label into a powerful tool for biological discovery.
References
- 1. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bottom-up proteomics - Wikipedia [en.wikipedia.org]
- 4. emerypharma.com [emerypharma.com]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intact Mass Spectrometry (Intact-MS) Service - Intact Mass Spectrometry (Intact-MS) - ICE Bioscience [en.ice-biosci.com]
- 7. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Covalent targeting of non-cysteine residues in PI4KIIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview and Considerations in Bottom-Up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bottom-Up MS-Based PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 17. domainex.co.uk [domainex.co.uk]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 4-Methylbenzenesulfonyl Fluoride with Nucleophiles
In the landscape of covalent drug discovery and chemical biology, the choice of an electrophilic warhead is paramount. It dictates target selectivity, reaction kinetics, and the stability of the resulting covalent bond. Among the array of electrophiles, sulfonyl fluorides (SFs) have garnered significant interest due to their unique balance of stability and reactivity.[1] This guide provides an in-depth comparison of the cross-reactivity of a benchmark sulfonyl fluoride, 4-methylbenzenesulfonyl fluoride (MBSF), also known as tosyl fluoride (TsF), with nucleophiles of biological and synthetic relevance. We will delve into the mechanistic underpinnings of its reactivity, provide quantitative comparisons, and present validated experimental protocols for researchers to assess cross-reactivity in their own systems.
The Unique Chemistry of the Sulfonyl Fluoride Warhead
Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability. The strong, polarized sulfur-fluorine (S-F) bond makes them resistant to hydrolysis, thermolysis, and reduction under physiological conditions.[2] This inherent stability is a critical feature, minimizing off-target reactions and degradation before the molecule reaches its intended biological target.
However, this stability is exquisitely balanced with a "tunable" reactivity. The sulfur(VI) center is highly electrophilic and susceptible to nucleophilic attack. This forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions prized for their efficiency and reliability. The reactivity of aryl sulfonyl fluorides like MBSF can be predictably modulated by the electronic properties of the aromatic ring; electron-withdrawing groups enhance reactivity, while electron-donating groups attenuate it.[3][4]
References
- 1. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Selecting the Optimal Base for Tosylation Reactions
The conversion of an alcohol to a tosylate is a cornerstone of synthetic organic chemistry, transforming a poor leaving group (hydroxyl) into an excellent one (tosylate). This activation step paves the way for a multitude of nucleophilic substitution and elimination reactions. The choice of base in this reaction is not merely to scavenge the HCl byproduct; it is a critical parameter that dictates the reaction's efficiency, substrate scope, and even the potential for side reactions. This guide provides an in-depth evaluation of common bases used in tosylation reactions, supported by mechanistic insights and experimental considerations to aid researchers in making informed decisions.
The Crucial Role of the Base in Tosylation
The tosylation of an alcohol with p-toluenesulfonyl chloride (TsCl) generates one equivalent of hydrochloric acid (HCl). The primary role of the base is to neutralize this acid, driving the reaction to completion. However, the base can also play a more nuanced role, including acting as a nucleophilic catalyst to accelerate the reaction.[1][2][3][4] The selection of an appropriate base is therefore a balancing act between its basicity (pKa), nucleophilicity, and steric properties.
A Comparative Analysis of Common Bases for Tosylation
Pyridine: The Classic Choice
Pyridine has long been a standard base for tosylation reactions.[5][6][7] Its efficacy stems from a dual role: it acts as an acid scavenger and a nucleophilic catalyst.[1][2][3] Pyridine is more nucleophilic than the alcohol and reacts with TsCl to form a highly electrophilic N-tosylpyridinium chloride intermediate.[1][2] This intermediate is then readily attacked by the alcohol, regenerating the pyridine catalyst.
Advantages:
-
Acts as a nucleophilic catalyst, accelerating the reaction.[1][2]
-
Serves as both the base and often the solvent.[5]
-
The resulting pyridinium hydrochloride is often easily removed during aqueous workup.[2]
Disadvantages:
-
Can lead to the formation of alkyl chlorides as a side product, particularly with excess pyridine or at higher temperatures, where the chloride ion from pyridinium hydrochloride can act as a nucleophile.[8][9][10]
-
Reactions can be slow, sometimes requiring extended reaction times or heating.
-
Its strong, unpleasant odor and toxicity are practical drawbacks.
Triethylamine (TEA): A Stronger, Non-Nucleophilic Alternative
Triethylamine (Et₃N) is a stronger, non-nucleophilic base compared to pyridine. Its primary function is as an acid scavenger.[6][10] Due to its steric bulk, it does not typically act as a nucleophilic catalyst.
Advantages:
-
More basic than pyridine, which can be beneficial for less acidic alcohols.
-
Less prone to forming the corresponding alkyl chloride side product compared to pyridine.
-
Easily removed under reduced pressure due to its lower boiling point.
Disadvantages:
-
Lacks the catalytic activity of pyridine, potentially leading to slower reaction rates.
-
Can form insoluble triethylammonium hydrochloride, which can sometimes complicate reaction monitoring and workup.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): The Sterically Hindered Workhorse
DIPEA is a sterically hindered, non-nucleophilic base.[11][12][13] The bulky isopropyl groups effectively shield the nitrogen atom, preventing it from acting as a nucleophile while allowing it to function as an efficient acid scavenger.[12][13]
Advantages:
-
Excellent choice for preventing nucleophilic side reactions.[12]
-
Its high basicity is suitable for a wide range of alcohols.
-
The resulting diisopropylethylammonium hydrochloride is often soluble in common organic solvents, facilitating a homogeneous reaction mixture.
Disadvantages:
-
Like TEA, it does not offer nucleophilic catalysis.
-
Can be more expensive than pyridine or TEA.
4-Dimethylaminopyridine (DMAP): The Potent Catalyst
DMAP is a highly effective nucleophilic catalyst, often used in catalytic amounts alongside a stoichiometric base like TEA or DIPEA.[10][14][15][16] DMAP is significantly more nucleophilic than pyridine and rapidly forms a highly reactive N-tosyl-DMAP-pyridinium intermediate, which is then attacked by the alcohol.
Advantages:
-
Dramatically accelerates tosylation reactions, especially for sterically hindered secondary and tertiary alcohols.[15][17][18]
-
Only a catalytic amount is typically required (0.1-0.2 equivalents).[10]
Disadvantages:
-
Highly toxic and should be handled with care.
-
When used in larger quantities, it can be challenging to remove during purification.
Comparative Summary of Bases for Tosylation
| Base | pKa of Conjugate Acid | Key Features | Ideal Substrates | Common Side Reactions |
| Pyridine | ~5.2 | Nucleophilic catalyst and base. | Primary and less hindered secondary alcohols. | Alkyl chloride formation.[8][9][10] |
| Triethylamine (TEA) | ~10.7 | Strong, non-nucleophilic base. | Primary and secondary alcohols. | Generally clean, but can be slow. |
| DIPEA (Hünig's Base) | ~11 | Sterically hindered, non-nucleophilic base. | A wide range of alcohols, including those sensitive to nucleophilic attack. | Minimal side reactions. |
| DMAP (catalyst) | ~9.7 | Highly nucleophilic catalyst. | Sterically hindered secondary and tertiary alcohols (used with a stoichiometric base). | Can be difficult to remove if used in excess. |
Experimental Workflow for Tosylation
The following diagram illustrates a general workflow for the tosylation of an alcohol.
Caption: A generalized workflow for the tosylation of an alcohol.
Detailed Experimental Protocol: Tosylation of Benzyl Alcohol using TEA and Catalytic DMAP
This protocol describes a robust method for the tosylation of a primary alcohol.
Materials:
-
Benzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add TEA (1.5 eq.) and DMAP (0.1 eq.).
-
Slowly add a solution of TsCl (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired benzyl tosylate.
Rationale for Experimental Choices:
-
Anhydrous Conditions: p-Toluenesulfonyl chloride is moisture-sensitive and will hydrolyze to p-toluenesulfonic acid in the presence of water.
-
Inert Atmosphere: Prevents the introduction of atmospheric moisture.
-
Cooling to 0 °C: The reaction is exothermic, and initial cooling helps to control the reaction rate and minimize side reactions.
-
Stoichiometry: A slight excess of TsCl and TEA is used to ensure complete conversion of the alcohol.
-
Catalytic DMAP: Significantly accelerates the reaction, allowing for shorter reaction times and milder conditions.
-
Aqueous Workup: The washes with NaHCO₃ and brine remove any remaining acid, TEA hydrochloride, and other water-soluble impurities.
Conclusion
The choice of base for a tosylation reaction is a critical decision that can significantly impact the outcome of the synthesis. For simple primary and secondary alcohols, pyridine or triethylamine are often sufficient. For more challenging substrates, such as sterically hindered alcohols, the use of a non-nucleophilic base like DIPEA in conjunction with a catalytic amount of DMAP is a powerful and efficient strategy. By understanding the properties and reactivity of each base, researchers can optimize their reaction conditions to achieve high yields and purity in their desired tosylated products.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. proprep.com [proprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. orgosolver.com [orgosolver.com]
- 8. JP3445515B2 - Method for sulfonylation of alcohol - Google Patents [patents.google.com]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 12. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Tosyl Fluoride and Other Reagents for Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
In the landscape of modern synthetic chemistry, the advent of "click chemistry" has revolutionized the way molecules are constructed, emphasizing modularity, reliability, and efficiency.[1] A paramount example of this philosophy is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a powerful tool for forging robust covalent linkages.[2] This guide provides an in-depth comparison of tosyl fluoride (TsF) with other prominent reagents in the SuFEx toolkit, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective strengths and applications.
At its core, SuFEx chemistry leverages the unique stability and latent reactivity of the sulfur(VI)-fluoride (S-F) bond.[3] While remarkably stable under many conditions, including resistance to oxidation, reduction, and strong acids, the electrophilicity of the sulfur atom can be unleashed under specific catalytic conditions to react with nucleophiles.[1] This "dormant reactivity" is the cornerstone of SuFEx, enabling the precise and predictable formation of sulfonates, sulfonamides, and other sulfur(VI)-containing moieties that are of significant interest in medicinal chemistry and materials science.[4]
The SuFEx Reagent Landscape: A Comparative Analysis
The choice of a SuFEx reagent is critical and depends on the specific synthetic challenge at hand. Factors such as reactivity, substrate scope, handling characteristics, and cost all play a role in this decision. Here, we compare tosyl fluoride with two other widely used SuFEx reagents: sulfuryl fluoride (SO₂F₂) and ethenesulfonyl fluoride (ESF).
Tosyl Fluoride (TsF)
p-Toluenesulfonyl fluoride, or tosyl fluoride (TsF), is a crystalline solid that serves as a versatile and user-friendly reagent for introducing the tosyl group. Its solid nature makes it significantly easier and safer to handle compared to gaseous reagents. TsF is particularly valued for its moderate reactivity, which allows for a high degree of functional group tolerance in complex molecule synthesis. It is typically employed in reactions with phenols and amines to form the corresponding tosylates and tosylamides.
Advantages:
-
Ease of Handling: As a solid, TsF is easy to weigh and dispense, mitigating the challenges associated with handling gases.
-
Good Stability: It is a stable compound with a long shelf-life.
-
Broad Commercial Availability: TsF is readily available from numerous chemical suppliers.
Limitations:
-
Moderate Reactivity: While often an advantage, its lower reactivity compared to other reagents may necessitate harsher reaction conditions or longer reaction times for less nucleophilic substrates.
Sulfuryl Fluoride (SO₂F₂)
Sulfuryl fluoride is a colorless, odorless, and toxic gas.[5] It is a highly reactive and economical source for the fluorosulfonyl (-SO₂F) group.[1] Its gaseous nature allows for facile introduction into reaction vessels, and it is particularly effective for the synthesis of aryl fluorosulfates from phenols.[6] However, its high toxicity and the requirement for specialized equipment for handling pose significant safety challenges.
Advantages:
-
High Reactivity: SO₂F₂ reacts rapidly with a wide range of nucleophiles.[1]
-
Cost-Effective: It is an inexpensive and readily available commodity chemical.[1]
Limitations:
-
Toxicity and Handling: SO₂F₂ is a toxic gas that requires specialized equipment and careful handling procedures.[5]
-
Lack of Selectivity: Its high reactivity can sometimes lead to undesired side reactions in complex molecules with multiple nucleophilic sites.
Ethenesulfonyl Fluoride (ESF)
Ethenesulfonyl fluoride (ESF) is a unique and highly versatile liquid SuFEx reagent.[7] It is a powerful Michael acceptor, allowing for conjugate addition reactions with a variety of nucleophiles. This dual reactivity enables the introduction of the -SO₂F group while also providing a handle for further functionalization, making it a valuable tool in the synthesis of complex molecular architectures and polymers.[8]
Advantages:
-
Dual Reactivity: Acts as both a SuFEx reagent and a Michael acceptor, offering expanded synthetic possibilities.[1][8]
-
Versatility: Can be used to create a wide array of functionalized sulfonyl fluoride-containing molecules.[7]
Limitations:
-
Potential for Polymerization: As a reactive monomer, ESF can be prone to polymerization if not handled and stored correctly.
-
More Specialized Applications: Its unique reactivity profile makes it ideal for specific applications but may not be the first choice for simple sulfonylation reactions.
Quantitative Comparison of SuFEx Reagents
| Feature | Tosyl Fluoride (TsF) | Sulfuryl Fluoride (SO₂F₂) | Ethenesulfonyl Fluoride (ESF) |
| Physical State | Crystalline Solid | Gas | Liquid |
| Reactivity | Moderate | High | High (Michael Acceptor) |
| Handling | Easy and safe | Difficult, requires specialized equipment | Moderate, requires care to prevent polymerization |
| Primary Use | Synthesis of tosylates and tosylamides | Synthesis of fluorosulfates and sulfamoyl fluorides | Introduction of the vinylsulfonyl fluoride moiety |
| Functional Group Tolerance | High | Moderate to High | High |
| Cost | Moderate | Low | Moderate to High |
Experimental Protocol: Synthesis of an Aryl Tosylate using Tosyl Fluoride
This protocol provides a representative example of a SuFEx reaction using tosyl fluoride to synthesize an aryl tosylate from a phenol.
Materials:
-
Phenol (1.0 equiv)
-
Tosyl Fluoride (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN) (0.1 M solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Add acetonitrile to dissolve the solids.
-
To the stirring solution, add tosyl fluoride (1.2 equiv) portion-wise at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure aryl tosylate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.
-
Potassium Carbonate: Acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide which readily attacks the electrophilic sulfur of tosyl fluoride.
-
Excess Tosyl Fluoride: Ensures complete conversion of the starting phenol.
-
Acetonitrile: A common polar aprotic solvent that is suitable for this type of nucleophilic substitution reaction.
SuFEx Workflow Diagram
Caption: General workflow for a SuFEx reaction.
Conclusion
The Sulfur(VI) Fluoride Exchange reaction is a cornerstone of modern click chemistry, providing a reliable and versatile method for the synthesis of sulfur(VI)-containing compounds. While tosyl fluoride stands out for its ease of handling and broad applicability, reagents like sulfuryl fluoride and ethenesulfonyl fluoride offer unique advantages in terms of reactivity and synthetic utility. A thorough understanding of the properties and reactivity of each reagent is crucial for selecting the optimal tool for a given synthetic challenge. As the field of SuFEx chemistry continues to expand, the development of new reagents and methodologies will undoubtedly further empower researchers in drug discovery, chemical biology, and materials science.[9]
References
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sulfuryl fluoride - Wikipedia [en.wikipedia.org]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More | CoLab [colab.ws]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
A Senior Application Scientist's Guide to Purity Determination of 4-Methylbenzenesulfonyl Fluoride
Introduction: 4-Methylbenzenesulfonyl fluoride (Tos-F) is a vital reagent and building block in organic synthesis and drug development, frequently used for the introduction of the tosyl group. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, inaccurate stoichiometric calculations, and compromised purity of the final products. This guide provides a comparative analysis of the principal analytical methodologies for determining the purity of this compound, offering in-depth technical insights and field-proven protocols for researchers, scientists, and drug development professionals.
The Analytical Landscape: A Comparative Overview
The choice of an analytical method for purity assessment is dictated by the specific requirements of the analysis, including the need for quantitation, identification of impurities, available instrumentation, and desired sample throughput. Here, we compare the most effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and an indirect Titrimetric method.
At a Glance: Method Comparison
| Method | Principle | Primary Use | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | Purity assay, quantification of known and unknown impurities. | High resolution, excellent for routine quality control, stability-indicating. | Requires a chromophore, method development can be time-consuming. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection. | Identification and quantification of volatile impurities. | High sensitivity and specificity, excellent for identifying unknown volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| ¹⁹F qNMR | Nuclear Magnetic Resonance spectroscopy of the ¹⁹F nucleus. | Absolute purity determination without a specific reference standard of the analyte. | Highly specific, non-destructive, provides structural information, direct quantification. | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. |
| Indirect Titrimetry | Hydrolysis of the sulfonyl fluoride to fluoride ion, followed by potentiometric titration. | Assay of total this compound content. | Cost-effective, simple instrumentation. | Indirect method, susceptible to interference from other fluoride sources, does not provide information on organic impurities. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
Reverse-phase HPLC with UV detection is the most common and robust method for assessing the purity of this compound. It allows for the separation of the main component from its potential impurities, which can then be quantified.
Causality in Method Design
The choice of a C18 stationary phase is based on the non-polar nature of the aromatic ring in this compound. A mobile phase consisting of acetonitrile and water provides the necessary polarity gradient to elute the compound and its likely less polar impurities. The addition of an acid, such as phosphoric or formic acid, helps to sharpen the peaks by suppressing the ionization of any acidic impurities, like the potential hydrolysis product, p-toluenesulfonic acid. UV detection is suitable as the benzene ring provides a strong chromophore.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 70% A, 30% B; 2-15 min: linear gradient to 30% A, 70% B; 15-18 min: hold at 30% A, 70% B; 18-20 min: return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 229 nm[1] |
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound, such as residual solvents from synthesis or degradation products.
Rationale for GC-MS Analysis
The thermal stability and volatility of this compound make it amenable to GC analysis. Coupling the gas chromatograph to a mass spectrometer provides definitive identification of separated components based on their mass spectra, which is invaluable for characterizing unknown impurities.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or equivalent)
-
Autosampler
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with dichloromethane or another suitable solvent.
-
Transfer to a GC vial.
Logical Relationship Diagram
Caption: Logical flow for GC-MS analysis of volatile impurities.
Quantitative ¹⁹F NMR (qNMR): An Absolute Purity Determination Method
Quantitative ¹⁹F NMR is a primary analytical method that allows for the direct determination of the absolute purity of this compound without the need for a specific reference standard of the analyte itself.[2] This is due to the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[3]
The Power of the ¹⁹F Nucleus
The ¹⁹F nucleus is ideal for qNMR due to its 100% natural abundance, high gyromagnetic ratio (leading to high sensitivity), and a wide chemical shift range that minimizes signal overlap.[4] For this compound, the single fluorine atom provides a distinct signal that can be integrated against a certified internal standard.
Experimental Protocol: ¹⁹F qNMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a fluorine probe
Acquisition Parameters:
| Parameter | Setting | Rationale |
| Pulse Program | Inverse-gated decoupling | To suppress the Nuclear Overhauser Effect (NOE) for accurate integration. |
| Pulse Angle | 90° | To maximize signal intensity. |
| Relaxation Delay (d1) | > 5 x T₁ of both analyte and standard | To ensure complete relaxation of all nuclei for accurate quantification.[4] |
| Number of Scans | 32-64 (or as needed for S/N > 250:1) | To achieve a high signal-to-noise ratio for precise integration. |
| Solvent | Acetone-d₆ or CDCl₃ | Aprotic solvent to prevent reaction with the analyte. |
| Internal Standard | A certified reference material containing fluorine with a non-overlapping signal (e.g., trifluoroacetic acid, 1-fluoro-2,4-dinitrobenzene). | For accurate quantification against a known amount of a stable compound. |
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 20 mg of the internal standard into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Cap the tube and mix thoroughly until all solids are dissolved.
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of fluorine nuclei for the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
qNMR Decision Pathway
Caption: Decision pathway for choosing qNMR for purity determination.
Indirect Titrimetric Method: A Cost-Effective Assay
A classic, albeit indirect, method for assaying this compound involves the hydrolysis of the sulfonyl fluoride bond to release a fluoride ion, which is then quantified by potentiometric titration using a fluoride ion-selective electrode (F-ISE).
Principle of the Method
This compound is resistant to hydrolysis under neutral conditions but can be hydrolyzed under alkaline conditions to yield p-toluenesulfonate and a fluoride ion. The concentration of the liberated fluoride ion is directly proportional to the initial amount of this compound.
Experimental Protocol: Hydrolysis and Titration
Part 1: Alkaline Hydrolysis
-
Accurately weigh approximately 100 mg of this compound into a nickel crucible.
-
Add 1 g of sodium hydroxide pellets.
-
Heat the mixture in a muffle furnace at 500 °C for 1 hour.
-
Allow the crucible to cool to room temperature.
-
Dissolve the fused residue in deionized water and quantitatively transfer the solution to a 100 mL volumetric flask.
-
Neutralize the solution with a suitable acid (e.g., HCl) and dilute to the mark with deionized water.
Part 2: Fluoride Ion Titration
-
Pipette a 25 mL aliquot of the hydrolyzed sample solution into a beaker.
-
Add an equal volume of Total Ionic Strength Adjustment Buffer (TISAB) to maintain a constant ionic strength and pH, and to decomplex any metal-fluoride complexes.[5]
-
Immerse a calibrated fluoride ion-selective electrode and a reference electrode into the solution.
-
Titrate with a standardized solution of lanthanum nitrate (La(NO₃)₃) or thorium nitrate (Th(NO₃)₄) until the endpoint is reached, which is detected as a sharp change in the electrode potential.[6]
Hydrolysis and Titration Workflow
Caption: Workflow for indirect titrimetric analysis.
Conclusion and Recommendations
The choice of the most appropriate analytical method for determining the purity of this compound depends on the specific analytical objective.
-
For routine quality control and stability studies where high throughput and resolution of impurities are required, HPLC-UV is the recommended method.
-
For the identification of unknown volatile impurities and residual solvents, GC-MS is the most powerful tool.
-
When an absolute purity value is required for use as a reference standard or for critical applications, ¹⁹F qNMR is the method of choice, offering direct and highly accurate quantification.
-
For a cost-effective assay of the bulk material where impurity profiling is not the primary goal, indirect titrimetry can be a viable option, provided the hydrolysis step is validated for completeness.
By understanding the principles, advantages, and limitations of each of these analytical techniques, researchers and drug development professionals can confidently select and implement the most suitable method to ensure the quality and integrity of their this compound.
References
A Senior Application Scientist's Guide to the Performance of 4-Methylbenzenesulfonyl Fluoride in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of a sulfonylating agent and the solvent system in which it is employed can profoundly impact reaction efficiency, yield, and purity. This guide provides an in-depth technical analysis of 4-methylbenzenesulfonyl fluoride (MBSF), a reagent of increasing importance, and compares its performance across various solvent systems. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction to this compound (MBSF)
This compound, also known as tosyl fluoride (TsF), is a crystalline solid at room temperature and serves as a highly effective sulfonylating agent.[1] It is a key reagent in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds, which are prevalent in many pharmaceuticals and agrochemicals.[2] The rise of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept pioneered by Sharpless and coworkers, has further elevated the status of sulfonyl fluorides like MBSF.[3][4][5] SuFEx reactions are prized for their high yields, rapid reaction rates, and broad functional group tolerance, making MBSF a valuable tool in modern organic synthesis.[3][5]
Compared to its more traditional counterpart, 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl), MBSF offers distinct advantages. The S-F bond in MBSF is significantly more stable towards hydrolysis and reduction than the S-Cl bond in tosyl chloride.[6] This enhanced stability translates to greater chemoselectivity, minimizing the formation of undesired side products.
The Critical Role of the Solvent System
The choice of solvent is paramount in any chemical transformation, influencing reactant solubility, reaction kinetics, and even the reaction pathway itself. For the sulfonylation reaction using MBSF, the solvent's properties—polarity, proticity, and coordinating ability—directly dictate the reagent's performance. MBSF exhibits good solubility in many organic solvents, including ethanol, acetone, and chloroform, but has limited solubility in water.[1] This guide will explore the performance of MBSF in a selection of commonly used aprotic solvents.
Comparative Performance Analysis of MBSF in Various Solvents
To provide a clear comparison, we will consider a model reaction: the sulfonylation of a primary amine, aniline, with MBSF in the presence of a non-nucleophilic base, such as triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), at room temperature. The following table summarizes the expected performance of MBSF in different solvent systems based on established principles of organic chemistry and data from related studies.
| Solvent System | Dielectric Constant (ε) | Expected Reaction Rate | Expected Yield (%) | Key Observations & Mechanistic Insights |
| Acetonitrile (ACN) | 37.5 | Very Fast | >95 | A polar aprotic solvent that effectively solvates the cationic intermediates formed during the reaction, accelerating the rate. Its ability to dissolve both the reactants and the triethylammonium fluoride byproduct is advantageous. |
| Dichloromethane (DCM) | 8.9 | Moderate to Fast | 85-95 | A less polar aprotic solvent that is a good general-purpose choice. The reaction rate is slightly lower than in ACN due to less effective stabilization of charged intermediates. |
| Tetrahydrofuran (THF) | 7.5 | Moderate | 80-90 | A less polar aprotic solvent with coordinating ability through its oxygen atom. This can slightly hinder the reaction by coordinating to the electrophilic sulfur center of MBSF. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Fast | >90 | A highly polar aprotic solvent that strongly solvates cations, leading to a fast reaction rate. However, its high boiling point can make product isolation more challenging. |
| Toluene | 2.4 | Slow | <50 | A nonpolar solvent that is generally a poor choice for this type of reaction. The low polarity does not favor the formation and stabilization of the charged intermediates, leading to a very slow reaction rate and low yield. |
Note: The expected yields are estimates for the model reaction under optimized conditions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol for Comparative Solvent System Analysis
To empower researchers to generate their own comparative data, we provide a detailed, self-validating experimental protocol.
Materials
-
This compound (MBSF, >98%)
-
Aniline (>99%)
-
Triethylamine (TEA, >99%, distilled)
-
Acetonitrile (ACN, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Toluene (anhydrous)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, magnetic stir bars, syringes, and standard glassware
Experimental Workflow
Caption: A generalized workflow for the comparative analysis of MBSF performance in different solvents.
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of MBSF with atmospheric moisture, which could lead to its slow hydrolysis.
-
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of MBSF and to ensure that the reaction proceeds as intended.
-
Non-nucleophilic Base: Triethylamine is used to neutralize the hydrofluoric acid (HF) generated during the reaction without competing with the primary amine as a nucleophile.
-
Monitoring Progress: Regular monitoring of the reaction by TLC or LC-MS is essential to determine the reaction endpoint accurately and to compare the reaction rates in different solvents.
MBSF vs. Tosyl Chloride: A Head-to-Head Comparison
| Feature | This compound (MBSF) | 4-Methylbenzenesulfonyl Chloride (TsCl) |
| Stability | High; resistant to hydrolysis and reduction.[6] | Lower; susceptible to hydrolysis. |
| Reactivity | Highly reactive towards nucleophiles under appropriate conditions.[2] | Highly reactive, but can be less chemoselective. |
| Chemoselectivity | Excellent; minimizes side reactions. | Can lead to the formation of chloride byproducts.[7] |
| Handling | Solid, generally stable for storage. | Solid, but more sensitive to moisture.[1] |
| Byproducts | Forms fluoride salts, which can be easier to remove. | Forms chloride salts. |
| Cost | Generally more expensive. | More cost-effective for large-scale synthesis. |
Mechanistic Insights
The sulfonylation of an amine with MBSF proceeds through a nucleophilic substitution at the sulfur center. The reaction mechanism is visualized in the following diagram:
Caption: Simplified mechanism of amine sulfonylation with MBSF.
Conclusion
This compound is a powerful and versatile sulfonylating agent with significant advantages in terms of stability and chemoselectivity over its chloro-analogue. The performance of MBSF is highly dependent on the choice of solvent, with polar aprotic solvents like acetonitrile and DMSO generally providing the best results in terms of reaction rate and yield. By understanding the interplay between the reagent and the solvent system, researchers can optimize their synthetic strategies to achieve their desired outcomes with high efficiency and purity. The provided experimental protocol offers a robust framework for conducting comparative studies and selecting the optimal solvent for a specific application.
References
- 1. Solvent Miscibility Table [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Methylbenzenesulfonyl Fluoride
For the diligent researcher, scientist, or drug development professional, the responsible handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and scientific integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-methylbenzenesulfonyl fluoride (p-toluenesulfonyl fluoride, Tosyl Fluoride), a common but hazardous sulfonylating agent. Moving beyond mere compliance, this document elucidates the chemical principles underpinning these procedures to empower you with the knowledge for safe and effective waste management.
Immediate Safety & Hazard Assessment
This compound is classified as a corrosive solid that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It causes severe skin burns and eye damage.[1][2][3] A critical characteristic of this compound is its sensitivity to moisture, which can lead to the release of hazardous decomposition products.[1]
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B).[1][2] |
| Serious Eye Damage | Causes serious eye damage (Category 1).[1][2] |
| Reactivity | Moisture sensitive.[1] Incompatible with strong oxidizing agents and strong bases.[1] |
| Hazardous Decomposition | Upon combustion or reaction with water, may produce carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and gaseous hydrogen fluoride (HF).[1] |
Personal Protective Equipment (PPE) is non-negotiable. Before handling this compound for any purpose, including disposal, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles and a face shield.[4]
-
Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile gloves, with consideration for breakthrough time).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, an acid-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Disposal Pathways: A Two-Tiered Approach
The appropriate disposal method for this compound depends on the quantity of waste. This guide outlines two primary pathways: professional waste disposal for bulk quantities and in-lab neutralization for small, residual amounts.
Pathway 1: Bulk Waste Disposal (Preferred Method)
For quantities exceeding a few grams, or for original containers that are no longer needed, the recommended and safest disposal method is through a licensed environmental waste management company.
Operational Plan:
-
Segregation and Storage:
-
Store waste this compound in its original, clearly labeled container if possible.
-
If repackaging is necessary, use a container that is compatible with corrosive solids and ensure it is tightly sealed to prevent moisture ingress.
-
The container must be stored in a designated, well-ventilated, and cool, dry area, away from incompatible materials like strong bases and oxidizing agents.[1]
-
-
Labeling:
-
Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, health hazard).
-
-
Arranging Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified hazardous waste disposal service.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Pathway 2: In-Lab Neutralization of Small Quantities
For residual amounts, such as what remains in a reaction flask after quenching, a carefully controlled in-lab neutralization procedure can be employed. This method is based on the hydrolysis of the sulfonyl fluoride group under basic conditions. Sulfonyl fluorides, while relatively stable to neutral hydrolysis, react readily with hydroxide ions. Research has shown that other sulfonyl fluorides can be completely degraded by treatment with 1M sodium hydroxide (NaOH).[2][5]
The reaction proceeds via nucleophilic attack of the hydroxide ion on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of the corresponding sulfonate salt.
Caption: Basic hydrolysis of this compound.
Step-by-Step Neutralization Protocol:
CAUTION: This procedure should be performed in a fume hood, with constant stirring, and with appropriate PPE. An exothermic reaction is possible, especially with larger residual quantities.
-
Preparation:
-
If the residual this compound is in a reaction flask, ensure the flask is cooled to room temperature. If it is a solid residue, it can be carefully dissolved in a minimal amount of a water-miscible organic solvent like acetone or isopropanol to facilitate the reaction, though direct addition of the basic solution is often sufficient for small amounts.
-
-
Neutralization:
-
Slowly and carefully add a 1M solution of sodium hydroxide (NaOH) to the flask containing the this compound residue. Add the NaOH solution dropwise or in small portions to control the reaction rate and any potential temperature increase.
-
Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis. The stability of sulfonyl fluorides decreases as the pH increases, so maintaining basic conditions is key.[5]
-
-
Verification:
-
After the reaction time, check the pH of the solution using pH paper or a calibrated pH meter to ensure it is still basic. If not, add more NaOH solution.
-
-
Final Disposal:
-
The resulting aqueous solution contains sodium 4-methylbenzenesulfonate, sodium fluoride, and any remaining sodium hydroxide. This solution must be disposed of as hazardous waste.
-
Transfer the neutralized solution to a properly labeled hazardous waste container. The label should indicate the contents (e.g., "Aqueous waste containing sodium 4-methylbenzenesulfonate and sodium fluoride").
-
Arrange for pickup through your institution's EHS department. Do not pour the neutralized solution down the drain. While the primary reactant has been degraded, the resulting fluoride salts and other components still require proper disposal.
-
Spill Management: Immediate Action and Decontamination
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
Decontamination Protocol:
-
Contain the spill: Use a dry absorbent material (e.g., sand, vermiculite, or a commercial spill kit absorbent) to cover the spill. Avoid using combustible materials like paper towels directly on the spill.
-
Neutralize: Cautiously apply a weak base like sodium bicarbonate or soda ash to the contained spill. This will help neutralize any acidic decomposition products, such as hydrogen fluoride, that may form upon contact with moisture in the air.
-
Collect Waste: Carefully sweep or scoop the mixture into a designated, labeled hazardous waste container.
-
Final Cleaning: Wipe the spill area with soap and water, and then with clean water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.
-
Contaminated PPE: Remove and bag all contaminated PPE for disposal as hazardous waste. Wash hands and any exposed skin thoroughly.
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
